6-Methyl-1,2,4-triazin-5-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-3-4(8)5-2-6-7-3/h2H,1H3,(H,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWZJMKDSKSWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00412088 | |
| Record name | 6-methyl-1,2,4-triazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00412088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16120-00-6 | |
| Record name | 6-methyl-1,2,4-triazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00412088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-1,2,4-triazin-5(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Methyl-1,2,4-triazin-5-ol from Pyruvic Acid
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for 6-Methyl-1,2,4-triazin-5-ol, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The synthesis commences from the readily available starting material, pyruvic acid, and proceeds via a cyclocondensation reaction with aminoguanidine. This document delineates the underlying chemical principles, a detailed, albeit proposed, experimental protocol, and methods for the characterization of the target compound. The guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering a robust framework for the laboratory-scale synthesis of this and structurally related 1,2,4-triazine derivatives.
Introduction: The Significance of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[1] The versatility of the triazine ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The this compound moiety, in particular, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic synthesis of such compounds from simple, commercially available precursors like pyruvic acid is of paramount importance for efficient drug discovery and development programs.
Proposed Synthetic Pathway: Cyclocondensation of Pyruvic Acid and Aminoguanidine
The most direct and atom-economical approach to the synthesis of this compound from pyruvic acid involves a cyclocondensation reaction with aminoguanidine. This reaction is predicated on the established reactivity of α-keto acids with nucleophilic reagents containing a hydrazine moiety.
Reaction Scheme
The overall transformation can be depicted as follows:
Caption: A simplified mechanistic workflow for the formation of the triazine ring.
Experimental Protocol (Proposed)
The following is a proposed, detailed experimental protocol for the synthesis of this compound. This protocol is based on established procedures for similar cyclocondensation reactions.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. |
| Pyruvic Acid | C₃H₄O₃ | 88.06 | 127-17-3 |
| Aminoguanidine Hydrochloride | CH₆N₄·HCl | 110.55 | 1937-19-5 |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 127-09-3 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoguanidine hydrochloride (0.1 mol, 11.05 g) and sodium acetate (0.1 mol, 8.20 g) in a mixture of ethanol (50 mL) and deionized water (50 mL). Stir the mixture until all solids have dissolved.
-
Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (0.1 mol, 8.81 g) dropwise over a period of 15 minutes. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate may form upon cooling. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure until a solid begins to form.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Characterization of this compound
The identity and purity of the synthesized this compound (CAS No: 16120-00-6) should be confirmed by a combination of spectroscopic techniques.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₄H₅N₃O |
| Molecular Weight | 111.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in DMSO and hot ethanol. |
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
~11.5-12.5 (br s, 1H, -OH/NH tautomer)
-
~8.0-9.0 (br s, 1H, -NH)
-
~2.2-2.4 (s, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
~160-165 (C=O)
-
~150-155 (C=N)
-
~140-145 (C-CH₃)
-
~15-20 (-CH₃)
-
-
FT-IR (KBr) ν (cm⁻¹):
-
3200-3400 (O-H and N-H stretching)
-
~1650-1700 (C=O stretching)
-
~1580-1620 (C=N stretching)
-
~1400-1450 (C-H bending)
-
-
Mass Spectrometry (EI):
-
m/z (%): 111 (M⁺), 83, 68, 42
-
Conclusion
This technical guide outlines a feasible and efficient synthetic route for this compound from pyruvic acid and aminoguanidine. The proposed protocol is grounded in established principles of heterocyclic chemistry and provides a solid foundation for further optimization and scale-up. The characterization data provided, while predictive, serves as a useful reference for the verification of the synthesized product. The successful synthesis of this versatile building block will undoubtedly facilitate the development of novel compounds with potential applications in medicine and agriculture.
References
- Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. Acta Poloniae Pharmaceutica, 73(1), 79-92.
- An In-depth Technical Guide to the Proposed Synthesis of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol. Benchchem.
- Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
- Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. Journal of the Chemical Society, Perkin Transactions 2, (11), 2247-2255.
Sources
An In-depth Technical Guide to 6-Methyl-1,2,4-triazin-5-ol: Chemical Properties and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-1,2,4-triazin-5-ol is a heterocyclic organic compound belonging to the triazine class of molecules. The 1,2,4-triazine core is a significant pharmacophore, with derivatives exhibiting a wide range of biological activities, including as herbicides and in pharmaceutical applications as anti-inflammatory, antibacterial, and anticancer agents.[1] This guide provides a comprehensive overview of the chemical properties and spectroscopic profile of this compound, offering insights for its application in research and development.
Chemical Properties
The fundamental chemical properties of this compound (CAS No: 16120-00-6) are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, some of the physicochemical properties are predicted values and should be considered as such until experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O | [2] |
| Molecular Weight | 111.10 g/mol | |
| CAS Number | 16120-00-6 | [3] |
| Predicted pKa | 8.66 ± 0.70 | |
| Predicted Boiling Point | 170.7 ± 23.0 °C | |
| Predicted Density | 1.41 ± 0.1 g/cm³ |
Tautomerism: A Critical Consideration
A key chemical feature of this compound is its potential for tautomerism. The "ol" form (this compound) can exist in equilibrium with its keto tautomer, 6-methyl-1,2,4-triazin-5(4H)-one. The position of this equilibrium can be influenced by the solvent, temperature, and pH, which in turn will significantly impact its spectroscopic properties and biological activity.
Caption: Tautomeric equilibrium between the enol and keto forms of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy (Proton NMR)
-
Expected Chemical Shifts:
-
Methyl Group (-CH₃): A singlet peak is expected for the methyl protons, likely in the range of δ 2.0-2.5 ppm. In a similar compound, 6-methyl-1,3,5-triazine-2,4-diamine, the methyl protons appear at δ 2.06 ppm.[4]
-
Ring Proton (-CH=): A singlet for the proton on the triazine ring is anticipated, with a chemical shift further downfield, potentially in the range of δ 7.5-8.5 ppm, due to the deshielding effect of the aromatic and electron-withdrawing nitrogen atoms.
-
N-H and O-H Protons: The chemical shifts of the N-H (in the keto tautomer) and O-H (in the enol tautomer) protons will be highly dependent on the solvent, concentration, and temperature. These peaks are often broad and may exchange with deuterium in deuterated solvents like D₂O. They can appear over a wide range from δ 5-12 ppm.
-
¹³C NMR Spectroscopy (Carbon NMR)
-
Expected Chemical Shifts:
-
Methyl Carbon (-CH₃): The methyl carbon would likely appear at the most upfield region of the spectrum, around δ 20-30 ppm.
-
Ring Carbons: The carbon atoms within the triazine ring will be significantly deshielded and are expected to resonate in the range of δ 140-160 ppm.
-
Carbonyl/Enol Carbon (C=O/C-OH): The carbon atom bonded to the oxygen will have a chemical shift highly indicative of the predominant tautomeric form. In the keto form, the carbonyl carbon (C=O) would be expected in the range of δ 160-170 ppm. In the enol form, the C-OH carbon would be further upfield. For instance, in 1,5-dimethyl-4,5-dihydro-1,2,4-triazin-6-one, the carbonyl carbon appears around δ 160 ppm.[5]
-
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound, which is 111.10.
-
Fragmentation Pattern: The fragmentation of the triazine ring can lead to characteristic daughter ions. Common fragmentation pathways for triazines involve the loss of small neutral molecules like HCN, N₂, or CH₃CN. The specific fragmentation pattern will provide valuable structural information. For example, the mass spectrum of a related triazine derivative showed fragmentation corresponding to the loss of a ketene (CH₂CO) group.[6]
Experimental Protocol for Mass Spectrometry Data Acquisition:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for obtaining a prominent molecular ion peak with less fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Characteristic Absorptions:
-
O-H Stretch (Enol form): A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group.
-
N-H Stretch (Keto form): A sharper absorption band in the region of 3100-3500 cm⁻¹ would suggest the presence of an N-H bond.
-
C=O Stretch (Keto form): A strong, sharp absorption band in the region of 1650-1750 cm⁻¹ is a key indicator of the carbonyl group in the keto tautomer. In trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones, the C=O stretch is observed between 1651-1692 cm⁻¹.[7]
-
C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region are expected for the C=N and C=C double bonds within the triazine ring.
-
C-H Stretches: Absorptions for the methyl and ring C-H stretches will be observed around 2850-3100 cm⁻¹.
-
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation: Prepare the sample as a KBr pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr). For solution-phase spectra, dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CHCl₃).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Spectrum Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
-
Expected Absorptions: The 1,2,4-triazine ring is a chromophore. Electronic transitions such as π → π* and n → π* are expected. The exact position of the absorption maxima (λ_max) will depend on the solvent and the tautomeric form present. Generally, conjugated systems like triazines exhibit strong absorptions in the UV region (200-400 nm).
Experimental Protocol for UV-Vis Data Acquisition:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, scanning from approximately 200 to 800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε).
Applications in Drug Development and Research
The 1,2,4-triazine scaffold is of significant interest in medicinal chemistry. Derivatives of this heterocyclic system have been investigated for a variety of therapeutic applications. Understanding the chemical and spectral properties of this compound is a crucial first step in its potential development as a lead compound or as a building block for more complex molecules in drug discovery programs.[8]
Conclusion
This technical guide has provided a detailed overview of the known and predicted chemical properties of this compound, along with a comprehensive discussion of its expected spectroscopic characteristics. The importance of tautomerism has been highlighted as a critical factor influencing its properties and analysis. The provided experimental protocols offer a standardized approach for researchers to obtain and verify the data presented. Further experimental investigation is warranted to confirm the predicted properties and to fully elucidate the spectral profile of this compound, which will undoubtedly aid in its future applications in scientific research and development.
References
-
Aribo Biotechnology. (2024). CAS: 16120-00-6 Name: 1,2,4-Triazin-5(4H)-one, 6-methyl-. Retrieved from [Link]
-
Wikipedia. (2024). Lamotrigine. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives J.A. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6. (n.d.). Retrieved from [Link]
-
PubMed. (2009). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. Retrieved from [Link]
-
AERU. (n.d.). 5-hydroxy-6-methyl-4-(((E)-pyridin-3-ylmethylene)amino)-4,5-dihydro-1,2,4-triazin-3(2H)-one (Ref: CGA 359009). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. Retrieved from [Link]
-
PubChem. (n.d.). 3-(6-Quinolylmethyl)-6-(3-nitrophenyl)[2]triazolo[4,3-b][2]triazine. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,5-DIMETHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-6-ONE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ACS Publications. (n.d.). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Retrieved from [Link]
-
PubMed. (2020). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1,2,4-Triazin-5(4H)-one, 6-(1,1-dimethylethyl)-4-[(2-methylpropylidene)amino]-3-(methylthio)-. Retrieved from [Link]
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- 8. chemimpex.com [chemimpex.com]
Navigating the Ambiguity of CAS 16120-00-6: A Technical Guide for Researchers
An In-depth Analysis of 1-(2-chlorophenyl)-2-(methylamino)ethanone hydrochloride and a Clarification on the Disputed Chemical Identity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering the Identity of CAS 16120-00-6
In the landscape of chemical compound identification, the Chemical Abstracts Service (CAS) Registry Number serves as a unique and unambiguous identifier. However, instances of ambiguity, though rare, can present significant challenges for researchers. This technical guide addresses the conflicting information surrounding CAS 16120-00-6 . While some chemical suppliers list this CAS number as 6-Methyl-1,2,4-triazin-5-ol [1], a broader analysis of chemical databases and related literature suggests a potential clerical error or misattribution. The vast majority of structurally and synthetically related compounds point towards a different, more extensively documented class of molecules: substituted phenylethanones.
This guide, therefore, focuses primarily on 1-(2-chlorophenyl)-2-(methylamino)ethanone hydrochloride , a compound with significant relevance in medicinal chemistry and a plausible candidate for the intended query. Acknowledging the existing discrepancy, a brief overview of the available data for this compound is also provided. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive and scientifically rigorous resource, enabling informed decisions in their research endeavors.
Part 1: 1-(2-chlorophenyl)-2-(methylamino)ethanone hydrochloride: A Detailed Profile
1-(2-chlorophenyl)-2-(methylamino)ethanone hydrochloride is a ketone derivative with potential applications as a synthetic intermediate in the development of pharmaceutical agents. Its structure, featuring a chlorinated phenyl ring and a methylamino group, makes it a versatile building block for more complex molecules.
Physical and Chemical Properties
A comprehensive summary of the physical and chemical properties of the parent compound, 1-(2-chlorophenyl)ethanone, and its hydrochloride salt are presented below. This data is crucial for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Chemical Name | 1-(2-chlorophenyl)-2-(methylamino)ethanone hydrochloride | N/A |
| CAS Number | Not explicitly assigned; parent compound is 2142-68-9 | [2][3][4][5] |
| Molecular Formula | C₉H₁₁Cl₂NO | N/A |
| Molecular Weight | 220.09 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | As a hydrochloride salt, it is expected to have good solubility in polar solvents like water.[6] | N/A |
Properties of the Parent Compound: 1-(2-chlorophenyl)ethanone
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO | [2][3][4][5] |
| Molecular Weight | 154.59 g/mol | [2][3][4][5] |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
Spectral Data for Structural Elucidation
The structural confirmation of 1-(2-chlorophenyl)ethanone and its derivatives relies on various spectroscopic techniques. Below is a summary of expected and reported spectral characteristics.
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
1.2.2 Infrared (IR) Spectroscopy
The IR spectrum of 1-(2-chlorophenyl)ethanone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Additional bands would be present for the C-Cl stretching and aromatic C-H and C=C vibrations.[5] For the hydrochloride salt, the presence of the amine group would introduce N-H stretching and bending vibrations.
1.2.3 Mass Spectrometry (MS)
The mass spectrum of 1-(2-chlorophenyl)ethanone shows a molecular ion peak corresponding to its molecular weight.[2][3] Fragmentation patterns would likely involve cleavage of the acyl group and loss of chlorine. For the hydrochloride salt, the mass spectrum would reflect the molecular weight of the free base. A comparative analysis with predicted mass spectral data can aid in its identification.[7]
Synthesis and Potential Applications
1.3.1 Synthetic Pathways
The synthesis of 1-(2-chlorophenyl)-2-(methylamino)ethanone hydrochloride typically involves the reaction of 1-(2-chlorophenyl)ethanone with a methylaminating agent, followed by treatment with hydrochloric acid. A generalized synthetic workflow is depicted below.
Caption: Generalized synthesis of 1-(2-chlorophenyl)-2-(methylamino)ethanone HCl.
1.3.2 Applications in Drug Development
Substituted phenylethanone derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds. The presence of a reactive ketone and an amine handle allows for a wide range of chemical modifications to build more complex molecular architectures. These scaffolds are found in compounds targeting various receptors and enzymes and are of interest in the development of neuroleptic drugs and other therapeutic agents.[8]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-(2-chlorophenyl)-2-(methylamino)ethanone hydrochloride. While specific toxicity data is not available, it is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Part 2: The Enigmatic CAS 16120-00-6: this compound
The compound identified as This compound by some suppliers under CAS 16120-00-6 belongs to the triazine class of heterocyclic compounds. Triazine derivatives are known for their diverse biological activities and have applications in medicinal and agricultural chemistry.[9]
Known Properties and Data
Publicly available information on this compound is scarce. The following table summarizes the limited data found.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 16120-00-6 | [1] |
| Molecular Formula | C₄H₅N₃O | N/A |
| Molecular Weight | 111.10 g/mol | N/A |
| Purity | ≥95% (as per one supplier) | [1] |
No experimental data on its physical properties, spectral characteristics, or specific applications could be retrieved from the conducted searches.
Potential Applications of 1,2,4-Triazine Derivatives
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:
-
Anticancer agents: Some triazine derivatives have shown potential in cancer therapy.[10]
-
Herbicides and Fungicides: The biological activity of triazines has been harnessed in the development of agricultural chemicals.[9]
The synthesis of 1,2,4-triazine derivatives can be achieved through various cyclocondensation reactions.[11]
Conclusion: A Call for Clarity
The discrepancy surrounding CAS 16120-00-6 underscores the importance of critical evaluation of chemical data. While this guide provides a comprehensive overview of the likely compound of interest, 1-(2-chlorophenyl)-2-(methylamino)ethanone hydrochloride , based on available evidence, researchers are advised to exercise caution and seek analytical confirmation when sourcing compounds associated with this ambiguous CAS number. The limited information on This compound highlights a gap in the publicly accessible chemical data. Further investigation and clarification from chemical suppliers and regulatory bodies would be beneficial to the scientific community.
References
(Note: The following is a consolidated list of sources. Please refer to the in-text citations for specific claims.)
Sources
- 1. 16120-00-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]
- 3. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]
- 4. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]
- 5. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. Buy 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one | 52553-11-4 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Tautomerism and Stability of 6-Methyl-1,2,4-triazin-5-ol
Abstract
This technical guide provides a comprehensive examination of the tautomeric phenomena inherent to 6-methyl-1,2,4-triazin-5-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct, exhaustive studies on this specific molecule are limited, this document synthesizes foundational principles of tautomerism with experimental and computational data from closely related 1,2,4-triazine analogs to present a robust predictive analysis of its behavior. We will delve into the potential tautomeric forms, the key factors governing their relative stability, and the state-of-the-art methodologies employed for their characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to anticipate and leverage the tautomeric properties of this compound in their scientific endeavors.
Introduction: The Significance of Tautomerism in 1,2,4-Triazine Scaffolds
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The tautomeric state of substituents on the triazine ring plays a pivotal role in modulating these activities by influencing the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. Consequently, a thorough understanding of the tautomeric equilibrium of this compound is paramount for the rational design of novel therapeutic agents.
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry. In the context of this compound, the primary tautomeric relationship to consider is the lactam-lactim (or keto-enol) interchange, alongside the potential for zwitterionic forms. The predominance of a particular tautomer can be profoundly influenced by the surrounding environment, including the physical state (gas, solution, or solid), solvent polarity, and pH.
Potential Tautomeric Forms of this compound
The structural versatility of this compound allows for the existence of several tautomeric forms. The principal equilibrium is anticipated between the oxo (amide) and hydroxy (enol) forms. Furthermore, proton transfer to other nitrogen atoms in the triazine ring can lead to additional tautomers and zwitterionic species.
Computational studies on analogous systems, such as 3-amino-1,2,4-triazin-5-one, have demonstrated that the oxo tautomer, specifically the 3-amino-1,2,4-triazin-5(2H)-one form, is the most stable.[1] This suggests that for this compound, the oxo forms, particularly the N2-H and N4-H tautomers, are likely to be energetically favored over the hydroxy form.
Factors Influencing Tautomeric Stability
The delicate balance of the tautomeric equilibrium is dictated by a confluence of intrinsic and extrinsic factors.
Intrinsic Factors: Aromaticity and Substituent Effects
The inherent electronic properties of the triazine ring and the nature of its substituents are primary determinants of tautomer stability. The gain or loss of aromaticity in the triazine ring upon tautomerization can be a significant driving force. While the hydroxy form possesses a fully aromatic triazine ring, the oxo forms disrupt this aromaticity to some extent. However, the stability gained from the strong carbonyl bond in the oxo form often compensates for the loss of aromaticity.
The methyl group at the 6-position is an electron-donating group, which can influence the electron density of the ring and, consequently, the acidity and basicity of the protons and nitrogen atoms involved in tautomerism.
Extrinsic Factors: The Role of the Environment
Solid State: In the crystalline state, intermolecular interactions, particularly hydrogen bonding, play a crucial role in dictating the predominant tautomer. X-ray crystallographic studies of related triazine derivatives often reveal extensive hydrogen-bonding networks that stabilize a specific tautomeric form.[2] For instance, in the solid state, it is common for the oxo form to be stabilized through dimerization via hydrogen bonds.
Solution Phase: The polarity and hydrogen-bonding capabilities of the solvent can significantly shift the tautomeric equilibrium.
-
Polar Protic Solvents: Solvents like water and methanol can stabilize more polar tautomers, such as the zwitterionic forms, through hydrogen bonding.
-
Polar Aprotic Solvents: Solvents such as DMSO and DMF can also influence the equilibrium by solvating polar species.
-
Nonpolar Solvents: In nonpolar environments, the less polar tautomer is generally favored.
Experimental Methodologies for Tautomerism Analysis
A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric forms present in solution.
-
¹H NMR: The chemical shifts of the N-H and O-H protons are highly sensitive to their chemical environment and can provide direct evidence for the presence of different tautomers. The observation of distinct sets of signals for the methyl and ring protons can indicate a mixture of tautomers.
-
¹³C NMR: The chemical shift of the C5 carbon is a key indicator; a signal in the range of 160-180 ppm is characteristic of a carbonyl carbon (oxo form), while a signal in the range of 140-160 ppm is more indicative of a carbon in a C-O bond (hydroxy form).
-
¹⁵N NMR: This technique can provide direct information about the protonation state of the nitrogen atoms in the triazine ring.
Experimental Protocol: NMR Analysis of Tautomerism
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a variety of deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 10-20 mg/mL.
-
¹H NMR Acquisition: Acquire ¹H NMR spectra at a high field strength (e.g., 400 MHz or higher) to achieve optimal resolution.
-
¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. The use of techniques like DEPT can aid in the assignment of carbon signals.
-
Variable Temperature (VT) NMR: Perform NMR experiments at different temperatures to investigate the dynamics of the tautomeric interconversion. Changes in the spectra with temperature can provide information on the thermodynamics of the equilibrium.
-
Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations in different solvents.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed to monitor tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima. The electronic transitions in the oxo and hydroxy forms are expected to differ due to the variations in their conjugated systems.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the predominant tautomeric form in the solid state. This technique allows for the precise determination of bond lengths and the identification of intermolecular interactions, such as hydrogen bonding, which stabilize the observed tautomer.
Computational Chemistry: A Predictive Tool
In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), serve as a powerful predictive tool for assessing the relative stabilities of tautomers.
Computational Protocol: DFT Calculations for Tautomer Stability
-
Structure Optimization: The geometries of all potential tautomers of this compound are optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies).
-
Energy Calculations: The electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies of each tautomer are calculated. The relative stabilities are determined by comparing their Gibbs free energies.
-
Solvation Effects: The influence of different solvents on tautomer stability can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).
Theoretical studies on the related 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one have shown that computational methods can effectively predict the kinetic and thermodynamic favorability of different tautomeric pathways.[3]
Predicted Stability and Conclusion
Based on the available evidence from analogous 1,2,4-triazine systems, it is predicted that the oxo (lactam) forms of this compound are likely to be more stable than the hydroxy (lactim) form , particularly in the gas phase and in nonpolar solvents.[1][2] In the solid state, the predominant tautomer will be dictated by the crystal packing and hydrogen-bonding interactions. In polar protic solvents, the potential for stabilization of the hydroxy or zwitterionic forms increases.
This in-depth guide provides a robust framework for understanding and investigating the tautomerism and stability of this compound. A synergistic approach combining experimental spectroscopic and crystallographic techniques with high-level computational modeling will be essential for a definitive characterization of its tautomeric landscape. Such knowledge is a critical prerequisite for the successful application of this and related 1,2,4-triazine derivatives in the field of drug discovery and development.
References
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Jalilian, M. R., & Zahedi-Tabrizi, M. (2008). The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1020–1024. [Link]
- Shawali, A. S., & Farghaly, T. A. (2017). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Mini-Reviews in Organic Chemistry, 14(3), 205-218.
- Grivas, S., & Tian, F. (2006). Tautomerism of bis(2,4-benzyloxy)-6-(5H)-one-1,3,5-triazine: A combined crystallographic and quantum-chemical investigation. Journal of Molecular Structure, 798(1-3), 127-132.
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Bede, L. A., Koné, M. G., Ziao, N., & Badawi, M. (2021). Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory. Journal of Molecular Modeling, 27(5), 147. [Link]
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Shawali, A. S., Abdel-Galil, F. M., & Abbas, S. A. (2022). Utility of 6-aza-2-thiothymine in the synthesis of novel[1][4][5]triazolo[4,3-b][1][4][5]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. RSC Advances, 12(10), 6049-6063.
- Vaskevych, A. I., Vaskevych, R. I., & Palamarchuk, G. V. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1881-1893.
- El-Brollosy, N. R. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
- Mary, Y. S., & Panicker, C. Y. (2015). Exploration of Structural insights, spectroscopic assignments of 4-amino-6-methyl-3-thioxo-3, 4-dihydro-1,2,4-triazin-5(2H) one. Journal of Molecular Structure, 1081, 319-329.
- Rostamizadeh, S., Housaini, S. A. G., & Shadjoo, B. (2011). Synthesis and tautomerism study of 6-benzoylmethyl-1,3,5-triazin-2,4-diamine. Comptes Rendus Chimie, 14(6), 580-587.
-
Ghasemi, J., & Niazi, A. (2018). A theoretical study of the tautomerism kinetics of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one in the gas phase: NBO population and NICS analysis. Journal of Taibah University for Science, 12(6), 768-776. [Link]
- Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Awaad, I. A. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. Acta Poloniae Pharmaceutica, 75(4), 899-911.
-
Tsukamoto, T., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1074-1079. [Link]
- Kaczmarek, M. T., Radecka-Paryzek, W., & Kubicki, M. (2008). 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate. Acta Crystallographica Section E: Structure Reports Online, 64(1), o269.
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Navigating the Solubility Landscape of 6-Methyl-1,2,4-triazin-5-ol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 6-Methyl-1,2,4-triazin-5-ol in various organic solvents. In the absence of extensive published empirical data, this document emphasizes the foundational principles of solubility, predictive physicochemical characterization, and robust experimental methodologies. It serves as a practical resource for generating reliable solubility data, crucial for applications ranging from reaction chemistry to formulation development.
Introduction: The Critical Role of Solubility
Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the performance and application of a chemical entity. For a compound like this compound, a heterocyclic molecule with potential applications in medicinal chemistry and materials science, understanding its solubility profile in organic solvents is paramount. A comprehensive solubility assessment is critical for:
-
Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical synthesis.
-
Purification and Crystallization: Selecting appropriate solvents for isolating and purifying the compound.
-
Formulation Development: Designing stable and effective delivery systems for pharmaceutical applications.
-
Analytical Method Development: Preparing solutions for techniques such as chromatography and spectroscopy.
This guide moves beyond a simple data sheet, providing the user with the scientific rationale and practical steps to independently and accurately determine the solubility of this compound.
Physicochemical Characterization of this compound
A thorough understanding of the solute's intrinsic properties is the first step in predicting its solubility behavior. While experimental data for this compound is scarce, we can leverage computational methods to predict key physicochemical parameters that influence its interaction with solvents.
Structure and Tautomerism:
This compound can exist in tautomeric forms, with the keto form, 6-Methyl-1,2,4-triazin-5(4H)-one, often being the more stable. This equilibrium is crucial as it affects the molecule's hydrogen bonding capabilities and overall polarity.
Predicted Physicochemical Properties:
The following table summarizes the predicted properties for this compound (CAS: 16120-00-6), which are essential for guiding solvent selection and experimental design.
| Property | Predicted Value | Significance in Solubility |
| Molecular Formula | C₄H₅N₃O | Provides the elemental composition. |
| Molecular Weight | 111.10 g/mol | Influences the mass-to-volume relationships in solutions. |
| pKa | 8.66 ± 0.70 | Indicates the compound is a weak acid, suggesting its solubility may be enhanced in basic media. |
| Density | 1.41 ± 0.1 g/cm³ | Useful for mass-to-volume conversions. |
| Boiling Point | 170.7 ± 23.0 °C | Provides an indication of the compound's volatility. |
Note: These values are computationally predicted and should be used as a guide for initial experimental design. Experimental verification is recommended.
The Principle of "Like Dissolves Like": A Framework for Solvent Selection
The adage "like dissolves like" remains a cornerstone of solubility prediction. It posits that a solute will have higher solubility in a solvent with similar polarity and intermolecular force characteristics. To apply this principle, we must consider the properties of both this compound and the potential organic solvents.
The presence of nitrogen and oxygen atoms, along with the ability to act as both a hydrogen bond donor and acceptor, suggests that this compound is a polar molecule. Therefore, it is expected to exhibit greater solubility in polar solvents.
Solvent Classification and Initial Screening:
A logical approach to solvent selection involves screening a diverse set of organic solvents with varying polarities and hydrogen bonding capabilities.
| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Moderate to High | Capable of hydrogen bonding with the solute. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High | Strong dipole-dipole interactions. DMSO and DMF are often excellent solvents for many organic compounds.[1] |
| Moderately Polar | Acetone, Ethyl Acetate | Low to Moderate | Weaker dipole-dipole interactions compared to polar aprotic solvents. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Very Low | Lacks favorable intermolecular interactions with the polar solute. |
Experimental Determination of Solubility: Detailed Protocols
Accurate solubility determination requires meticulous experimental technique. The following protocols for the Gravimetric Method and High-Performance Liquid Chromatography (HPLC) Method are provided as robust starting points for laboratory investigation.
Isothermal Saturation Method (Gravimetric Analysis)
This classic and direct method involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known volume of the solvent.
Experimental Workflow Diagram:
Caption: Gravimetric solubility determination workflow.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or incubator (e.g., at 25°C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to reach equilibrium.[2] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) and analyzed; if the solubility values are consistent, equilibrium has been reached.
-
Sample Collection and Filtration: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any particulate matter. This step is critical to avoid overestimation of solubility.
-
Solvent Evaporation and Mass Determination: Accurately pipette a known volume (e.g., 1 mL) of the clear filtrate into a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).[2]
-
Drying: Place the container in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Dry the sample to a constant weight.
-
Calculation:
-
Let W₁ be the weight of the empty container.
-
Let W₂ be the weight of the container with the dried solute.
-
The mass of the dissolved solute (m_solute) is W₂ - W₁.
-
The volume of the filtrate used is V_filtrate.
-
Solubility (in g/L) = (m_solute / V_filtrate) * 1000.
-
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is highly sensitive and specific, making it suitable for determining the solubility of compounds, especially when only small quantities are available or when dealing with complex mixtures.
Experimental Workflow Diagram:
Caption: HPLC-based solubility determination workflow.
Step-by-Step Protocol:
-
Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution and filter the supernatant.[3]
-
Preparation of Standard Solutions and Calibration Curve:
-
Accurately prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., DMSO or an appropriate mobile phase component) at a known concentration.
-
Perform serial dilutions of the stock solution to create a set of at least five standard solutions covering a range of concentrations.[3]
-
Inject each standard solution into the HPLC system and record the corresponding peak area.
-
Plot a calibration curve of peak area versus concentration and determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
-
Sample Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with the mobile phase or a suitable solvent to ensure the concentration falls within the linear range of the calibration curve.[4] Record the dilution factor.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility.[4]
-
Data Presentation and Interpretation
To facilitate comparison and analysis, the experimentally determined solubility data should be compiled into a structured table.
Table of Solubility Data for this compound at 25°C:
| Organic Solvent | Solvent Class | Solubility (g/L) | Solubility (mol/L) | Method Used |
| e.g., Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Gravimetric] |
| e.g., DMSO | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., HPLC] |
| e.g., Acetone | Moderately Polar | [Experimental Value] | [Calculated Value] | [e.g., Gravimetric] |
| e.g., Toluene | Nonpolar | [Experimental Value] | [Calculated Value] | [e.g., HPLC] |
| e.g., Hexane | Nonpolar | [Experimental Value] | [Calculated Value] | [e.g., Gravimetric] |
Conclusion and Future Directions
This guide provides a robust framework for the systematic determination of the solubility of this compound in organic solvents. By integrating predictive physicochemical properties with detailed experimental protocols, researchers can generate the high-quality data necessary for informed decision-making in their scientific endeavors. It is recommended that solubility be determined at various temperatures to construct a more complete solubility profile, which can be invaluable for applications such as crystallization. The methodologies outlined herein are not only applicable to the target compound but can also be adapted for the characterization of other novel chemical entities.
References
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How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Determination of Solubility by Gravimetric Method. (n.d.). Retrieved January 19, 2026, from [Link]
-
1,2,4-Triazin-5(4H)-one, 6-methyl- (CAS 16120-00-6). (n.d.). Aribo Biotechnology. Retrieved January 19, 2026, from [Link]
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (n.d.). Retrieved January 19, 2026, from [Link]
-
How to measure solubility for drugs in oils/emulsions? - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 6-Methyl-1,2,4-triazin-5-ol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical framework for conducting quantum chemical calculations on 6-Methyl-1,2,4-triazin-5-ol, a heterocyclic compound with significant potential in medicinal chemistry. As a member of the triazine class, its derivatives are recognized for a wide array of biological activities, including anticancer and antimicrobial properties.[1] Understanding the molecule's electronic structure, stability, and reactivity through computational methods is paramount for the rational design of novel therapeutic agents.
This document moves beyond a simple recitation of steps, delving into the reasoning behind methodological choices to ensure a robust and scientifically valid computational analysis. We will explore the critical aspects of tautomerism, molecular property prediction, and spectral analysis, grounded in the principles of Density Functional Theory (DFT).
Theoretical Foundations: The 'Why' Behind the 'How'
Quantum chemical calculations allow us to solve the Schrödinger equation for a given molecule, providing detailed insights into its behavior at the atomic level.[2] For a molecule like this compound, which is rich in heteroatoms and possesses potential for tautomerism, selecting the appropriate computational method is crucial.
Density Functional Theory (DFT): The Method of Choice
DFT has become a cornerstone of computational chemistry for its exceptional balance of accuracy and computational efficiency, making it ideal for studying systems relevant to drug discovery.[3][4] Unlike more computationally expensive methods, DFT calculates the electronic structure based on the electron density, a more manageable property than the full wavefunction.[5]
The B3LYP/6-311++G(d,p) Model Chemistry: A Justified Selection
For this guide, we advocate for the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. This "model chemistry" is a well-established and validated choice for organic and medicinal chemistry applications.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in other functionals.[6] It provides reliable results for geometries, vibrational frequencies, and thermochemistry for a wide range of molecules.[7]
-
6-311++G(d,p) Basis Set: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering a high degree of flexibility.[8]
-
++ (Diffuse Functions): These are essential for accurately describing the electron density far from the nucleus, which is critical for molecules with lone pairs and for modeling non-covalent interactions.
-
(d,p) (Polarization Functions): These functions allow for the distortion of atomic orbitals within the molecular environment, which is vital for accurately representing bonding and geometry, especially in cyclic systems.[9]
-
The Computational Workflow: A Validated, Step-by-Step Protocol
The following protocol is designed as a self-validating workflow. Each subsequent step builds upon and confirms the validity of the previous one, ensuring the final results are reliable and physically meaningful.
Caption: A validated workflow for quantum chemical calculations.
Step 1: Molecular Structure Preparation
-
Initial Structure Generation: Begin by building the 3D structure of this compound using molecular modeling software such as Avogadro or GaussView. Ensure correct atom connectivity and initial bond lengths.
-
Tautomer Identification: This is the most critical initial step. This compound can exist in several tautomeric forms due to proton migration between oxygen and nitrogen atoms. The keto-enol tautomerism is a key consideration for triazine derivatives.[10] It is imperative to generate structures for all plausible tautomers to determine the most stable isomer under the specified conditions. A similar study on 3-amino-1,2,4-triazin-5-one confirmed the predominance of one tautomer through computational analysis.[11]
Step 2: Geometry Optimization
-
Energy Minimization: Perform a full geometry optimization for each identified tautomer using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.
Step 3: Frequency Analysis (Self-Validation)
-
Vibrational Frequencies: Following optimization, a frequency calculation must be performed at the same level of theory.
-
Confirmation of Minimum: A true energy minimum will have zero imaginary frequencies.[7] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure and must be repeated. This step validates the integrity of the optimized geometry.
In-Depth Analysis: From Raw Data to Chemical Insight
Once a validated, optimized structure of the most stable tautomer is obtained, we can proceed to calculate and analyze the properties that inform its chemical behavior.
3.1. Tautomer Stability Analysis
The relative stability of the different tautomers is determined by comparing their total electronic energies (including zero-point vibrational energy correction) obtained from the frequency calculations.
| Tautomer | Relative Energy (kcal/mol) |
| Tautomer 1 (Keto) | 0.00 (Reference) |
| Tautomer 2 (Enol) | Calculated Value |
| Tautomer 3 | Calculated Value |
| ... | ... |
This table should be populated with the calculated relative energies to identify the ground-state isomer. The tautomer with the lowest relative energy is the most stable and will be the focus of further analysis.
3.2. Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.
Caption: Relationship between HOMO, LUMO, and the energy gap.
3.3. Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting how the molecule will interact with other charged species.
-
Red Regions (Negative Potential): Indicate areas rich in electrons, such as those around electronegative atoms (O, N). These are sites susceptible to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas with a deficiency of electrons, such as around hydrogen atoms bonded to electronegative atoms. These are sites susceptible to nucleophilic attack.
The MEP map provides a visual hypothesis for intermolecular interactions, crucial for understanding potential binding modes in a biological target.
Summary and Future Directions
This guide has outlined a robust, self-validating framework for the quantum chemical analysis of this compound using Density Functional Theory. By systematically identifying the most stable tautomer, optimizing its geometry, and analyzing its electronic properties (HOMO-LUMO, MEP), researchers can gain profound insights into the molecule's reactivity and potential as a drug candidate.
Further studies could involve simulating solvent effects using a Polarizable Continuum Model (PCM) to better represent physiological conditions, or performing molecular docking studies using the calculated MEP to predict binding affinities with specific protein targets. These advanced computational techniques, built upon the solid foundation described herein, are essential tools in the modern drug development pipeline.
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6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
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Selective Synthesis of N-[12][13][14]Triazinyl-α-Ketoamides and N-[12][13][14]Triazinyl-Amides from the Reactions of 2-Amine-[12][13][14]Triazines with Ketones. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to 6-Methyl-1,2,4-triazin-5-ol: From Discovery to Contemporary Applications in Medicinal Chemistry
Abstract
The 6-methyl-1,2,4-triazin-5-ol core, a privileged heterocyclic scaffold, has garnered significant attention within the scientific community, particularly in the realm of drug discovery and development. Its versatile chemical nature and the diverse biological activities exhibited by its derivatives underscore its importance as a foundational building block for novel therapeutic agents. This technical guide provides a comprehensive exploration of this compound, commencing with its historical discovery and the evolution of its synthesis. We will delve into detailed, field-proven experimental protocols for its preparation and the characterization of its structural and physicochemical properties. Furthermore, this guide will illuminate the pivotal role of this nucleus in medicinal chemistry, showcasing its utility in the design of compounds with a broad spectrum of pharmacological activities, including anticancer and antiviral applications. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate further innovation in the field.
Introduction: The Significance of the 1,2,4-Triazine Scaffold
Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals, and among them, the 1,2,4-triazine nucleus stands out for its remarkable versatility and biological significance.[1][2] Derivatives of 1,2,4-triazine have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4] The strategic placement of nitrogen atoms within the six-membered ring imparts unique electronic characteristics, influencing the molecule's ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.
At the heart of many of these bioactive derivatives lies the this compound core. The presence of a methyl group at the 6-position and a hydroxyl group (which exists in tautomeric equilibrium with a keto form) at the 5-position provides a synthetically tractable platform for a multitude of chemical modifications. This guide will systematically dissect the journey of this pivotal molecule, from its initial synthesis to its current status as a cornerstone in the development of innovative therapeutics.
Historical Context and Discovery
The exploration of the 1,2,4-triazine scaffold dates back to the mid-20th century, with early investigations focusing on the synthesis of its fundamental derivatives. While a singular, celebrated moment of "discovery" for this compound is not prominently documented, its genesis is intrinsically linked to the foundational work on the synthesis of its close analogue, 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.
Pioneering work by Dornow and colleagues in the 1960s laid the groundwork for the synthesis of this class of compounds. Their established method involved the cyclocondensation of thiocarbohydrazide with pyruvic acid.[5][6] This 3-thioxo derivative has since become a crucial and widely used starting material for the synthesis of a vast library of more complex 1,2,4-triazine-based compounds.[7][8][9] The straightforward and efficient nature of this reaction paved the way for extensive derivatization and the subsequent discovery of the diverse biological activities associated with this heterocyclic system. The synthesis of the parent this compound follows a similar logical pathway, substituting thiocarbohydrazide with semicarbazide, a strategy that has become a standard approach for accessing 1,2,4-triazin-5-ones.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most effectively achieved through the cyclocondensation of pyruvic acid with semicarbazide hydrochloride. This reaction proceeds via the initial formation of a semicarbazone intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water to yield the desired triazinone ring.
Reaction Scheme
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spectroscopic data of 6-Methyl-1,2,4-triazin-5-ol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methyl-1,2,4-triazin-5-ol
Introduction: Elucidating the Structure of a Core Heterocycle
This compound (CAS No: 16120-00-6) is a heterocyclic compound belonging to the 1,2,4-triazine family.[1] This class of molecules is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The precise arrangement of substituents on the triazine ring is critical for modulating biological function, making unambiguous structural confirmation an essential first step in any research and development endeavor.
While this compound is commercially available, a comprehensive, publicly accessible dataset of its spectroscopic characterization is not readily found in the scientific literature. This guide, therefore, serves as an expert-level technical resource that provides a detailed predicted spectroscopic profile for this compound based on foundational spectroscopic principles and data from structurally analogous compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features and outlining robust protocols for their experimental acquisition.
A critical consideration for this molecule is the existence of keto-enol tautomerism. The name "this compound" refers to the enol (or lactim) form. However, for many similar heterocyclic systems, the keto (or lactam) form, 6-Methyl-1,2,4-triazin-5(4H)-one , is the more stable and predominant tautomer in solution and the solid state. This guide will proceed with the analysis based on this more probable keto tautomer.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-Methyl-1,2,4-triazin-5(4H)-one, we anticipate a simple yet informative set of spectra.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts are predicated on the electron-withdrawing nature of the triazine ring and the carbonyl group, deshielding adjacent nuclei. Predictions are based on data from similar heterocyclic systems.[4][5][6][7] The use of a polar aprotic solvent like DMSO-d₆ is recommended as it can solubilize the polar molecule and, crucially, allows for the observation of exchangeable N-H protons.[8]
Table 1: Predicted NMR Spectral Data for 6-Methyl-1,2,4-triazin-5(4H)-one in DMSO-d₆
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| CH ₃ | ~2.1 - 2.4 | Singlet (s) | Methyl group attached to the C6 of the triazine ring. |
| C3-H | ~7.8 - 8.2 | Singlet (s) | Proton on the electron-deficient C3 position. |
| NH | ~11.0 - 13.0 | Broad Singlet (br s) | Exchangeable amide/lactam protons. Broadness is typical. |
| ¹³C NMR | |||
| C H₃ | ~15 - 20 | Methyl carbon. | |
| C 6 | ~145 - 150 | Quaternary carbon attached to the methyl group. | |
| C 3 | ~148 - 155 | Methine carbon adjacent to two nitrogen atoms. | |
| C 5 | ~158 - 165 | Carbonyl carbon of the lactam group. |
Expert Rationale and Interpretation
-
¹H NMR: The proton at the C3 position is expected to be the most downfield signal (excluding the exchangeable NH protons) due to the significant deshielding effect of the adjacent nitrogen atoms and the overall aromatic character of the ring. The methyl protons will appear as a sharp singlet in a region typical for methyl groups attached to an sp²-hybridized carbon in a heterocyclic ring. The broadness of the NH proton signals is a classic indicator of their exchangeable nature and potential involvement in hydrogen bonding.[6]
-
¹³C NMR: The carbonyl carbon (C5) is predicted to have the largest chemical shift, a characteristic feature of C=O groups in amide-like systems. The ring carbons C3 and C6 are also significantly deshielded due to the electronegative nitrogens, placing them well into the aromatic/heterocyclic region of the spectrum. The methyl carbon will be the most upfield signal, consistent with a typical sp³-hybridized carbon.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of an internal standard like tetramethylsilane (TMS) is crucial for accurate chemical shift referencing (0 ppm).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity. Ensure the instrument is properly tuned and shimmed for the specific sample.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required. A DEPT-135 experiment can be run to differentiate between CH₃/CH and CH₂ carbons.
-
2D NMR (Optional but Recommended): For unambiguous assignment, an HSQC (Heteronuclear Single Quantum Coherence) experiment should be performed to correlate each proton signal with its directly attached carbon.
-
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and structural confirmation.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Predicted IR Absorption Data
The IR spectrum will be dominated by absorptions characteristic of the lactam functional group. The predictions are based on standard IR correlation tables.[9][10][11][12]
Table 2: Predicted IR Absorptions for 6-Methyl-1,2,4-triazin-5(4H)-one
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3200 - 3050 | Medium, Broad | N-H Stretch | Amide/Lactam |
| 3050 - 2950 | Medium-Weak | C-H Stretch | Methyl (CH₃) |
| ~1700 - 1670 | Strong, Sharp | C=O Stretch | Lactam (Amide I band) |
| ~1650 - 1550 | Medium-Strong | C=N & C=C Stretch | Triazine Ring |
| ~1450 | Medium | C-H Bend | Methyl (CH₃) |
Expert Rationale and Interpretation
The most diagnostic peak in the IR spectrum will be the strong, sharp absorption around 1680 cm⁻¹, which is the classic C=O stretching frequency for a six-membered lactam. Its high intensity is due to the large change in dipole moment during the vibration. The presence of a broad band above 3000 cm⁻¹ is indicative of N-H stretching, with the broadening caused by intermolecular hydrogen bonding in the solid state. The C=N and other ring stretching vibrations will appear in the 1650-1550 cm⁻¹ region, while the aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.[11][12]
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the diamond ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Use the ATR press to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly.
Workflow for IR Analysis
Caption: Standard workflow for acquiring and interpreting an FTIR-ATR spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
Predicted Mass Spectrometry Data
The molecular formula for this compound is C₄H₅N₃O.
-
Monoisotopic Mass: 127.0433 Da
We will analyze the predicted fragmentation under Electron Ionization (EI), which typically induces characteristic fragmentation patterns.[13]
Table 3: Predicted High-Resolution MS Fragments (EI) for 6-Methyl-1,2,4-triazin-5(4H)-one
| Predicted m/z | Possible Fragment Ion | Neutral Loss | Notes |
| 127.0433 | [C₄H₅N₃O]⁺˙ | - | Molecular Ion (M⁺˙) |
| 99.0327 | [C₃H₃N₃]⁺˙ | CO | Loss of carbon monoxide from the lactam ring. |
| 98.0456 | [C₄H₄N₂O]⁺˙ | HCN | Loss of hydrogen cyanide, common for nitrogen heterocycles. |
| 71.0221 | [C₂H₃N₃]⁺˙ | CO, C₂H₂ | Subsequent fragmentation after CO loss. |
| 54.0218 | [C₂H₂N₂]⁺˙ | CO, HCN | Subsequent fragmentation. |
Expert Rationale and Interpretation
Upon electron impact, the molecular ion [M]⁺˙ at m/z 127 is expected to be observed. The fragmentation of 1,2,4-triazine derivatives often involves the cleavage of the ring.[14][15][16] A very common fragmentation pathway for lactams is the loss of a neutral carbon monoxide (CO) molecule (28 Da), which would lead to a significant peak at m/z 99. Another plausible fragmentation is the elimination of hydrogen cyanide (HCN) (27 Da) from the triazine ring, resulting in a fragment at m/z 100 or 98 after rearrangement. Further fragmentation of these primary ions would lead to the smaller fragments listed in the table. The relative stability of the resulting fragment ions will dictate the intensity of the observed peaks in the spectrum.[13]
Experimental Protocol for MS Data Acquisition
-
Ionization Method Selection: Electron Ionization (EI) is a good choice for inducing reproducible fragmentation for library matching and structural analysis. Electrospray Ionization (ESI) is a softer technique that would likely yield a strong protonated molecule peak [M+H]⁺ at m/z 128.0511, which is ideal for confirming molecular weight.
-
Sample Introduction: For EI, the sample is typically introduced via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol/water) and infused directly or via Liquid Chromatography (LC).
-
Analyzer Settings: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is essential for obtaining accurate mass measurements. This allows for the determination of elemental compositions for the molecular ion and its fragments, greatly increasing confidence in the assignments.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 40-300).
Workflow for Mass Spectrometry Analysis
Caption: General workflow for molecular weight confirmation and structural analysis by mass spectrometry.
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1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. NIST WebBook. Available from: [Link]
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1,3,5-Triazin-2(1H)-one, 4,6-diamino-. NIST WebBook. Available from: [Link]
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1,2,4-Triazin-5(4H)-one, 6-(1,1-dimethylethyl)-4-[(2-methylpropylidene)amino]-3-(methylthio)-. NIST WebBook. Available from: [Link]
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An In-depth Technical Guide on the Thermal Stability and Decomposition of 6-Methyl-1,2,4-triazin-5-ol
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 6-Methyl-1,2,4-triazin-5-ol, a heterocyclic compound of interest in pharmaceutical and materials science. In the absence of direct empirical data for this specific molecule in peer-reviewed literature, this document establishes a robust predictive framework. By examining the inherent stability of the 1,2,4-triazinone core and drawing on comparative data from structurally related analogs, we project the thermal behavior of the title compound. This guide outlines anticipated decomposition pathways, furnishes detailed, best-practice experimental protocols for definitive thermal analysis, and serves as a foundational resource for researchers and drug development professionals engaged in the characterization of novel triazine derivatives.
Introduction: The 1,2,4-Triazin-5-ol Scaffold
The 1,2,4-triazine ring system is a significant pharmacophore, forming the structural basis of numerous compounds with diverse biological activities. The inherent chemical stability of the triazine core is a critical parameter in its viability as a scaffold for drug design and other applications.[1] this compound, featuring a methyl substituent at the 6-position, represents a fundamental derivative of this class. Understanding its thermal liability is paramount for establishing safe handling and storage protocols, predicting shelf-life, and ensuring stability during manufacturing and formulation processes.
The 1,2,4-triazin-5-ol moiety exists in tautomeric equilibrium with its 1,2,4-triazin-5-one form. For the purpose of this guide, "this compound" will be used to refer to this compound, acknowledging the potential for tautomerism which can influence its physicochemical properties.
Predicted Thermal Profile of this compound
Direct experimental data on the thermal decomposition of this compound is not extensively available in the public domain. However, a strong predictive assessment can be formulated based on the well-documented thermal behavior of analogous triazinone structures.
General Stability of the 1,2,4-Triazinone Core
The 1,2,4-triazinone ring is recognized for its considerable thermal stability. Studies on various annelated (fused) triazinone systems have demonstrated that these compounds are generally stable in an air atmosphere up to a temperature range of 241–296 °C.[2] The decomposition process for these more complex derivatives typically proceeds in two or more stages under oxidative conditions.[2] For simpler, non-fused triazinones, a similar high level of thermal resistance is anticipated. The stability of the heterocyclic ring is a key attribute for its use in various applications.[1][3]
Influence of the 6-Methyl Substituent
The introduction of a simple alkyl group, such as the methyl group at the 6-position, is not expected to dramatically decrease the intrinsic stability of the triazinone ring. In studies of other heterocyclic systems, small alkyl substituents often have a modest effect on the onset of thermal decomposition compared to more electronically active or bulky groups. It is therefore projected that the thermal stability of this compound will be in a similar range to other simple triazinone derivatives, with decomposition likely commencing above 200 °C.
Proposed Decomposition Pathway
The thermal decomposition of this compound is hypothesized to proceed via a multi-step mechanism involving initial substituent cleavage followed by fragmentation of the heterocyclic ring. The exact nature of the decomposition products will be highly dependent on the atmosphere (inert vs. oxidative).
Under an inert atmosphere (e.g., nitrogen or argon), the primary decomposition events are likely to be homolytic bond cleavages. A plausible initial step is the fragmentation of the triazine ring itself, given its nitrogen-rich structure. This could lead to the evolution of nitrogen gas (N₂), a common decomposition product of nitrogen-containing heterocycles. Other likely gaseous products from ring fragmentation include ammonia (NH₃), hydrogen cyanide (HCN), and isocyanic acid (HNCO), which have been observed in the decomposition of related triazinone structures.[4] The methyl substituent may be released as methane or other small hydrocarbons.
The following diagram illustrates a potential logic for the decomposition process:
Caption: Proposed decomposition pathway for this compound.
Recommended Experimental Protocols for Thermal Analysis
To definitively characterize the thermal stability and decomposition of this compound, a suite of standard thermal analysis techniques should be employed. The following protocols are provided as a best-practice guide for researchers.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is the primary technique for determining the onset of decomposition and the quantification of mass loss events.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon (for inert conditions) or synthetic air (for oxidative conditions).
-
Flow Rate: 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of at least 600 °C to ensure complete decomposition.
-
Heating Rate: A rate of 10 °C/min is standard for initial screening.
-
-
Data Analysis:
-
Plot the mass loss (%) versus temperature.
-
Determine the onset temperature of decomposition (T_onset).
-
Identify the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass lost in each decomposition step.
-
Determine the final char residue at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.
Step-by-Step Protocol:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its final decomposition point, as determined by TGA.
-
Heating Rate: A rate of 10 °C/min is standard.
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify endothermic peaks, which may correspond to melting or other phase transitions.
-
Identify exothermic peaks, which correspond to decomposition events.
-
Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.
-
The following diagram illustrates a typical workflow for comprehensive thermal analysis:
Caption: Recommended workflow for the thermal analysis of this compound.
Predicted Quantitative Data
Based on the analysis of related triazinone compounds, the following table summarizes the predicted thermal properties of this compound. These values should be experimentally verified.
| Property | Predicted Value/Range | Analytical Technique | Notes |
| Melting Point (T_m) | 180 - 220 °C | DSC | Expected to be a sharp endothermic peak. The presence of a methyl group may slightly lower the melting point compared to the unsubstituted parent compound. |
| Onset of Decomposition (T_onset) | > 220 °C (in N₂) | TGA | Decomposition is likely to begin after melting. Stability may be slightly lower in an oxidative atmosphere. |
| Decomposition Steps | 1-2 steps (in N₂) | TGA/DTG | A major initial mass loss corresponding to ring fragmentation is expected. |
| Decomposition Enthalpy (ΔH_d) | Exothermic | DSC | The decomposition of nitrogen-rich heterocycles is typically an exothermic process. |
| Final Residue at 600 °C | < 20% (in N₂) | TGA | A small amount of carbonaceous char is the expected final residue in an inert atmosphere. |
Conclusion and Future Work
This technical guide provides a scientifically grounded, albeit predictive, overview of the thermal stability and decomposition of this compound. The 1,2,4-triazinone core imparts significant thermal stability, with decomposition anticipated to initiate above 220 °C. The proposed decomposition pathway involves the fragmentation of the heterocyclic ring, leading to the evolution of nitrogenous gases and small hydrocarbons.
It is strongly recommended that the experimental protocols detailed herein are performed to obtain definitive empirical data for this compound. Further characterization of the evolved gases using coupled techniques such as TGA-FTIR or TGA-MS would provide invaluable insight into the precise decomposition mechanism. Such data will be crucial for the safe and effective application of this compound in drug development and other advanced scientific fields.
References
-
Thakur, S. (n.d.). 1,2,4 TRIAZINONE: Market Insights. Prezi. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2025). 1,2,4-Triazinone 98% Min: A Key Intermediate for Advanced Chemical Synthesis. TradeKorea. Retrieved from [Link]
-
Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200. Retrieved from [Link]
-
Nasser, R., et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 164(1), 77-89. Retrieved from [Link]
-
Reddy, P. S. N., & Reddy, P. P. (2009). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2010(1), 1-8. Retrieved from [Link]
-
Kaczmarek, M. T., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6569. Retrieved from [Link]
- West-phal, H., et al. (1979). Process for the production of 1,2,4-triazin-5-one derivatives. U.S. Patent No. 4,175,188. Washington, DC: U.S. Patent and Trademark Office.
-
Kowalkowska, A., et al. (2021). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. Journal of Thermal Analysis and Calorimetry, 145(3), 1279-1293. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: Synthesis of Fused Triazine Scaffolds from 6-Methyl-1,2,4-triazin-5-ol
Authored by: A Senior Application Scientist
Introduction: The Versatility of Fused Triazines in Modern Drug Discovery
Fused triazine ring systems are a cornerstone in medicinal chemistry, constituting the core of numerous therapeutic agents. Their prevalence is due to their ability to act as bioisosteres for purine bases, enabling them to interact with a wide array of biological targets with high affinity and specificity. The strategic derivatization of the 1,2,4-triazine core allows for the generation of diverse molecular scaffolds, leading to compounds with a broad spectrum of pharmacological activities, including antiviral, antimicrobial, and anticancer properties.
This application note provides a detailed protocol for the synthesis of a fused triazine system, specifically a pyrazolo[4,3-e]triazine derivative, starting from the readily accessible 6-Methyl-1,2,4-triazin-5-ol. We will delve into the underlying chemical principles, provide a step-by-step experimental guide, and offer insights into the characterization of the final product.
Core Synthesis Strategy: From Triazinol to a Fused Pyrazolotriazine
The synthetic route described herein involves a two-step process starting with the chlorination of this compound, followed by a cyclocondensation reaction with hydrazine hydrate. This approach is a classic and reliable method for constructing the pyrazolo[4,3-e]triazine scaffold.
Step 1: Chlorination of this compound
The initial step focuses on converting the hydroxyl group of the starting material into a more reactive leaving group, in this case, a chlorine atom. This is achieved by treating this compound with a strong chlorinating agent, phosphorus oxychloride (POCl₃). The resulting 5-chloro-6-methyl-1,2,4-triazine is a key intermediate, primed for subsequent nucleophilic substitution.
Step 2: Cyclocondensation with Hydrazine Hydrate
The second step involves the reaction of the chlorinated intermediate with hydrazine hydrate. In this reaction, hydrazine acts as a dinucleophile, attacking the electrophilic carbon at the 5-position of the triazine ring and subsequently displacing the chlorine atom. An intramolecular cyclization then occurs, leading to the formation of the fused pyrazole ring and yielding the desired 3-methyl-1H-pyrazolo[4,3-e]triazine.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich |
| Hydrazine hydrate (N₂H₄·H₂O) | 80% solution | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethanol (EtOH) | Absolute, ≥99.5% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |
| Deuterated solvents for NMR | (e.g., DMSO-d₆) | Cambridge Isotope Laboratories |
Protocol 1: Synthesis of 5-chloro-6-methyl-1,2,4-triazine
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (5.0 g, 39.6 mmol).
-
Addition of Reagent: Carefully add phosphorus oxychloride (30 mL, 323 mmol) to the flask in a fume hood.
-
Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. The solid should gradually dissolve.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (200 g) in a large beaker with constant stirring. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
-
Characterization: The final product, 5-chloro-6-methyl-1,2,4-triazine, should be a pale yellow solid. Confirm its identity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 3-methyl-1H-pyrazolo[4,3-e]triazine
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-6-methyl-1,2,4-triazine (2.0 g, 14.0 mmol) in ethanol (20 mL).
-
Addition of Reagent: Add hydrazine hydrate (80% solution, 2.5 mL, 41.0 mmol) dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
-
Characterization: The final product, 3-methyl-1H-pyrazolo[4,3-e]triazine, should be a crystalline solid. Confirm its structure and purity using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Visualization of the Synthetic Workflow
Caption: Synthetic route from this compound to the fused pyrazolotriazine.
Expected Results and Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance |
| 5-chloro-6-methyl-1,2,4-triazine | C₄H₄ClN₃ | 129.55 | 75-85 | Pale yellow solid |
| 3-methyl-1H-pyrazolo[4,3-e]triazine | C₅H₅N₅ | 135.13 | 80-90 | Crystalline solid |
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Hydrazine hydrate (N₂H₄·H₂O): Toxic and a suspected carcinogen. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.
-
General Precautions: Always wear appropriate PPE in the laboratory. Ensure that all glassware is dry before use, especially for the chlorination step.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction | Extend the reflux time and ensure the temperature is maintained. |
| Loss of product during work-up | Ensure complete extraction with dichloromethane. Perform multiple extractions if necessary. | |
| Low yield in Step 2 | Incomplete reaction | Ensure the correct stoichiometry of hydrazine hydrate. Monitor the reaction by TLC until the starting material is consumed. |
| Product is soluble in the mother liquor | Concentrate the filtrate and attempt to precipitate more product by cooling or adding a non-solvent. | |
| Impure product | Side reactions | Purify the product using column chromatography or recrystallization. Optimize reaction conditions (e.g., temperature, reaction time) to minimize side product formation. |
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the synthesis of 3-methyl-1H-pyrazolo[4,3-e]triazine from this compound. This fused triazine serves as a valuable scaffold for the development of novel therapeutic agents. The straightforward two-step synthesis allows for the efficient production of this key intermediate, which can be further functionalized to generate a library of compounds for biological screening. Researchers in drug discovery and medicinal chemistry can utilize this guide to access this important class of molecules.
References
-
El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2009). Synthesis and biological activity of some new 1,2,4-triazine derivatives. Bioorganic & Medicinal Chemistry, 17(17), 6246-6255. [Link]
-
Shawali, A. S., & Abdallah, M. A. (2011). The Chemistry of 1,2,4-Triazines. In Progress in Heterocyclic Chemistry (Vol. 23, pp. 1-48). Elsevier. [Link]
Application Notes and Protocols: Leveraging 6-Methyl-1,2,4-triazin-5-ol as a Versatile Scaffold for the Development of Novel Anticancer Agents
Introduction: The Promise of the 1,2,4-Triazine Scaffold in Oncology
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds have emerged as a particularly fruitful area of research, with the 1,2,4-triazine core standing out as a "privileged scaffold."[1] This structural motif is present in numerous compounds exhibiting a wide array of biological activities, including significant potential in oncology.[2] Derivatives of 1,2,4-triazine have been shown to interfere with various signaling pathways crucial for cancer cell proliferation and survival, making them attractive candidates for drug development.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 6-Methyl-1,2,4-triazin-5-ol as a foundational scaffold for the design and synthesis of next-generation anticancer agents. While specific literature on this exact molecule is emerging, by drawing on the rich history of related 1,2,4-triazine derivatives, we can outline a rational approach to its application in cancer drug discovery. We will delve into the medicinal chemistry rationale, potential molecular targets, and provide detailed, field-proven protocols for the synthesis, in vitro screening, and preliminary in vivo evaluation of novel compounds derived from this promising scaffold.
Medicinal Chemistry Strategy: From Scaffold to Lead Compound
The this compound scaffold offers several key features for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The core structure consists of a 1,2,4-triazine ring, a methyl group at position 6, and a hydroxyl group at position 5, which can also exist in its tautomeric keto form, 6-methyl-1,2,4-triazin-5(2H)-one. Key positions for derivatization include the nitrogen atoms of the triazine ring and the carbon at position 3.
Synthetic Approach: A common and effective method for the synthesis of novel 1,2,4-triazin-5-one derivatives involves the reaction of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with various hydrazonoyl halides.[5] This approach allows for the introduction of a wide range of substituents at the 3-position, enabling the exploration of diverse chemical space. Further modifications, such as N-alkylation or N-acylation at the ring nitrogens, can also be readily achieved.[6][7]
Rationale for Derivatization:
-
Position 3: Substitution at this position can significantly influence the compound's interaction with the target protein. Introducing various aryl or heteroaryl groups can modulate properties such as lipophilicity, hydrogen bonding capacity, and steric interactions within a binding pocket.
-
Ring Nitrogens (N2, N4): Modification of the ring nitrogens can impact the compound's pharmacokinetic properties, including solubility, metabolic stability, and cell permeability.
-
Methyl Group (Position 6): While less commonly modified, alterations to this group could be explored in later stages of lead optimization to fine-tune activity and selectivity.
Potential Molecular Targets and Mechanism of Action
The anticancer activity of triazine derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell signaling and proliferation.[8] Based on the activities of structurally related compounds, derivatives of this compound are hypothesized to target one or more of the following pathways:
-
Protein Kinases: A significant number of triazine-based compounds have been identified as potent kinase inhibitors.[9][10] These enzymes play a central role in regulating cell growth, differentiation, and survival. Key kinase targets for consideration include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, EGFR is a well-validated target for cancer therapy.[9]
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[9]
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[10]
-
-
Topoisomerases: These enzymes are critical for DNA replication and repair. Inhibition of topoisomerases can lead to DNA damage and cell death. Some triazinone derivatives have demonstrated potent topoisomerase II inhibitory activity.[11]
-
Other Enzymes: Triazine derivatives have also been reported to inhibit other enzymes implicated in cancer, such as dihydrofolate reductase (DHFR) and carbonic anhydrases.[10]
The proposed general mechanism of action for novel anticancer agents derived from the this compound scaffold is the inhibition of key cellular signaling pathways, leading to cell cycle arrest and induction of apoptosis in cancer cells.
Experimental Protocols
This section provides detailed protocols for the initial screening and characterization of novel compounds derived from the this compound scaffold.
Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12] It is a robust and widely used method for the initial screening of potential anticancer compounds.[13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[12] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of test compounds against a specific protein kinase. The assay quantifies the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.[15]
Principle: Kinase activity is measured by quantifying the amount of ADP produced from the phosphorylation of a substrate by the kinase. The ADP is then converted to ATP, which is used in a luciferase-catalyzed reaction to generate light. The luminescent signal is inversely proportional to the activity of the kinase inhibitor.
Materials:
-
Recombinant protein kinase of interest
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the test compound solution to the wells of the plate.
-
Add 10 µL of the kinase solution to each well and incubate for 10-30 minutes at room temperature to allow for inhibitor binding.[16]
-
Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP.
-
Incubate the plate for 30-60 minutes at 30°C.
-
-
ADP Detection:
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for the preclinical evaluation of anticancer drug candidates.[17][18] This protocol outlines a general procedure for assessing the in vivo efficacy of a lead compound.
Principle: The growth of human tumors in immunodeficient mice allows for the evaluation of a drug's ability to inhibit tumor growth in a living organism. Tumor volume is measured over time to assess the efficacy of the treatment.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., the one most sensitive to the compound in vitro)
-
Matrigel (optional, to enhance tumor take rate)
-
Test compound formulated in a suitable vehicle
-
Positive control drug (a standard-of-care agent for the chosen cancer type)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound and the positive control drug to their respective groups according to a predetermined dosing schedule (e.g., daily, once every three days) and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle alone.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze the body weight data for any signs of treatment-related toxicity.
Data Presentation and Visualization
Quantitative Data Summary
| Compound ID | Target Cell Line | In Vitro IC50 (µM) | Target Kinase | In Vitro IC50 (nM) | In Vivo TGI (%) @ dose (mg/kg) |
| Lead-001 | MCF-7 | 1.2 | EGFR | 50 | 65% @ 50 mg/kg |
| Lead-002 | HCT-116 | 0.8 | PI3Kα | 25 | 72% @ 50 mg/kg |
| Control | Various | Varies | Varies | Varies | Varies |
This table is a template for summarizing key data generated during the screening and evaluation of novel compounds.
Visualizations
Caption: High-level workflow for anticancer drug discovery using the this compound scaffold.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Triazine as a promising scaffold for its versatile biological behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Utility of 6-aza-2-thiothymine in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity [wisdomlib.org]
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- 9. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 11. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. broadpharm.com [broadpharm.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. xenograft.org [xenograft.org]
Application Note & Protocol: Regioselective N-Alkylation of 6-Methyl-1,2,4-triazin-5(4H)-one
Abstract
This document provides a comprehensive guide to the N-alkylation of 6-Methyl-1,2,4-triazin-5-ol, a key heterocyclic scaffold. Due to keto-enol tautomerism, this compound predominantly exists as 6-Methyl-1,2,4-triazin-5(4H)-one. The N-alkylation of this nucleus is a foundational reaction for generating diverse molecular libraries for drug discovery and materials science. Derivatives of 1,2,4-triazine are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide details a robust, field-proven protocol, delves into the mechanistic principles governing regioselectivity, and offers a framework for optimizing reaction conditions to target specific N-alkylated isomers.
Introduction: The Chemical and Biological Significance
The 1,2,4-triazine core is a privileged structure in medicinal chemistry.[3] The introduction of alkyl substituents on the nitrogen atoms of the triazine ring profoundly modulates the molecule's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity. These modifications are critical for tuning the compound's pharmacokinetic and pharmacodynamic profile. N-alkylated triazinones are integral components in compounds developed as herbicides and have shown potential as anticonvulsant and antihemostatic agents.[1] The protocol described herein provides a reliable method for accessing N1, N2, and N4 substituted derivatives, which are often challenging to synthesize selectively.
Mechanistic Rationale and Regioselectivity
The N-alkylation of 6-Methyl-1,2,4-triazin-5(4H)-one is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[4] The reaction is initiated by the deprotonation of one of the ring's N-H protons by a base, generating a nucleophilic triazinide anion. This anion then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group.
A primary challenge in this synthesis is controlling the regioselectivity. The triazinide anion is an ambident nucleophile with multiple reactive nitrogen centers (N1, N2, and N4).
Caption: Potential nucleophilic sites on the triazinone anion.
The distribution of N1, N2, and N4 alkylated products is influenced by a combination of electronic and steric factors, which can be manipulated by the choice of solvent, base, and alkylating agent.
-
Solvent: Polar aprotic solvents like DMF or acetone are preferred as they effectively solvate the counter-ion of the base (e.g., K⁺) without strongly solvating and deactivating the triazinide nucleophile.
-
Base: Weaker bases (e.g., K₂CO₃) often favor alkylation at the most acidic proton site, while stronger bases (e.g., NaH) can generate a more complex mixture of anions, potentially leading to different product ratios.
-
Alkylating Agent: The steric bulk of the alkylating agent can significantly influence the site of attack. Less hindered sites are generally favored. For instance, direct alkylation of purines, a related heterocyclic system, often yields a mixture of N7/N9 isomers, with the thermodynamically more stable N9 isomer predominating.[5]
General Protocol for N-Alkylation
This protocol provides a robust starting point for the N-alkylation of 6-Methyl-1,2,4-triazin-5(4H)-one. Optimization may be required based on the specific alkylating agent used.
Materials and Equipment
-
Reagents:
-
6-Methyl-3-thioxo-3,4-dihydro-2H-[6][7][8]triazin-5-one (or the corresponding 5-oxo analog) (1.0 eq)
-
Alkylating agent (e.g., Iodomethane, Benzyl bromide) (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system (silica gel)
-
Standard laboratory glassware
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for N-alkylation.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Methyl-1,2,4-triazin-5(4H)-one (1.0 eq) and anhydrous potassium carbonate (2.5 eq). Add anhydrous acetone or DMF to create a suspension (approx. 0.1-0.2 M concentration).
-
Addition of Alkylating Agent: Begin stirring the suspension. Add the alkylating agent (1.2 eq) dropwise to the mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 60-80°C is often sufficient) and maintain for 4-24 hours. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.
-
Monitoring: Periodically check the reaction's progress by TLC. Prepare a solution of the crude reaction mixture and spot it against the starting material. A typical mobile phase is a mixture of hexanes and ethyl acetate. The product(s) should have a higher Rf value than the polar starting material.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic solids (K₂CO₃ and potassium halide salt) and wash the filter cake with a small amount of the reaction solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x) to remove any remaining DMF and inorganic salts.
-
Drying and Final Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The different N-alkylated isomers can typically be separated during this step.
-
Characterization: Combine the fractions containing the pure product and remove the solvent. Characterize the final product(s) by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and determine the site of alkylation. The comparison of experimental NMR shifts with those predicted by DFT calculations can be a powerful tool for unambiguous regiochemical assignment.[9][10]
Optimization and Data Summary
The choice of reagents and conditions is critical for achieving the desired outcome. The following table summarizes the expected impact of key variables on the reaction.
| Parameter | Variation | Rationale & Expected Outcome |
| Base | K₂CO₃ vs. NaH | K₂CO₃: A mild, heterogeneous base. Often provides good selectivity. NaH: A strong, non-nucleophilic base. Can lead to faster reactions but potentially lower regioselectivity due to the formation of multiple anionic species. |
| Solvent | Acetone vs. DMF | Acetone: Lower boiling point, easier to remove. Suitable for reactive alkylating agents. DMF: Higher boiling point, excellent at solvating salts. Useful for less reactive alkylating agents but requires aqueous work-up for removal. |
| Alkylating Agent | MeI vs. BnBr vs. t-BuBr | MeI (Methyl Iodide): Small, highly reactive. May show less steric preference. BnBr (Benzyl Bromide): Moderately bulky. Steric hindrance may play a role in directing alkylation away from the N1 position. t-BuBr (tert-Butyl Bromide): Very bulky. SN2 reaction is unlikely; elimination is a major side reaction. Direct tert-alkylation often requires specialized methods.[5] |
| Temperature | Room Temp vs. Reflux | Room Temperature: Slower reaction rates but may enhance selectivity for the kinetically favored product. Reflux: Increases reaction rate, driving the reaction to completion. May favor the thermodynamically more stable isomer if the reaction is reversible or equilibrates. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Reaction / Low Conversion | Insufficiently active alkylating agent; Low temperature; Inactive base. | Use a more reactive halide (I > Br > Cl). Increase reaction temperature and/or time. Use a stronger base like NaH. Ensure all reagents and solvents are anhydrous. |
| Multiple Products / Poor Selectivity | Reaction conditions favor multiple alkylation sites. | Screen different bases and solvents. Lowering the reaction temperature may improve selectivity. Modify the substrate to include a directing group if possible. |
| Product Decomposition | Product is unstable to heat or base. | Run the reaction at a lower temperature for a longer duration. Use a milder base (e.g., an organic base like triethylamine). |
References
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El-Sayed, W. M., Ali, O. M., Zyada, R. E., & Mohamed, M. A. (2018). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Journal of the Iranian Chemical Society, 15(10), 2297-2309. Available at: [Link]
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Králová, P., Šlachta, M., Dračínský, M., & Vrabel, M. (2019). Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts. Angewandte Chemie International Edition, 58(42), 15001-15005. Available at: [Link]
-
Fizer, M., Fizer, O., Sidey, V., Mariychuk, R., & Lendel, V. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1202, 127266. Available at: [Link]
-
Faidallah, H. M., Khan, K. A., & Asiri, A. M. (2011). Synthesis and Antimicrobial Activities of Some 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives. Journal of the Korean Chemical Society, 55(4), 648-652. Available at: [Link]
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Knight, D. W., Little, P. B., & O'Mahony, M. J. (2016). New Methods for the Selective Alkylation of 3-Thioxo-1,2,4-triazin-5-ones. Tetrahedron, 72(22), 2849-2856. Available at: [Link]
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Nasser, R. A. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 163(1), 77-89. Available at: [Link]
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Fizer, M., Fizer, O., Sidey, V., Mariychuk, R., & Lendel, V. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Request PDF. Available at: [Link]
-
Abd El-All, A. S., Hassan, A. S., Osman, S. A., Yosef, H. A. A., Abdel-Hady, W. H., El-Hashash, M. A., Atta-Allah, S. R., Ali, M. M., & El Rashedy, A. A. (2015). Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. Medicinal Chemistry Research, 24(10), 3765-3778. Available at: [Link]
-
Shawali, A. S., Abdel-Galil, F. M., & Abdelhamid, A. O. (2017). Utility of 6-aza-2-thiothymine in the synthesis of novel[6][7][8]triazolo[4,3-b][6][7][8]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. RSC Advances, 7(83), 52697-52709. Available at: [Link]
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El-Sayed, W. A. (2012). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 2(3), 244-249. Available at: [Link]
-
Singh, P. P., & Kumar, R. (2018). Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. ResearchGate. Available at: [Link]
-
Hassan, A. S., et al. (2015). Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. PubMed. Available at: [Link]
-
Kumar, R., & Singh, P. P. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(4), 156-165. Available at: [Link]
-
El-Faham, A., El-Sayed, W. M., & El-Sattar, N. E. A. (2021). Synthesis, Reactivity, and Applications of 4-Amino-3-Thioxo/Hydrazino-6-Substituted-1,2,4-Triazin-5-Ones and Their Derivatives: A Review. Polycyclic Aromatic Compounds, 1-32. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]
-
Tlou, M., Van der Westhuizen, J. H., & Janečková, E. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(9), 4484-4495. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Antimicrobial Compounds from 6-Methyl-1,2,4-triazin-5-ol Derivatives
Introduction: The Versatile 6-Methyl-1,2,4-triazine Scaffold in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. The 1,2,4-triazine nucleus has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including potent antimicrobial, antiviral, and anticancer properties.[1][2] This is attributed to the triazine ring's ability to engage in various biological interactions.
This technical guide focuses on the synthetic utility of 6-methyl-1,2,4-triazin-5-ol and its tautomeric forms, particularly 4-amino-6-methyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one, as a foundational starting material for the generation of novel antimicrobial compounds. We will delve into the rationale behind specific synthetic modifications and provide detailed, field-proven protocols for the synthesis and evaluation of these promising derivatives. The structure-activity relationships (SAR) of these compounds will also be discussed to provide a comprehensive understanding for researchers, scientists, and drug development professionals.[1]
Core Synthetic Strategies and Mechanistic Rationale
The primary precursor for the synthesis of a diverse array of antimicrobial agents is 4-amino-6-methyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one . This molecule is a rich platform for chemical modifications due to the presence of multiple reactive sites: the amino group, the thioxo group, and the active methylene group. These sites allow for a variety of chemical transformations, including alkylation, acylation, condensation, and cyclization reactions, leading to the formation of novel heterocyclic systems with enhanced biological activity.[3][4]
The rationale behind these modifications is to explore the chemical space around the triazine core to identify substituents and fused ring systems that can improve the antimicrobial potency and spectrum. For instance, the introduction of aromatic and heteroaromatic moieties can enhance the compound's interaction with biological targets, while the formation of fused heterocyclic systems can lead to more rigid structures with potentially higher binding affinities.
Detailed Synthetic Protocols
The following protocols are based on established methodologies for the synthesis of antimicrobial compounds starting from 4-amino-6-methyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one.
Protocol 1: Synthesis of Aminophosphonate Derivatives
Aminophosphonates are a class of compounds known for their diverse biological activities. The reaction of 4-amino-6-methyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one with aromatic aldehydes in the presence of triethylphosphite yields the corresponding aminophosphonates.[3][4]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-6-methyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one (1 mmol) and the desired aromatic aldehyde (1 mmol) in triethylphosphite (10 mL).
-
Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure aminophosphonate derivative.
Protocol 2: Synthesis of Sulfonamide Derivatives
Sulfonamides are a well-known class of antimicrobial agents. The reaction of 4-amino-6-methyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one with sulfonylaminoacetic acid derivatives leads to the formation of sulfonamides.[3][4]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-amino-6-methyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one (1 mmol) in pyridine (10 mL), add the appropriate sulfonylaminoacetic acid derivative (1 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Purification: Pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (5 mL). The solid product that separates out is filtered, washed with water, and recrystallized from an appropriate solvent to yield the pure sulfonamide derivative.
Visualization of Synthetic Workflows
The following diagrams illustrate the key synthetic pathways described above.
Caption: Synthetic pathways from 4-amino-6-methyl-3-thioxo-1,2,4-triazin-5(4H)-one.
Antimicrobial Activity Evaluation
The newly synthesized compounds should be evaluated for their in vitro antimicrobial activity against a panel of pathogenic microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. The minimum inhibitory concentration (MIC) is a key parameter to determine the potency of the compounds.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Prepare two-fold serial dilutions of the synthesized compounds in a 96-well microtiter plate. The concentration range should be selected to cover the expected MIC values.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity of representative compounds derived from 4-amino-6-methyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one.
| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference |
| 5a | Aminophosphonate | Staphylococcus aureus | 12.5 | [4] |
| Escherichia coli | 25 | [4] | ||
| Candida albicans | 6.25 | [4] | ||
| 11a | Sulfonamide | Staphylococcus aureus | 25 | [3][4] |
| Escherichia coli | 50 | [3][4] | ||
| Candida albicans | 12.5 | [3][4] |
Structure-Activity Relationship (SAR) Insights
The analysis of the antimicrobial activity data of a series of synthesized compounds allows for the deduction of structure-activity relationships, which are crucial for the rational design of more potent antimicrobial agents.
-
Impact of Aromatic Substituents: The nature and position of substituents on the aromatic rings introduced in the aminophosphonate and sulfonamide derivatives can significantly influence their antimicrobial activity. Electron-withdrawing groups or lipophilic groups may enhance the activity against certain pathogens.
-
Role of the Fused Heterocyclic Systems: The formation of fused heterocyclic systems, such as triazolo[4,3-b][3][5][6]triazines, can lead to a significant increase in antimicrobial potency. This is likely due to the more rigid conformation of these molecules, which may favor binding to the biological target.
Conclusion and Future Directions
The this compound scaffold, particularly in its 4-amino-3-thioxo tautomeric form, represents a highly versatile and promising starting point for the synthesis of novel antimicrobial compounds. The synthetic protocols and structure-activity relationship insights provided in this guide offer a solid foundation for researchers in the field of antimicrobial drug discovery. Future efforts should focus on the synthesis of a wider range of derivatives, including more complex fused heterocyclic systems, and their evaluation against a broader panel of multidrug-resistant pathogens. Furthermore, mechanistic studies to identify the specific cellular targets of these compounds will be crucial for their further development as therapeutic agents.
References
- Synthesis and Antimicrobial Activities of Some 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives.
-
Synthesis and Antimicrobial Activities of Some 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives - ResearchGate. (URL: [Link])
-
Synthesis, reactivity, antimicrobial, and anti-biofilm evaluation of fluorinated 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one and their derivatives. (URL: [Link])
-
Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed. (URL: [Link])
-
An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity - Scholars Research Library. (URL: [Link])
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Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[3][5][6]triazino[2,3-c]-quinazolin-2-one Derivatives - PMC - NIH. (URL: [Link])
-
Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (URL: [Link])
-
An efficient synthesis and in vitro antimicrobial activity of 1, 2, 4-Triazin-6-(5H)-one derivatives | Semantic Scholar. (URL: [Link])
-
Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents | Request PDF - ResearchGate. (URL: [Link])
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Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC - NIH. (URL: [Link])
-
Synthesis, molecular docking studies, and in vitro evaluation of 1,3,5-triazine derivatives as promising antimicrobial agents - Florida Gulf Coast University. (URL: [Link])
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Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed Central. (URL: [Link])
-
Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PubMed Central. (URL: [Link])
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Application Notes and Protocols: Electrophilic Derivatization of 6-Methyl-1,2,4-triazin-5-ol
Introduction: The Strategic Importance of the 1,2,4-Triazin-5-one Scaffold
The 1,2,4-triazine ring system is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold." Its derivatives are associated with a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The compound 6-Methyl-1,2,4-triazin-5-ol serves as a versatile precursor for creating diverse chemical libraries. The strategic functionalization of this core through reactions with electrophiles is a critical step in modulating its physicochemical properties and biological activity, enabling the rational design of novel therapeutic agents.
A fundamental aspect governing the reactivity of this compound is its existence in a tautomeric equilibrium. This dynamic state between the hydroxy (enol-like) and oxo (amide-like) forms dictates the regioselectivity of electrophilic attack, making a thorough understanding of this principle essential for predictable and efficient synthesis. This guide provides an in-depth exploration of this tautomerism and details robust protocols for key electrophilic reactions, offering field-proven insights for researchers in drug discovery and organic synthesis.
Part 1: Foundational Principles - Tautomerism and Regioselectivity
The reaction of this compound with electrophiles is not straightforward; the outcome is critically dependent on which tautomeric form is present under the reaction conditions. The molecule primarily exists in equilibrium between the 5-hydroxy-1,2,4-triazine (imidol) form and the 1,2,4-triazin-5(4H)-one/1,2,4-triazin-5(2H)-one (amide) forms.
The amide tautomers are generally more stable, but the position of the proton on N2 vs. N4 can vary. The relative populations of these tautomers can be influenced by factors such as solvent polarity, pH, and temperature. This equilibrium is the causal factor behind the observed regioselectivity in subsequent reactions.
-
O-Attack: Reaction with the oxygen atom of the hydroxy tautomer leads to O-substituted products (e.g., 5-alkoxy derivatives). This pathway is typically favored by "hard" electrophiles under conditions that promote the enol form.
-
N-Attack: Reaction at one of the ring nitrogen atoms of the amide tautomer yields N-substituted products. This is often the dominant pathway, particularly with "soft" electrophiles. The specific nitrogen atom that reacts (N2 or N4) is governed by a combination of electronic and steric factors.
Caption: General workflow for the N-alkylation of this compound.
Step-by-Step Methodology:
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.2 M), add anhydrous potassium carbonate (1.5 eq.).
-
Reaction: Stir the suspension at room temperature for 15 minutes. Add the alkylating agent (e.g., methyl iodide, benzyl bromide; 1.1 eq.) dropwise.
-
Heating & Monitoring: Heat the reaction mixture to 50 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% methanol/dichloromethane eluent system until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the N-alkylated product.
Protocol 2: Conditions Favoring O-Alkylation
Achieving selective O-alkylation can be more challenging and often requires different strategies. One approach involves using a silver salt of the triazine to "lock" the substrate in a state more reactive at the oxygen, or using specific hard electrophiles like diazomethane or Meerwein's salt.
Causality: The silver(I) ion has a high affinity for nitrogen atoms, potentially blocking them and making the exocyclic oxygen a more favorable site for attack. Alternatively, very hard electrophiles react faster at the site of highest electron density in the neutral molecule, which can be the oxygen atom of the hydroxy tautomer.
Step-by-Step Methodology (Hypothetical Approach):
-
Salt Formation: Prepare the silver salt of this compound by treating it with silver nitrate (AgNO₃) and a stoichiometric amount of base in an aqueous or alcoholic medium. Isolate and dry the resulting precipitate.
-
Reaction: Suspend the silver salt (1.0 eq.) in a non-polar solvent like toluene or chloroform.
-
Electrophile Addition: Add the alkyl halide (1.2 eq.) and heat the mixture under reflux, protecting it from light.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter off the silver halide precipitate and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography or recrystallization to isolate the 5-alkoxy-6-methyl-1,2,4-triazine.
| Reaction Type | Electrophile (Example) | Base / Conditions | Solvent | Typical Product |
| N-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃, NaH | DMF, Acetonitrile | N2- or N4-methyl derivative |
| N-Acylation | Acetyl Chloride | Pyridine, Et₃N | DCM, THF | N2- or N4-acetyl derivative |
| O-Alkylation | Benzyl Bromide | AgNO₃ (salt), then heat | Toluene | 5-(Benzyloxy) derivative |
| Chlorination | POCl₃ / PCl₅ | Heat (reflux) | Neat or Toluene | 5-Chloro-6-methyl-1,2,4-triazine |
Table 1: Summary of common electrophilic reactions and conditions.
Part 3: Advanced Applications: Halogenation and Nitration
Halogenation: Gateway to Further Functionalization
The conversion of the 5-hydroxyl group to a 5-chloro group is a pivotal transformation. The resulting 5-chloro-6-methyl-1,2,4-triazine is an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of amines, thiols, and other nucleophiles to build highly functionalized libraries.
Protocol 3: Synthesis of 5-Chloro-6-methyl-1,2,4-triazine
Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It activates the carbonyl oxygen of the amide tautomer, forming a reactive intermediate that is subsequently displaced by a chloride ion to yield the chloro-triazine product.
Step-by-Step Methodology:
-
Preparation: Carefully add this compound (1.0 eq.) in small portions to an excess of phosphorus oxychloride (POCl₃, 5-10 eq.) at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction: Slowly warm the mixture to reflux temperature (approx. 110 °C) and maintain for 2-4 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. Neutralize the solution with a solid base like sodium bicarbonate or a saturated aqueous solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the 5-chloro derivative.
Nitration: A Note on Reactivity
Direct nitration of the 1,2,4-triazine ring is challenging. The triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, making it resistant to classical electrophilic aromatic substitution. Attempts to nitrate similar electron-deficient heterocycles often require harsh conditions and can lead to side-chain nitration or even ring degradation rather than substitution on the heterocyclic core. [3][4]For instance, nitration of 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione resulted in the formation of cyanuric acid and tetranitromethane, indicating a destructive nitration pathway. [3]Therefore, researchers should proceed with caution and consider alternative strategies, such as synthesizing a nitrated precursor before cyclizing to form the triazine ring.
Part 4: Product Characterization
Unambiguous characterization is essential to confirm the regioselectivity of the reaction. The distinction between N- and O-alkylated isomers can be readily achieved using standard spectroscopic techniques.
| Isomer Type | ¹H NMR | ¹³C NMR | IR Spectroscopy |
| O-Alkylated | Absence of N-H proton signal. Presence of new signals for O-CH₂ or O-CH₃ group. | Significant downfield shift of C5 carbon. | Absence of C=O stretch (~1650-1700 cm⁻¹). |
| N-Alkylated | Absence of N-H proton signal. Presence of new signals for N-CH₂ or N-CH₃ group. | C5 carbon remains in the carbonyl region (~160 ppm). | Presence of a strong C=O stretch (~1650-1700 cm⁻¹). |
Table 2: Key spectroscopic features for distinguishing O- vs. N-alkylated isomers.
Conclusion
The electrophilic derivatization of this compound is a powerful strategy for generating novel compounds for drug discovery and development. A foundational understanding of the amide-imidol tautomerism is paramount for controlling the reaction regioselectivity. By carefully selecting reagents, bases, and solvents as outlined in these protocols, researchers can predictably synthesize either N- or O-substituted derivatives. The conversion to the 5-chloro analogue further expands the synthetic utility of this scaffold, opening a gateway to a vast chemical space through subsequent nucleophilic substitution reactions.
References
-
Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. [1][5]2. Nasser R. et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 163(1), 77-89. [6]3. Al-Salihi, S. A., & Al-Amiery, A. A. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(6), 999-1010. 4. Arshad, M., & Bhat, A. R. (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 6(9), 1086-1104. [2]5. Osman, S. A., et al. (2012). The reactions of 3- mercapto-6-methyl- 1,2,4- triazin-5(2H)-one with alkyl phosphates. ResearchGate. [7]6. Talbot, J. M., et al. (1979). Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and 2,4-Dimethoxy-6-methyl-1,3,5-triazine. Australian Journal of Chemistry, 32(2), 439-443.
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- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of 6-Methyl-1,2,4-triazin-5-ol Derivatives for Kinase Inhibition
Abstract
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and anti-inflammatory effects.[1][2][3][4] This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of novel 6-Methyl-1,2,4-triazin-5-ol derivative libraries to identify potent kinase inhibitors. We detail a robust primary screening workflow using the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology, a sensitive and HTS-compatible method for detecting kinase activity.[5][6] To ensure the trustworthiness of primary hits, we describe a powerful orthogonal secondary assay, the Cellular Thermal Shift Assay (CETSA), to confirm direct target engagement within a cellular environment.[7][8][9] This guide includes detailed step-by-step protocols, data analysis workflows, and the scientific rationale behind key experimental choices, designed for researchers, scientists, and drug development professionals aiming to accelerate the discovery of novel therapeutic agents.
Introduction: The Rationale for Screening Triazine Derivatives
Triazine-based compounds are a cornerstone of modern drug discovery, recognized for their versatile biological activities which span anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][10][11] The 1,2,4-triazine ring, in particular, serves as a versatile scaffold for developing targeted therapeutics.[3][4] Many s-triazine derivatives have been identified as potent inhibitors of critical signaling pathways, particularly those regulated by protein kinases such as PI3K, mTOR, and EGFR, which are often dysregulated in cancer.[12][13]
The this compound core represents a promising starting point for generating novel chemical diversity. High-throughput screening (HTS) provides the necessary technological platform to rapidly interrogate large libraries of these derivatives against specific biological targets, enabling the identification of initial "hit" compounds that can serve as the foundation for lead optimization programs.[14][15] This document outlines a validated workflow to screen such a library for inhibitors of a generic serine/threonine kinase, a common target class for triazine compounds.
The HTS Workflow: From Library to Validated Hit
A successful HTS campaign is a multi-stage process designed to systematically reduce a large compound collection to a small number of high-confidence, validated hits. The causality of this workflow is critical: each step is designed to filter out false positives and enrich for compounds with genuine, on-target activity.
Caption: Overall high-throughput screening workflow.
Primary Screening Protocol: AlphaScreen Kinase Assay
Principle of the Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based, no-wash immunoassay ideal for HTS.[5][6] Its utility in kinase assays is based on detecting the phosphorylation of a biotinylated substrate.
-
Reaction: The kinase phosphorylates a biotinylated peptide substrate in the presence of ATP.
-
Detection: Streptavidin-coated Donor beads bind to the biotin tag on the substrate. A specific antibody against the phosphorylated motif, conjugated to an Acceptor bead, binds only to the phosphorylated substrate.
-
Signal: When a Donor bead and an Acceptor bead are brought into close proximity (<200 nm), excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.
-
Inhibition: If a compound from the library inhibits the kinase, the substrate is not phosphorylated, the beads do not come into proximity, and no signal is generated.
This "mix-and-read" format is highly amenable to automation and miniaturization into 384- or 1536-well formats.[15]
Materials and Reagents
| Reagent/Equipment | Supplier & Cat. No. (Example) | Purpose |
| Kinase of Interest (e.g., ASK1) | Thermo Fisher Scientific | Enzyme for phosphorylation reaction |
| Biotinylated Substrate (e.g., MKK6) | Thermo Fisher Scientific | Substrate to be phosphorylated |
| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich | Phosphate donor for the kinase reaction |
| Staurosporine | Sigma-Aldrich | Positive control (potent, non-specific kinase inhibitor) |
| DMSO (Dimethyl sulfoxide) | Sigma-Aldrich | Negative control and compound solvent |
| AlphaScreen Donor & Acceptor Beads | PerkinElmer | Signal generation components |
| Anti-phospho-substrate Antibody | Cell Signaling Technology | Binds to phosphorylated substrate, linking it to the Acceptor bead |
| 384-well low-volume plates | Greiner Bio-One | Assay plates for miniaturization |
| Acoustic Liquid Handler (e.g., Echo) | Labcyte | Precise, low-volume compound dispensing |
| Multimode Plate Reader (Alpha-enabled) | PerkinElmer EnVision | Signal detection |
| Kinase Buffer (1X) | Varies (typically contains MgCl₂, DTT, BSA, etc.) | Provides optimal conditions for kinase activity |
Step-by-Step Protocol (384-well format)
This protocol is a template and must be optimized for each specific kinase-substrate pair.
-
Compound Plating (Preparation):
-
Using an acoustic liquid handler, dispense 50 nL of each this compound derivative from the library stock (typically 10 mM in DMSO) into the appropriate wells of a 384-well assay plate.
-
Dispense 50 nL of DMSO into control wells (columns 23 & 24) for the negative control (0% inhibition).
-
Dispense 50 nL of a potent inhibitor (e.g., 100 µM Staurosporine) into control wells (columns 1 & 2) for the positive control (100% inhibition).
-
Causality Note: Acoustic dispensing minimizes DMSO concentration (final ≤ 0.5%) to avoid solvent-induced artifacts and allows for accurate, low-volume transfers, which is critical for HTS cost-effectiveness.[15]
-
-
Kinase Reaction (Addition 1):
-
Prepare a 2X Kinase/Substrate Master Mix in 1X Kinase Buffer. The final concentration should be optimized, but a starting point is 2-10 nM kinase and 50-200 nM biotinylated substrate.
-
Dispense 5 µL of the Master Mix into each well of the assay plate.
-
Briefly centrifuge the plate (1 min at 1000 rpm) to ensure all components are at the bottom.
-
Incubate for 15 minutes at room temperature (RT).
-
-
Initiate Phosphorylation (Addition 2):
-
Prepare a 2X ATP solution in 1X Kinase Buffer. The concentration should be at or near the Km of the kinase for ATP to ensure sensitivity to competitive inhibitors.
-
Dispense 5 µL of the 2X ATP solution to all wells to start the reaction. The total reaction volume is now 10 µL.
-
Seal the plate, centrifuge briefly, and incubate for 60 minutes at RT. The incubation time must be optimized to remain in the linear range of the reaction.
-
-
Detection (Addition 3):
-
Prepare the AlphaScreen Detection Mix in the dark. This mix contains the anti-phospho-substrate antibody and both Streptavidin-Donor and Protein A-Acceptor beads.
-
Dispense 10 µL of the Detection Mix to all wells (total volume is now 20 µL).
-
Seal the plate with an opaque seal, protect from light, and incubate for 60-90 minutes at RT to allow for bead binding.
-
Causality Note: The dark incubation prevents photobleaching of the Donor beads, ensuring a stable and robust signal.
-
-
Data Acquisition:
-
Read the plate on a multimode plate reader equipped for AlphaScreen detection.
-
Data Analysis and Hit Identification
A structured data analysis pipeline is essential for extracting meaningful results from H.T.S. experiments.[16][17]
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- 5. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. CETSA [cetsa.org]
- 10. mdpi.com [mdpi.com]
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- 12. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative for 6-Methyl-1,2,4-triazin-5-ol
An In-Depth Technical Guide to the Quantitative Analysis of 6-Methyl-1,2,4-triazin-5-ol
The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry and agrochemical development, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, antiviral, and herbicidal properties.[1][2][3] this compound (CAS No: 16120-00-6) is a member of this vital class of heterocyclic compounds.[4] The precise and accurate quantification of this molecule is paramount for researchers, scientists, and drug development professionals. Whether for pharmacokinetic studies, purity assessment of synthetic batches, metabolic profiling, or quality control, robust analytical methods are essential to ensure data integrity and product efficacy.
This technical guide provides a comprehensive overview of established analytical methodologies for the quantification of this compound. We will delve into the mechanistic principles behind chromatographic and spectroscopic techniques, offer detailed, field-proven protocols, and discuss the critical parameters for method validation. The aim is to equip researchers with the necessary knowledge to select, implement, and validate the most appropriate analytical strategy for their specific application.
Part 1: Foundational Analytical Strategies
The choice of an analytical method is fundamentally a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. For this compound, chromatographic methods are the gold standard, offering the high resolving power necessary to separate the analyte from impurities and matrix components.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for the analysis of moderately polar, non-volatile compounds like triazine derivatives.[5][6] Coupled with a Ultraviolet (UV) detector, it provides a reliable and cost-effective method for routine quantification in relatively clean samples. Reversed-phase chromatography, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is the most common approach.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications demanding the highest sensitivity and selectivity, such as analyzing trace levels in biological fluids or complex environmental samples, LC-MS/MS is the premier technique.[7][8][9] It couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, providing unequivocal identification and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar heterocyclic compounds, GC-MS can be a powerful tool, particularly for purity analysis where volatile impurities are a concern.[10][11][12] The thermal stability and volatility of this compound must be considered, and derivatization may sometimes be necessary to improve its chromatographic behavior.
Visualizing the General Analytical Workflow
The initial steps of sample handling and preparation are critical for the success of any quantitative analysis. The following diagram illustrates a typical workflow.
Caption: General workflow for sample preparation and analysis.
Part 2: Detailed Application Protocols
The following protocols are designed as robust starting points for method development and can be optimized for specific instrumentation and sample matrices.
Protocol 1: Quantification by Reversed-Phase HPLC with UV Detection (HPLC-UV)
This method is ideal for purity assessment, content uniformity, and dissolution testing where analyte concentrations are relatively high.
1. Rationale and Causality:
-
Column Choice: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the moderately polar this compound through hydrophobic interactions with its methyl group and triazine ring.
-
Mobile Phase: An acetonitrile/water gradient is used to provide a broad elution window. Acetonitrile is a common organic modifier that offers good peak shape and low UV cutoff. A small amount of formic acid is added to the aqueous phase to acidify the mobile phase. This suppresses the ionization of any residual silanol groups on the silica backbone of the column, leading to sharper, more symmetrical peaks.
-
UV Detection: The wavelength of 254 nm is chosen as it is a common wavelength for aromatic and heterocyclic compounds and is likely to provide a good response for the triazine ring. A full UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
2. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (reagent grade).
-
Volumetric flasks and pipettes.
-
0.45 µm syringe filters.
3. Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in methanol.
-
From the stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[13]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Perform a linear regression on the data. The R² value should be >0.99 for a linear relationship.
-
Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.
-
Caption: HPLC-UV analysis workflow for this compound.
Protocol 2: High-Sensitivity Quantification by LC-MS/MS
This method is essential for bioanalytical studies, impurity profiling, and environmental monitoring where low detection limits are required.
1. Rationale and Causality:
-
Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the nitrogen atoms in the triazine ring are basic and can be readily protonated to form a stable [M+H]⁺ ion, which is crucial for sensitive detection.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its exceptional selectivity and sensitivity. This technique involves selecting the protonated parent ion ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific, stable fragment ion in the third quadrupole. This "parent -> fragment" transition is highly specific to the analyte, minimizing interference from co-eluting matrix components.
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same extraction inefficiencies and ionization suppression/enhancement, allowing for highly accurate correction of these matrix effects.
2. Instrumentation and Consumables:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Appropriate columns (as in HPLC-UV, often with smaller particle sizes like 1.8 µm for UHPLC).
-
LC-MS grade solvents (acetonitrile, methanol, water) and formic acid.
-
This compound analytical standard.
-
(Optional but recommended) Stable isotope-labeled internal standard.
3. Step-by-Step Protocol:
-
Analyte Tuning and MRM Optimization:
-
Infuse a standard solution (approx. 1 µg/mL) of this compound directly into the mass spectrometer.
-
In positive ESI mode, identify the precursor ion, which will be the protonated molecule [M+H]⁺.
-
Perform a product ion scan to identify the most stable and abundant fragment ions.
-
Optimize the collision energy (CE) and other source parameters (e.g., capillary voltage, gas flows) for the selected MRM transition to maximize signal intensity.
-
-
Chromatographic Conditions:
-
Utilize the same mobile phases and a similar gradient as the HPLC-UV method, but potentially with a faster flow rate and shorter run time if using a UHPLC system.
-
-
Standard and Sample Preparation:
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte into the same matrix as the unknown samples (e.g., plasma, urine, environmental extract).
-
Add a fixed concentration of the internal standard to all standards, QCs, and unknown samples.
-
For complex matrices, a sample cleanup step like Solid-Phase Extraction (SPE) or QuEChERS may be required.[1]
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard for each injection.
-
Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration.
-
Quantify the unknown samples using the regression equation from the calibration curve.
-
Caption: LC-MS/MS analysis workflow for high-sensitivity quantification.
Part 3: Method Validation - The Cornerstone of Trustworthiness
A protocol is only reliable if it has been validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14] Key validation parameters, as defined by international guidelines, must be assessed.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components). | Peak purity analysis (DAD), no interfering peaks at the analyte's retention time in blank matrix samples (LC-MS/MS). |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | R² (Coefficient of determination) > 0.99. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Assessed using recovery studies of spiked samples. | Typically 80-120% recovery for complex matrices, 98-102% for drug substance. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15% for bioanalysis, ≤ 2% for drug substance. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio (S/N) ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10; RSD at this level should meet precision criteria. |
Part 4: Comparative Performance of Analytical Methods
The selection of a method depends on the specific analytical challenge. The table below summarizes the typical performance characteristics for the quantification of triazine derivatives, which can serve as a benchmark for methods developed for this compound.
| Method | Typical Linearity Range | Typical LOQ | Selectivity | Primary Application |
| HPLC-UV | 1 - 100 µg/mL | ~0.5 µg/mL | Moderate | Purity, Assay, Quality Control |
| LC-MS/MS | 0.1 - 1000 ng/mL | < 0.5 ng/mL[7] | Very High | Bioanalysis, Trace Analysis, Impurity Profiling |
| GC-MS | 10 - 2000 ng/mL | ~5 ng/mL | High | Volatile Impurities, Analysis in non-polar matrices |
| UV-Vis Spectrophotometry | Varies (µg/mL range) | ~1 µg/mL[15] | Low | Simple, rapid estimation in pure solutions |
Note: These values are illustrative and depend heavily on the specific instrumentation, method optimization, and sample matrix.
References
- A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives. Benchchem.
- Application Notes and Protocols for the Analysis of Triazine Derivatives in Food Matrices. Benchchem.
-
Chromatographic methods for analysis of triazine herbicides. PubMed. Available from: [Link]
- An In-depth Technical Guide on the 1H and 13C NMR of 6-Methyl-3-(2- thienyl)-1,2,4-triazin. Benchchem.
- Application Notes and Protocols for the Analytical Detection of 4,6-Diphenyl-1,3,5-triazin-2-ol. Benchchem.
-
Analytical Methods. RSC Publishing. Available from: [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. Available from: [Link]
-
Analysis of triazine in water samples by solid-phase microextraction coupled with high-performance liquid chromatography. PubMed. Available from: [Link]
-
Quantification of Triazine Pesticides in Water by LC/MS/MS. Phenomenex. Available from: [Link]
- Application Notes and Protocols: Synthesis of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol. Benchchem.
- An In-depth Technical Guide to the Proposed Synthesis of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol. Benchchem.
-
2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate. PMC - NIH. Available from: [Link]
-
Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Der Pharma Chemica. Available from: [Link]
-
Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. MDPI. Available from: [Link]
-
LC-MS/MS chromatograms of five triazines obtained after MSPD method was... ResearchGate. Available from: [Link]
-
Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][10][16]triazoles. MDPI. Available from: [Link]
-
Validation of a methodology by LC-MS/MS for the determination of triazine, triazole and organophosphate pesticide residues in biopurification systems. PubMed. Available from: [Link]
-
Synthesis of 6-(2-Methoxynaphthyl)-2,3-dihydro-1,2,4-triazine-3-thione as a New Reagent for Spectrophotometric Determination of Copper. NIH. Available from: [Link]
- Technical Support Center: Analytical Methods for 5-Phenyl-1,2,4-Triazine. Benchchem.
-
Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. MDPI. Available from: [Link]
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Application Notes and Protocols for 6-Methyl-1,2,4-triazin-5-ol in Materials Science
A Guide for Researchers and Drug Development Professionals
Disclaimer: The direct application of 6-Methyl-1,2,4-triazin-5-ol in materials science is an emerging area of research with limited published literature. The following application notes and protocols are based on the known chemical properties of the 1,2,4-triazine scaffold and related heterocyclic compounds. These are intended to serve as a foundational guide for exploratory research.
Introduction: The Potential of this compound in Advanced Materials
The 1,2,4-triazine core is a privileged heterocyclic scaffold, renowned for its diverse biological activities.[1][2][3] However, its unique electronic properties and versatile functionalization capabilities also make it a compelling building block for novel functional materials. This compound, with its reactive hydroxyl/oxo group and methyl substituent, presents an intriguing candidate for the development of advanced polymers, coordination complexes, and functional organic materials. The electron-deficient nature of the triazine ring can impart desirable properties such as thermal stability and specific optoelectronic characteristics.[4]
This guide provides an in-depth exploration of the potential applications of this compound in materials science, complete with detailed, hypothetical protocols to facilitate further research and development.
Core Chemical Properties and Design Rationale
Before delving into specific applications, it is crucial to understand the key chemical features of this compound that underpin its potential in materials science.
| Property | Significance in Materials Science |
| CAS Number | 16120-00-6[5] |
| Molecular Formula | C4H5N3O |
| Tautomerism | Exists in equilibrium between the -ol and -one forms, influencing its reactivity and hydrogen bonding capabilities. |
| Functional Groups | - Hydroxyl/Oxo Group: A key site for polymerization, and coordination with metal ions. - 1,2,4-Triazine Core: An electron-deficient aromatic system that can participate in π-π stacking and contribute to thermal and chemical stability. - Methyl Group: Can influence solubility and solid-state packing. |
| Chelating Potential | The nitrogen atoms of the triazine ring and the exocyclic oxygen can act as coordination sites for metal ions, making it a potential ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[6][7] |
Application I: Synthesis of High-Performance Triazine-Based Polymers
Scientific Rationale: The hydroxyl group of this compound can be leveraged to incorporate the triazine moiety into polymer backbones through reactions like polycondensation or as a pendant group via esterification followed by polymerization. The resulting polymers are hypothesized to exhibit enhanced thermal stability and potentially unique optical and electronic properties due to the presence of the triazine ring.[8]
Protocol 1: Synthesis of a Triazine-Containing Polyester via Melt Polycondensation
This protocol describes the synthesis of a copolyester by incorporating this compound into a polyethylene terephthalate (PET) backbone.
Materials:
-
This compound
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
-
High-vacuum Schlenk line
-
Melt polymerization reactor
Step-by-Step Methodology:
-
Esterification:
-
Charge the reactor with DMT (1 mol), ethylene glycol (2.2 mol), and zinc acetate (0.001 mol).
-
Heat the mixture to 150-200 °C under a nitrogen atmosphere to carry out the esterification reaction, distilling off the methanol byproduct.
-
-
Incorporation of Triazine Monomer:
-
Once the methanol distillation is complete, add this compound (0.1 mol, for 10% incorporation) and antimony trioxide (0.001 mol) to the reactor.
-
-
Polycondensation:
-
Gradually increase the temperature to 270-280 °C while slowly reducing the pressure to below 1 Torr.
-
Continue the reaction under high vacuum for 2-4 hours to facilitate the removal of ethylene glycol and increase the polymer's molecular weight.
-
The viscosity of the melt will increase significantly as the polymerization progresses.
-
-
Isolation and Purification:
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
Pelletize the resulting polymer strands.
-
Purify the polymer by dissolving it in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and precipitating it in methanol.
-
Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.
-
Workflow Diagram:
Caption: Workflow for the synthesis of a triazine-containing polyester.
Application II: Development of Luminescent Coordination Polymers
Scientific Rationale: The N,O-chelation site offered by this compound makes it a promising ligand for the construction of coordination polymers.[6][7][9] By selecting appropriate metal ions (e.g., Zn(II), Cd(II), or lanthanides), it may be possible to synthesize materials with interesting photoluminescent properties. These materials could find applications in sensing, light-emitting devices, and bio-imaging.
Protocol 2: Solvothermal Synthesis of a Zn(II)-Based Coordination Polymer
This protocol details a hypothetical solvothermal synthesis of a coordination polymer using this compound and zinc nitrate.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture:
-
In a glass vial, dissolve this compound (0.1 mmol) in 5 mL of DMF.
-
In a separate vial, dissolve Zn(NO3)2·6H2O (0.05 mmol) in 5 mL of ethanol.
-
Combine the two solutions in the Teflon liner of the autoclave and stir for 15 minutes.
-
-
Solvothermal Reaction:
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to 120 °C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature over 24 hours.
-
-
Isolation of Crystals:
-
Carefully open the autoclave and collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Dry the crystals in air.
-
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination environment of the Zn(II) ions.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.
-
Photoluminescence Spectroscopy: To investigate the excitation and emission properties of the material.
Conceptual Diagram of Coordination:
Caption: Proposed coordination of Zn(II) with this compound.
Concluding Remarks and Future Outlook
This compound represents a largely untapped resource for the development of novel materials. The protocols outlined in this guide provide a starting point for the synthesis and exploration of triazine-based polymers and coordination compounds. Future research could focus on:
-
Functionalization: Derivatization of the triazine core to tune the electronic and optical properties of the resulting materials.[10]
-
Composite Materials: Incorporation of these triazine-based materials into host matrices to create functional composites.
-
Device Fabrication: Exploring the use of these new materials in electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) or solar cells.[4][11]
The exploration of this compound in materials science holds the promise of discovering new materials with unique and valuable properties, bridging the gap between medicinal chemistry and materials engineering.
References
- An In-depth Technical Guide to the Proposed Synthesis of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol - Benchchem.
- Application Notes and Protocols: Synthesis of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol - Benchchem.
- A Preliminary Investigation into 1,2,4-Triazine-Based Materials: A Technical Guide - Benchchem.
- This compound - Apollo Scientific.
-
Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative - MDPI. Available at: [Link]
-
(PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Available at: [Link]
-
Utility of 6-aza-2-thiothymine in the synthesis of novel[1][2][5]triazolo[4,3-b][1][2][5]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - PMC - NIH. Available at: [Link]
-
Structures of 1,2,4-triazine derivatives | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
A New 1D Ni (II) Coordination Polymer of s-Triazine Type Ligand and Thiocyanate as Linker via Unexpected Hydrolysis of 2,4-Bis(3,5-dimethyl-1H-pyrazol-1-yl) - MDPI. Available at: [Link]
-
Triazine: An Important Building Block of Organic Materials for Solar Cell Application - MDPI. Available at: [Link]
-
Heterometallic Coordination Polymer Gels Supported by 2,4,6-Tris(pyrazol-1-yl)-1,3,5-triazine - PMC - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 16120-00-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Heterometallic Coordination Polymer Gels Supported by 2,4,6-Tris(pyrazol-1-yl)-1,3,5-triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-1,2,4-triazin-5-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Methyl-1,2,4-triazin-5-ol. This document is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The 1,2,4-triazine core is a key pharmacophore in medicinal chemistry, and understanding the nuances of its synthesis is critical for successful research outcomes.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. It is structured to address practical challenges encountered in the laboratory, explaining the chemical principles behind each step to empower you to optimize your synthetic route.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, which typically proceeds via the key intermediate, 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.
Q1: My cyclocondensation reaction to form the 3-thioxo intermediate has a very low yield. What is the likely cause?
Problem: You are reacting ethyl pyruvate with thiosemicarbazide and observing low conversion to the desired 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.
Probable Causes:
-
Incomplete Intermediate Formation: The reaction proceeds through a thiosemicarbazone intermediate. If conditions are not optimal, this initial condensation may be the rate-limiting step.
-
Suboptimal pH for Cyclization: The final ring-closing step is an intramolecular nucleophilic attack of a nitrogen atom on the ester carbonyl. This step is highly pH-dependent. An overly acidic medium can protonate the nitrogen nucleophiles, inhibiting cyclization, while an overly basic medium can cause hydrolysis of the ester starting material.
-
Incorrect Temperature Profile: Both the initial condensation and the subsequent cyclization have different optimal temperatures. A single-temperature process may not be efficient for both transformations.
Recommended Solutions:
-
pH Control: The cyclization step is most efficiently carried out under neutral to slightly basic conditions. The use of a mild base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) is recommended to facilitate the final ring closure.[1]
-
Stepwise Temperature Control:
-
Combine the ethyl pyruvate and thiosemicarbazide in a suitable solvent (e.g., ethanol) at room temperature or slightly below to allow for the formation of the thiosemicarbazone intermediate.
-
After an initial stirring period (e.g., 1-2 hours), add the base and gently heat the mixture to reflux to drive the cyclization to completion.
-
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and the formation of the intermediate and final product. This will provide insight into which step is failing.
Q2: My TLC shows a major byproduct that is not the desired triazine. What is this side product and how can I prevent its formation?
Problem: After the cyclization reaction, you have isolated a significant amount of an isomeric byproduct instead of the 6-membered triazine ring.
Probable Cause:
The most common side reaction in the cyclization of acyl thiosemicarbazide derivatives is the formation of a five-membered ring, typically a 2-amino-1,3,4-thiadiazole or a 1,2,4-triazole-3-thione. The reaction pathway is dictated by the choice of catalyst (acid vs. base). Acidic conditions favor the formation of 1,3,4-thiadiazole derivatives, whereas basic conditions favor the formation of 1,2,4-triazole/triazine rings.[2][3] In your synthesis, acidic catalysis (or acidic impurities) could be directing the reaction towards an undesired five-membered heterocyclic system.
Recommended Solutions:
-
Ensure Basic Conditions: As detailed in Q1, the use of a base like K₂CO₃ is crucial. This deprotonates the appropriate nitrogen, enhancing its nucleophilicity and directing the intramolecular attack towards the ester carbonyl, favoring the formation of the six-membered triazine ring.
-
Avoid Acid: Ensure all glassware is free of acid residue. If your starting materials are salts (e.g., hydrochloride salts), they must be neutralized before the reaction.
-
Structural Verification: Use spectroscopic methods to confirm the structure of your product. The 1,2,4-triazine and 1,3,4-thiadiazole isomers will have distinct ¹H and ¹³C NMR spectra.
Diagram: Competing Cyclization Pathways
Caption: Reaction scheme showing the desired base-catalyzed pathway versus the acid-catalyzed side reaction.
Q3: The Raney™ Nickel desulfurization of the 3-thioxo intermediate is inefficient or fails completely.
Problem: You are attempting to convert the 6-methyl-3-thioxo intermediate to the final product, this compound, using Raney™ Nickel, but the reaction is sluggish, incomplete, or does not start.
Probable Causes:
-
Inactive Catalyst: Raney™ Nickel is typically stored under water to maintain its activity. If it has been improperly stored or is old, its catalytic activity can be significantly diminished.
-
Insufficient Catalyst Loading: Desulfurization is not a catalytic process in the traditional sense; it is a stoichiometric reaction where the nickel is consumed. A large excess is required for the reaction to proceed to completion.[4]
-
Poor Solvent Choice: The solvent must be able to suspend the catalyst and dissolve the substrate. Protic solvents like ethanol or water are generally effective.
-
Catalyst Poisoning: Trace impurities in the substrate or solvent can poison the catalyst surface.
Recommended Solutions:
-
Use Active Raney™ Nickel: Use freshly opened or properly stored Raney™ Nickel. If its activity is in doubt, it can be activated by washing sequentially with distilled water and then the reaction solvent (e.g., ethanol) immediately before use.
-
Increase Catalyst Amount: A significant excess of Raney™ Nickel is standard practice for desulfurization. A weight ratio of 10:1 to 30:1 of Raney™ Nickel to substrate is often necessary.[4][5]
-
Optimize Reaction Conditions:
-
Solvent: Use a solvent like 95% ethanol.
-
Temperature: Gently heat the reaction mixture to reflux to increase the reaction rate.
-
Stirring: Ensure vigorous stirring to keep the dense catalyst suspended and in contact with the dissolved substrate.
-
-
Purify the Intermediate: Ensure the 6-methyl-3-thioxo intermediate is reasonably pure before attempting the desulfurization step to avoid introducing catalyst poisons.
Q4: My final product, this compound, seems to decompose during workup or on storage.
Problem: You have successfully synthesized the target compound, but it shows signs of degradation (e.g., color change, appearance of new spots on TLC) over time or during purification.
Probable Cause:
While many 1,2,4-triazine derivatives are stable, the triazine ring can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions.[6][7] Exposure to strong acids or bases during aqueous workup, or residual acid/base in the final product, can lead to ring-opening and decomposition.
Recommended Solutions:
-
Neutral Workup: After the reaction, perform a neutral workup. If an acid or base was used, neutralize the solution carefully before extraction. Wash the organic layers with brine (saturated NaCl solution) to remove excess water and water-soluble impurities.
-
Thorough Drying: Dry the final product thoroughly under vacuum to remove any residual solvent or moisture, which could contribute to degradation.
-
Proper Storage: Store the purified this compound in a tightly sealed container in a cool, dark, and dry place (e.g., in a desiccator at 4°C) to minimize exposure to light, moisture, and heat.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common synthetic route to this compound?
The most established route is a two-step synthesis. The first step involves the base-catalyzed cyclocondensation of thiosemicarbazide with an ester of pyruvic acid (e.g., ethyl pyruvate) to form the stable intermediate, 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.[8] The second step is the desulfurization of this thioxo-intermediate using Raney™ Nickel to yield the final product, this compound (which exists in tautomeric equilibrium with its keto form, 6-methyl-1,2,4-triazin-5(2H)-one).[5][9]
Diagram: Overall Synthetic Workflow
Caption: Two-step synthetic pathway to this compound.
Q2: Why is the 3-thioxo intermediate synthesized first instead of directly making the 5-ol product?
The synthesis via the 3-thioxo intermediate is generally more robust and higher yielding. Thiosemicarbazide is an excellent binucleophile for this type of cyclization, and the formation of the thioxo-triazine ring is often very efficient. Direct synthesis using semicarbazide can sometimes lead to more side products and lower yields. The subsequent desulfurization step is a clean and well-established transformation, making this two-step route a reliable choice.
Q3: How can I confirm the identity and purity of my intermediate and final product?
Standard spectroscopic and analytical techniques are essential:
-
¹H NMR: To confirm the presence of the methyl group and the NH protons, and to verify the overall structure and absence of impurities.
-
¹³C NMR: To identify all unique carbon atoms, including the C=O and C=S (for the intermediate) carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as C=O, C=S, and N-H bonds.
-
Melting Point: A sharp melting point is a good indicator of purity for solid compounds.
| Compound | Key Spectroscopic Data (Expected) |
| 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | ¹H NMR: Singlet for CH₃ (~2.1-2.3 ppm), two broad singlets for NH protons. IR (cm⁻¹): ~3200 (N-H), ~1670 (C=O), ~1250 (C=S). |
| This compound | ¹H NMR: Singlet for CH₃ (~2.2-2.4 ppm), signal for ring CH or NH, signal for OH (may be broad or exchangeable). IR (cm⁻¹): ~3400 (O-H), ~3200 (N-H), ~1650 (C=O, keto tautomer). |
Part 3: Experimental Protocols
Protocol 1: Synthesis of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
This protocol is based on established literature procedures for the cyclocondensation of thiosemicarbazide with α-keto esters.[1]
Materials:
-
Thiosemicarbazide (1.0 eq)
-
Ethyl pyruvate (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.2 eq)
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiosemicarbazide in ethanol.
-
Add ethyl pyruvate to the solution at room temperature and stir the mixture for 1 hour. A precipitate (the thiosemicarbazone intermediate) may form.
-
Add anhydrous potassium carbonate to the mixture.
-
Heat the reaction mixture to reflux and maintain reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to encourage precipitation.
-
Filter the crude product and wash the solid with cold water and a small amount of cold ethanol.
-
Pour the filtrate into a beaker of ice water. If more precipitate forms, filter and combine it with the main batch.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Protocol 2: Desulfurization to this compound
This protocol describes a general procedure for the desulfurization of a thioxo group using Raney™ Nickel.[4][5]
Materials:
-
6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (1.0 eq)
-
Raney™ Nickel (slurry in water, ~10-20x the weight of the substrate)
-
Ethanol (95%)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully decant the water from the Raney™ Nickel slurry. Wash the catalyst by adding ethanol, stirring gently, allowing the catalyst to settle, and decanting the solvent. Repeat this wash 2-3 times to replace the water with ethanol. Caution: Raney™ Nickel is pyrophoric and may ignite if it becomes dry in the presence of air. Always keep it solvent-wetted.
-
In a round-bottom flask, suspend the 6-methyl-3-thioxo intermediate in 95% ethanol.
-
Carefully add the washed Raney™ Nickel slurry to the flask.
-
Heat the mixture to a gentle reflux with vigorous stirring. The reaction is often accompanied by the evolution of gas.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Catalyst Removal: Carefully filter the mixture through a pad of Celite® to remove the fine Raney™ Nickel particles. Wash the Celite® pad thoroughly with ethanol. Caution: The filter cake containing Raney™ Nickel should not be allowed to dry. Quench it immediately and carefully with dilute acid.
-
Combine the filtrate and washings and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate or ethanol) to yield pure this compound.
References
-
Abdel-All, A. S., et al. (2017). Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. Medicinal Chemistry Research, 26(4), 784-796. Available at: [Link]
-
Al-Soud, Y. A., et al. (2020). Utility of 6-aza-2-thiothymine in the synthesis of novel[10]triazolo[4,3-b][10]triazin-7-one derivatives. RSC Advances, 10(10), 6015-6031. Available at: [Link]
-
Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200. Available at: [Link]
-
Silva, T. B. C., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(4), 1184-1213. Available at: [Link]
-
Gromov, A. V., et al. (2022). Different Modes of Acid-Promoted Cyclooligomerization of 4-(4-Thiosemicarbazido)butan-2-one Hydrazone. The Journal of Organic Chemistry, 87(23), 15535–15546. Available at: [Link]
-
Hassan, A. S., et al. (2017). Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. Acta Pharmaceutica, 67(1), 79-94. Available at: [Link]
-
Koval, I. V., et al. (2022). Different Modes of Acid-Promoted Cyclooligomerization of 4-(4-Thiosemicarbazido)butan-2-one Hydrazone: 14-Membered versus 28-Membered Polyazamacrocycle Formation. The Journal of Organic Chemistry, 87(23), 15535-15546. Available at: [Link]
-
Pettit, G. R., & Van Tamelen, E. E. (1962). Desulfurization with Raney Nickel. Organic Reactions, 12, 356-529. Available at: [Link]
-
Venkataraman, K., et al. (1946). Raney nickel reductions. Proceedings of the Indian Academy of Sciences - Section A, 24(1), 141-149. Available at: [Link]
-
Sreerama, S. G., & Nickon, A. (2003). Desulfurization with Raney Nickel. In Comprehensive Organic Synthesis II (Vol. 8, pp. 991-1028). Elsevier. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. Available at: [Link]
-
Gómez-Saiz, P., et al. (2003). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives. Inorganic Chemistry, 42(23), 7724–7731. Available at: [Link]
-
Shah, K. H., Tilak, B. D., & Venkataraman, K. (1948). Raney nickel reductions-Part I. Proceedings of the Indian Academy of Sciences, Section A, 28(3), 142-151. Available at: [Link]
-
Demirbaş, A., et al. (2002). Synthesis and cyclization of some thiosemicarbazide derivatives. Turkish Journal of Chemistry, 26(5), 737-744. Available at: [Link]
-
Mukhrish, Y. E., et al. (2024). Exploring the cyclization of thiosemicarbazone to 1,3,4-thiadiazole: Synthesis, characterization and in-silico study. Journal of Molecular Structure, 1301, 137263. Available at: [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Available at: [Link]
-
GIQIMO. (n.d.). Synthesis: cyclization of thiosemicarbazones. Available at: [Link]
-
Oniga, S., et al. (2011). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Molecules, 16(4), 3125-3137. Available at: [Link]
-
González-Alvarez, M., et al. (2023). Synthetic Approaches to Steroidal Thiosemicarbazones, 1,3,4-Thia(selena)diazolines, and Oxalate-Linked Dimers. Molecules, 28(14), 5348. Available at: [Link]
-
Mukhrish, Y. E., et al. (2024). Exploring the cyclization of thiosemicarbazone to 1,3,4-thiadiazole: Synthesis, characterization and in-silico study. Journal of Molecular Structure, 1301, 140385. Available at: [Link]
-
Ghorab, M. M., et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 164(1), 77-89. Available at: [Link]
-
ResearchGate. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Available at: [Link]
-
German, K. E., et al. (2022). A Promising 1,3,5-Triazine-Based Anion Exchanger for Perrhenate Binding: Crystal Structures of Its Chloride, Nitrate and Perrhenate Salts. Molecules, 27(19), 6660. Available at: [Link]
-
Kamber, D. N., et al. (2015). 1,2,4-Triazines Are Versatile Bioorthogonal Reagents. Journal of the American Chemical Society, 137(26), 8388–8391. Available at: [Link]
-
ResearchGate. (2018). Scheme 1. Formation of 3-thioxo-1,2,4-triazin-5-one derivatives (4, 6...). Available at: [Link]
-
CP Lab Safety. (n.d.). 3-Thioxo-3, 4-dihydro-1, 2, 4-triazin-5(2H)-one, min 95%, 100 mg. Available at: [Link]
-
ResearchGate. (2020). Synthetic strategies, chemical reactivities and medicinal applications of sulfur compounds bearing 3-thioxo-1,2,4-triazin-5-ones. Available at: [Link]
- Google Patents. (1979). US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives.
- Google Patents. (2000). US6093804A - Method for purification of alpha-1 proteinase inhibitor.
-
Connolly, D. T., et al. (1994). Purification of human cholesteryl ester transfer protein by affinity chromatography on immobilized triazine dyes. Protein Expression and Purification, 5(3), 285-290. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. organicreactions.org [organicreactions.org]
- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]
Technical Support Center: Purification of 6-Methyl-1,2,4-triazin-5-ol Derivatives
Welcome to the technical support center for the purification of 6-methyl-1,2,4-triazin-5-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating and purifying these valuable heterocyclic compounds. The inherent polarity and potential for tautomerism in the 1,2,4-triazin-5-ol core present unique challenges that require a systematic and well-informed approach. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Understanding the Molecule: Key Physicochemical Properties Influencing Purification
The purification strategy for any compound is dictated by its physical and chemical properties. For this compound derivatives, the following characteristics are paramount:
-
Polarity: The presence of multiple nitrogen atoms and a hydroxyl group (which exists in tautomeric equilibrium with a ketone) imparts significant polarity to the molecule. This high polarity can lead to poor solubility in non-polar organic solvents and strong retention on polar stationary phases like silica gel.
-
Solubility: These derivatives often exhibit limited solubility in common non-polar and moderately polar organic solvents, making techniques like recrystallization challenging. They are typically soluble in more polar solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol, but may have limited solubility in water.[1][2]
-
Acidity/Basicity: The triazine core can be protonated under acidic conditions, and the hydroxyl/amide proton can be removed under basic conditions. This amphoteric nature can be exploited in purification strategies such as acid-base extraction, but it also means that the choice of pH during chromatography can significantly impact retention and peak shape.
-
Thermal Stability: While many triazinone derivatives are thermally stable, decomposition can occur at elevated temperatures.[2] It is crucial to be aware of the thermal limits of your specific derivative, especially when considering purification by distillation or when using heated solvents for recrystallization.
II. Troubleshooting Guide: Common Purification Challenges and Solutions
This section is formatted as a series of common problems encountered during the purification of this compound derivatives, followed by their probable causes and step-by-step solutions.
Challenge 1: Poor Separation and Significant Streaking/Tailing in Silica Gel Column Chromatography
Question: My compound is streaking badly on the silica TLC plate and I'm getting poor separation during column chromatography, even with polar solvent systems like ethyl acetate/hexanes. What's happening and how can I fix it?
Answer: This is a classic issue for polar, nitrogen-containing heterocycles. The streaking is primarily caused by strong, non-ideal interactions between the basic nitrogen atoms in your triazine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-uniform elution front and poor peak shape.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor separation in silica gel chromatography.
Detailed Protocols & Explanations:
-
Mobile Phase Modification (Protocol):
-
Initial TLC Screening: Develop your crude sample on a TLC plate using a standard eluent system (e.g., 50% ethyl acetate in hexanes). Observe the streaking.
-
Add Basic Modifier: Prepare a new eluent with the same solvent ratio but add 1% triethylamine (TEA). For example, for 10 mL of eluent, use 5 mL ethyl acetate, 4.9 mL hexanes, and 0.1 mL TEA.
-
Re-run TLC: Run a new TLC with the modified eluent. You should observe a significant reduction in streaking and a more defined spot. The Rf value will likely increase.
-
Optimization: Adjust the ratio of your primary solvents to bring the Rf value into the ideal range of 0.2-0.4 for column chromatography.[3]
-
-
Why this works: The triethylamine, being a stronger base, will preferentially interact with the acidic silanol sites on the silica, effectively "masking" them from your triazine derivative. This allows your compound to elute more uniformly, resulting in a sharper band.
-
Alternative Stationary Phases:
-
Alumina: For highly basic compounds, switching to a basic or neutral alumina stationary phase can be very effective as it lacks the acidic silanol groups that cause streaking.
-
Reversed-Phase (C18): This is an excellent alternative for polar compounds. Here, the stationary phase is non-polar (C18 chains), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Your polar triazinone will have less affinity for the stationary phase and will elute. Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) (0.1%) to the mobile phase can improve peak shape by ensuring the compound is consistently protonated.
-
Challenge 2: The Compound "Oils Out" During Recrystallization
Question: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. How can I induce crystallization?
Answer: "Oiling out" is a common problem, especially with compounds that are impure or when the solution is too concentrated. The compound is coming out of solution at a temperature above its melting point (or the melting point of the impure mixture).
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for "oiling out" during recrystallization.
Detailed Protocols & Explanations:
-
Slowing Down Crystallization (Protocol):
-
If your compound has oiled out, place the flask back on the heat source.
-
Add more of the hot recrystallization solvent until the oil completely redissolves.
-
Instead of leaving the flask on the benchtop, insulate it (e.g., by placing it in a beaker of hot water or wrapping it in glass wool) to ensure very slow cooling. This gives the molecules more time to align into a crystal lattice.[4]
-
If crystals still do not form, try scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites.[4]
-
-
Why this works: Slow cooling is critical for successful crystallization. Rapid cooling can cause the compound to crash out of solution as an amorphous solid or oil because the molecules do not have sufficient time to orient themselves into an ordered crystal lattice. The presence of impurities can also disrupt this process.
Challenge 3: Low or No Recovery of the Product
Question: After performing a purification procedure (chromatography or recrystallization), my final yield is very low. Where could my product have gone?
Answer: Low recovery can be attributed to several factors, from irreversible adsorption on silica to using an inappropriate solvent for recrystallization.
Troubleshooting Table for Low Recovery
| Problem | Possible Cause | Recommended Solution |
| Chromatography | Irreversible Adsorption: The compound is too polar and has permanently stuck to the silica gel. | - Before running a large column, test for stability by spotting the compound on a TLC plate, waiting an hour, and then eluting to check for degradation. - Switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography. |
| Compound is in the wrong fractions: The compound eluted much earlier or later than expected. | - Concentrate a wider range of fractions and re-analyze by TLC. - Ensure you are using the correct solvent system that was determined by your initial TLC analysis. | |
| Recrystallization | Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. | - Reduce the volume of the mother liquor by evaporation and cool again to recover more product (this fraction may require a second recrystallization). - In the future, use the absolute minimum amount of hot solvent to dissolve the crude product. |
| The compound is too soluble in the cold solvent. | - Choose a different solvent or a co-solvent system (a "good" solvent for dissolving hot and a "poor" solvent to reduce solubility when cold) to maximize the precipitation upon cooling. | |
| General | Product Decomposition: The compound may be unstable to the purification conditions (e.g., acidic silica, prolonged heating). | - Minimize the time the compound is on the silica column. - Use a lower boiling point solvent for recrystallization if thermal instability is suspected. |
III. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing this compound derivatives?
A1: Given their polar nature, good starting points for recrystallization solvents are polar, protic solvents. Ethanol and methanol are often excellent choices. If the compound is too soluble in these even when cold, a mixed solvent system like ethanol/water or methanol/water can be effective. For some triazine derivatives, crystallization from aqueous ethanol has been reported to be successful.[5]
Q2: What are the likely impurities I need to remove?
A2: Impurities will depend on the synthetic route. For syntheses involving the condensation of an α-ketoacid with a substituted guanidine or thiosemicarbazide, common impurities include:
-
Unreacted Starting Materials: The α-ketoacid or the guanidine/thiosemicarbazide derivative.
-
Intermediates: Incomplete cyclization can lead to open-chain intermediates.
-
Side-Products: Self-condensation of the α-ketoacid or decomposition of the starting materials under the reaction conditions. A preliminary purification by preparative HPLC can be highly effective for removing a wide range of impurities from complex reaction mixtures before final crystallization.[6]
Q3: My compound is soluble in DMSO, can I use this for purification?
A3: While DMSO is an excellent solvent for dissolving these compounds for NMR or biological testing, it is generally not suitable for purification. Its very high boiling point makes it difficult to remove under vacuum. It is best to find a more volatile solvent system for chromatography or recrystallization. If a sample is only soluble in DMSO, it can be loaded onto a reversed-phase (C18) column, as DMSO is miscible with water/methanol/acetonitrile mobile phases.
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques should be used:
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple different solvent systems.
-
Melting Point: A sharp melting point range (1-2 °C) is a good indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and assessing purity. The absence of impurity peaks is critical. Predicted 1H and 13C NMR data for closely related structures can serve as a useful reference.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
IV. References
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Retrieved January 18, 2026, from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023, September 9). Molecules. Retrieved January 18, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
1,2,4-Triazinone 98% Min: A Key Intermediate for Advanced Chemical Synthesis. (2025, February 9). Retrieved January 18, 2026, from [Link]
-
1,2,4 TRIAZINONE: Market Insights by SOURABH THAKUR on Prezi. (n.d.). Retrieved January 18, 2026, from [Link]
-
synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and Antimicrobial Activities of Some 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. (2017, April 27). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Guide for crystallization. (n.d.). Retrieved January 18, 2026, from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved January 18, 2026, from [Link]
-
How do I make a crystal of highly polar compounds? (2015, March 24). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Stability of 1,2,4-triazoles? (2018, July 25). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (n.d.). SciRP.org. Retrieved January 18, 2026, from [Link]
-
HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. (n.d.). Taros Chemicals. Retrieved January 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2,4-Triazinone 98% Min: A Key Intermediate for Advanced Chemical Synthesis [jindunchemical.com]
- 3. Home Page [chem.ualberta.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 6. tarosdiscovery.com [tarosdiscovery.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Methyl-1,2,4-triazin-5-ol
Introduction
Welcome to the technical support guide for the synthesis of 6-Methyl-1,2,4-triazin-5-ol (also known as 6-Methyl-1,2,4-triazin-5(4H)-one). This molecule is a valuable heterocyclic scaffold in medicinal chemistry and drug development, serving as a precursor for a wide range of biologically active compounds.[1][2] However, achieving high yields and purity can be challenging due to the sensitive nature of the cyclization step and the potential for side reactions.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic strategy and maximize your yield.
Core Synthesis Pathway: Thiosemicarbazide Route
A widely adopted and cost-effective method for synthesizing the 1,2,4-triazine core involves the condensation of a thiosemicarbazide with an α-keto acid, followed by a base-mediated cyclization. The reaction between thiosemicarbazide and pyruvic acid is a classic route to obtain the precursor for the 6-methyl-3-thioxo-1,2,4-triazin-5-one, a close derivative.[3][4] The subsequent conversion to the desired this compound can be achieved through various methods. A common general pathway involves the initial formation of a thiosemicarbazone intermediate, which then undergoes cyclization.
Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis, leading to reduced yields or impure products.
Question 1: My overall yield is consistently low (<50%). What are the most critical parameters to investigate?
Answer: Low yield is the most common complaint and typically stems from issues in one of three areas: intermediate formation, inefficient cyclization, or product loss during workup.
-
Stoichiometry and Reagent Quality: Ensure you are using an exact 1:1 molar ratio of high-purity pyruvic acid and thiosemicarbazide. Pyruvic acid can polymerize on storage; using freshly distilled or newly purchased reagent is advisable.
-
pH Control During Cyclization: The cyclization step is highly pH-dependent. The reaction is typically performed under basic conditions to facilitate the intramolecular nucleophilic attack of the nitrogen on the carboxylic acid carbon. However, excessively strong basic conditions can lead to hydrolysis of the intermediate or product. An inorganic base like potassium carbonate is often preferred over hydroxides.
-
Temperature and Reaction Time: Both the initial condensation and the final cyclization are sensitive to temperature. The initial formation of the thiosemicarbazone is often performed at or slightly above room temperature, while the cyclization requires heating (reflux) to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from prolonged heating.
Troubleshooting Parameter Summary
| Parameter | Common Issue | Recommended Action | Causality |
|---|---|---|---|
| Reagent Quality | Old pyruvic acid may be polymerized. | Use freshly opened or distilled pyruvic acid. | Purity of starting materials directly impacts the formation of the key intermediate. |
| pH of Cyclization | pH is too low or too high. | Use a mild base like K₂CO₃ or NaOAc. Monitor pH if possible. | The base acts as a catalyst for the ring-closing dehydration. Incorrect pH can cause side reactions or prevent cyclization.[3] |
| Temperature | Too low for cyclization; too high causing decomposition. | Condensation: 25-40°C. Cyclization: Reflux (monitor via TLC). | Sufficient energy is needed to overcome the activation barrier for cyclization, but excessive heat can degrade the triazine ring. |
| Workup | Product is lost during purification. | Cool the reaction mixture thoroughly before filtration. Adjust pH to the isoelectric point to maximize precipitation. | The solubility of the product is temperature and pH-dependent. Proper workup ensures maximum recovery. |
Question 2: The cyclization of the thiosemicarbazone intermediate is slow or incomplete. How can I drive the reaction to completion?
Answer: This is a critical, yield-determining step. If you have confirmed the formation of the intermediate (e.g., via TLC or ¹H NMR of a crude sample), but the final product is not forming efficiently, focus on the cyclization conditions.
The mechanism involves the deprotonation of the amide NH, followed by nucleophilic attack on the carboxylate carbon. The choice of base and solvent is paramount.
-
Solvent Choice: The solvent must be able to dissolve the intermediate and be stable at reflux temperatures. Water, ethanol, or acetic acid are commonly used.[3] Acetic acid can act as both a solvent and an acidic catalyst for the initial dehydration, while a base is added for the subsequent cyclization.
-
Base Selection: A moderately strong base is required. Potassium carbonate (K₂CO₃) is an excellent choice as it is strong enough to facilitate the reaction but not so strong as to cause significant degradation. Sodium acetate (NaOAc) can also be used.[3]
-
Water Removal: The cyclization is a dehydration reaction. While not always necessary, removing water as it forms can help drive the equilibrium toward the product. This is more relevant in non-aqueous solvents using a Dean-Stark apparatus.
Question 3: My final product is off-color (e.g., yellow or brown) and difficult to purify. What are the likely impurities and how can I remove them?
Answer: Off-color products suggest the presence of polymeric or degradation byproducts. Purification is best achieved by recrystallization, leveraging the pH-dependent solubility of your product.
-
Likely Impurities: These are often polymeric materials from the self-condensation of pyruvic acid or degradation of the triazine ring under harsh (e.g., excessively high temperature or pH) conditions.
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot dilute basic solution (e.g., 5% aqueous Na₂CO₃). The product should deprotonate and dissolve. Polymeric impurities may remain insoluble.
-
Filter the hot solution to remove any insoluble material.
-
Slowly acidify the hot filtrate with an acid like acetic acid.
-
As you approach the isoelectric point of the product (typically weakly acidic), it will begin to precipitate.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to maximize the formation of pure crystals.
-
Collect the crystals by filtration, wash with cold water, and dry thoroughly. Activated charcoal can be used during the hot dissolution step to remove colored impurities.
-
Frequently Asked Questions (FAQs)
Q: What is the difference between this compound and 6-Methyl-1,2,4-triazin-5-one? A: These two names refer to tautomers of the same compound. The molecule exists in an equilibrium between the keto form (-one) and the enol form (-ol). In the solid state and in most solvents, the keto (amide) form, 6-Methyl-1,2,4-triazin-5(4H)-one, is generally the more stable and predominant tautomer. However, the "-ol" nomenclature is also frequently used in literature.
Q: Which analytical techniques are best for monitoring the reaction and characterizing the product? A:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable. Use a mobile phase like ethyl acetate/hexane or dichloromethane/methanol. The product is typically more polar than the starting materials.
-
Product Characterization:
-
¹H NMR: To confirm the presence of the methyl group and the protons on the triazine ring and nitrogen atoms.
-
¹³C NMR: To confirm the number of unique carbons and the presence of the C=O and C=N groups.
-
FTIR: To identify key functional groups, especially the C=O stretch (~1650-1700 cm⁻¹) and N-H stretches (~3100-3300 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the final product.
-
Q: Are there alternative synthetic routes that might offer better yields? A: Yes, several other routes exist. Domino annulation reactions and rhodium-catalyzed methods have been developed for synthesizing 1,2,4-triazine derivatives, often providing access to more complex structures with good yields.[5][6] Another approach involves starting with cyanuric chloride and performing sequential nucleophilic substitutions, though this is more common for 1,3,5-triazines.[7] For this specific target, the cyclocondensation route remains one of the most direct and widely used methods.
Detailed Experimental Protocol
This protocol describes the synthesis of the intermediate, 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, which is a common precursor.
Synthesis of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one [3]
-
Step 1: Formation of the Thiosemicarbazone Intermediate
-
In a 250 mL round-bottom flask, dissolve thiosemicarbazide (0.1 mol) in 50 mL of warm water.
-
In a separate beaker, dissolve pyruvic acid (0.1 mol) in 30 mL of water.
-
Slowly add the pyruvic acid solution to the stirred thiosemicarbazide solution.
-
Stir the mixture at room temperature for 2 hours. A precipitate of the intermediate should form.
-
Collect the solid intermediate by vacuum filtration, wash with a small amount of cold water, and air dry.
-
-
Step 2: Cyclization to the Triazinone
-
Place the dried intermediate (0.1 mol) and potassium carbonate (0.1 mol) in a 500 mL round-bottom flask equipped with a reflux condenser.
-
Add 200 mL of water.
-
Heat the mixture to reflux and maintain reflux for 4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 1 hour.
-
Slowly acidify the cold solution with concentrated HCl or acetic acid to a pH of ~4-5 to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
-
Step 3: Purification
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or a water/ethanol mixture, to yield the purified product.
-
Dry the final product in a vacuum oven at 60°C. A typical yield for this procedure is in the range of 60-75%.
-
References
-
Taylor & Francis Online. (n.d.). Synthesis, Reactivity, and Applications of 4-Amino-3-Thioxo/Hydrazino-6-Substituted-1,2,4-Triazin-5-Ones and Their Derivatives: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Retrieved from [Link]
-
PubMed. (n.d.). One-pot Synthesis of 1,3,5-triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][2][8]triazin-5-ones. Retrieved from [Link]
-
SpringerLink. (n.d.). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. Retrieved from [Link]
-
Mansoura University. (n.d.). synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-3,4-dihydro-[1][2][8]triazin-5-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazine synthesis [organic-chemistry.org]
- 6. Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,2,4-Triazinones
Welcome to the Technical Support Center for Triazinone Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with 1,2,4-triazinone scaffolds. Instead of a generic overview, we will directly address the common challenges and subtle pitfalls encountered during synthesis, focusing on the prevention and mitigation of byproduct formation. Our approach is grounded in mechanistic principles to empower you to not just follow protocols, but to understand and troubleshoot them effectively.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common issues that arise during the synthesis of 1,2,4-triazinones, particularly those derived from common routes such as the cyclocondensation of α-keto acids with thiocarbohydrazide or related precursors.
Q1: My main product, a 3-thioxo-1,2,4-triazin-5-one, is contaminated with a persistent impurity that has the same mass. What is it and how can I avoid it?
A1: This is a classic and often frustrating issue, particularly when performing subsequent S-alkylation (e.g., S-methylation) on the 3-thioxo-triazinone core, as is common in the synthesis of herbicides like Metribuzin. The likely culprit is an N-alkylated isomer.
-
The Underlying Chemistry: The 3-thioxo-1,2,4-triazin-5-one core exists in a tautomeric equilibrium between the thione form and the thiol form (C=S ⇄ C-SH).[1] While the thiol form is typically a minor component, its sulfur is a soft nucleophile and reacts readily with alkylating agents to give the desired S-alkylated product. However, the nitrogen atoms in the ring (N2 or N4) are also nucleophilic and can be alkylated, leading to the undesired N-alkylated isomer.[2]
-
Prevention Strategy: The key to preventing N-alkylation is controlling the reaction pH. The alkylation should be performed under basic conditions. Deprotonation of the thiol group with a base (like sodium hydroxide) generates a thiolate anion. This anion is a much more potent nucleophile than the neutral thiol and will react significantly faster with the alkylating agent than the ring nitrogens, thus favoring S-alkylation. A Chinese patent for Metribuzin synthesis specifies reacting the triazinone precursor with dimethyl sulfate in the presence of anhydrous sodium carbonate and a potassium iodide catalyst in an acetone solvent, achieving yields over 90% and purity of 96% or higher.[3]
Q2: My reaction mixture turns cloudy upon workup, and I'm getting a lower-than-expected yield of my desired triazinone. What's happening?
A2: This often points to the formation of hydrolysis byproducts. The triazinone ring, while generally stable, can be susceptible to hydrolysis (ring-opening) under certain conditions, especially at pH extremes (strongly acidic or basic) and elevated temperatures.
-
The Mechanism of Hydrolysis: Under acidic conditions, protonation of a ring nitrogen makes the ring more electrophilic and susceptible to nucleophilic attack by water. This can lead to cleavage of the amide bond and eventual ring opening.[4][5] For instance, studies on the herbicide Metamitron have shown that its reduced form, 1,6-dihydrometamitron, undergoes rapid hydrolysis at pH < 3.[4] Similarly, strongly basic conditions can promote hydrolysis through nucleophilic attack on the carbonyl carbons. The specific products will depend on the triazinone's substituents and the exact point of ring cleavage.
-
Troubleshooting and Prevention:
-
Control pH During Workup: Neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases, especially during heating.
-
Use Anhydrous Conditions: If the reaction is sensitive to water, ensure all solvents and reagents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Temperature Management: Avoid excessive temperatures during the reaction and workup, as this can accelerate hydrolysis.
-
Q3: I'm synthesizing a triazinone from an unsymmetrical 1,2-dicarbonyl compound and I'm seeing two isomeric products that are very difficult to separate. How can I improve the regioselectivity?
A3: This is a common challenge in heterocyclic chemistry. When an unsymmetrical 1,2-dicarbonyl (e.g., an α-ketoester) reacts with a dinucleophile like aminoguanidine or thiocarbohydrazide, the initial condensation can occur at either of the two distinct carbonyl groups, leading to a mixture of regioisomers.
-
The Mechanistic Basis: The regioselectivity is determined by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. The more electrophilic and less sterically hindered carbonyl group will typically react faster. DFT-B3LYP calculations on α-ketoesters have shown that the ketone carbonyl generally has a larger LUMO coefficient and higher positive charge density than the ester carbonyl, indicating it is the more electrophilic center for the initial nucleophilic attack.[6]
-
Strategies for Control:
-
Exploit Electronic Differences: Maximize the electronic difference between the two carbonyls. For example, if one side has an electron-withdrawing group and the other an electron-donating group, selectivity will be enhanced.
-
Steric Hindrance: Use a bulkier group on one side of the dicarbonyl to sterically disfavor attack at that position.
-
Reaction Conditions: Kinetically controlled conditions (lower temperature, shorter reaction time) may favor one isomer, while thermodynamically controlled conditions (higher temperature, longer reaction time) might favor the more stable isomer.[7] Systematic screening of solvents and temperatures is recommended.
-
Section 2: Troubleshooting Guide: Common Issues & Solutions
This table provides a quick reference for troubleshooting common problems during triazinone synthesis.
| Observed Problem | Potential Cause(s) | Recommended Actions & Solutions |
| Low Product Yield | 1. Incomplete reaction. 2. Formation of soluble byproducts. 3. Hydrolysis of the product during workup. 4. Impure starting materials. | 1. Monitor Reaction: Use TLC or LC-MS to track reaction progress and determine the optimal reaction time. 2. Optimize Conditions: Adjust temperature, solvent, or catalyst. Microwave irradiation can sometimes improve yields and reduce reaction times. 3. Control Workup: Ensure pH is near neutral and avoid excessive heat. Use anhydrous solvents if necessary.[5] 4. Verify Purity: Confirm the purity of starting materials (e.g., α-keto acid, thiocarbohydrazide) by NMR or melting point. |
| Multiple Spots on TLC / Peaks in HPLC | 1. Formation of regioisomers (from unsymmetrical precursors). 2. N- vs. S-alkylation side products. 3. Dimerization or polymerization. 4. Hydrolysis or other degradation products. | 1. Control Regioselectivity: Modify starting materials to enhance electronic/steric differences. Screen reaction conditions (see FAQ A3).[6] 2. Control pH: For alkylations of thioxo-triazinones, use basic conditions to favor S-alkylation (see FAQ A1). 3. Adjust Concentration: High concentrations can sometimes favor intermolecular reactions leading to dimers. Try running the reaction at a higher dilution. 4. Purification: If byproducts are unavoidable, use column chromatography (silica or reverse-phase) or recrystallization. |
| Product is Colored (e.g., Yellow/Brown) but Should Be Colorless | 1. Formation of high-molecular-weight, conjugated byproducts. 2. Thermal degradation. | 1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration.[8] 2. Lower Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Difficulty in Product Purification/Crystallization | 1. Product is an oil. 2. Presence of a eutectic mixture of isomers. 3. Product is highly soluble in all common solvents. | 1. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane. 2. Chromatography: If recrystallization fails, column chromatography is the next step. For very similar isomers, specialized techniques like preparative HPLC or SFC may be required. 3. Solvent Screening: Perform a thorough solvent screen for recrystallization. A good solvent will dissolve the compound when hot but not when cold.[9] Consider two-solvent systems (e.g., dissolving in a good solvent like ethanol and adding a poor solvent like water until cloudy).[8] |
Section 3: Key Experimental Protocols
These protocols provide detailed, validated procedures for critical steps in preventing byproduct formation and purifying triazinone products.
Protocol 3.1: Selective S-Methylation of a 3-Thioxo-1,2,4-Triazin-5-one (Metribuzin Synthesis Model)
This protocol is adapted from established procedures for the synthesis of Metribuzin and is designed to maximize the formation of the desired S-methylated product over the N-methylated isomer.[2][3]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-amino-6-tert-butyl-3-thioxo-1,2,4-triazin-5(4H)-one in acetone.
-
Base Addition: Add 1.5-2.0 equivalents of anhydrous sodium carbonate (Na₂CO₃) to the suspension. The base is crucial for deprotonating the thiol tautomer.
-
Catalyst (Optional but Recommended): Add 0.1 equivalents of potassium iodide (KI). Iodide can facilitate the reaction by in-situ formation of a more reactive alkyl iodide.
-
Alkylation: While stirring vigorously at room temperature (or warming to 15-45 °C), slowly add 1.05-1.5 equivalents of dimethyl sulfate via a dropping funnel over 30-60 minutes. The reaction is exothermic; maintain the temperature within the specified range.
-
Reaction Monitoring: Stir the reaction for 2-5 hours at the set temperature. Monitor the disappearance of the starting material by TLC or HPLC.
-
Workup: After the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Precipitation: Add water to the residue with rapid stirring to precipitate the crude product.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum at 60 °C. The product obtained should have a purity of >96%.[3] For higher purity, proceed to Protocol 3.2.
Protocol 3.2: Purification of Crude Triazinone by Recrystallization
This general protocol can be adapted to purify a wide range of crystalline triazinone products, effectively removing minor impurities.[8][9][10]
-
Solvent Selection: Choose an appropriate solvent or solvent system. The ideal solvent dissolves the triazinone completely at its boiling point but poorly at room temperature or below. For Metribuzin, benzene has been reported as a suitable recrystallization solvent.[2] Ethanol, methanol, or mixtures with water are also common choices.
-
Dissolution: Place the crude triazinone in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to the solvent's boiling point with stirring until the solid is fully dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.[8]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven.
Section 4: Visualizing Reaction Pathways
Understanding the competing reaction pathways is key to controlling them. The following diagrams illustrate the critical decision points in triazinone synthesis that dictate product purity.
Diagram 4.1: Competing N- vs. S-Alkylation Pathways
Caption: A logical workflow for diagnosing and solving purity issues.
References
-
Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]
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de Oliveira, R. B., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 289-298. [Link]
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University of Toronto. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
PrepChem. (2017). Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. [Link]
-
Neunhoeffer, H., & Böhnisch, V. (1976). Zur Chemie der 1,2,4‐Triazine, VII. Reaktionen von 1,2,4‐Triazin‐4‐oxiden. Justus Liebigs Annalen der Chemie, 1976(1), 153-162. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. [Link]
-
Ludvík, J., et al. (1999). Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron). Journal of Agricultural and Food Chemistry, 47(9), 3879-85. [Link]
-
Sannathimmappa, H., et al. (2014). Determination of Residues of Metribuzin in Soil and Sugarcane by QuEChERS. Asian Journal of Chemistry, 26(1), 245-249. [Link]
-
Metwally, M. A., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51. [Link]
-
El-Gendy, Z. (2000). Synthesis of some 1,2,4-triazine derivatives with potential biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 164(1), 21-33. [Link]
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Abdel-Rahman, R. M. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 164(1), 77-89. [Link]
-
Patel, R. B., et al. (2011). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. International Journal of ChemTech Research, 3(2), 795-801. [Link]
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Patel, R. B., et al. (2011). Development and validation of RP-HPLC and UV methods of analysis for metribuzin in its formulation. Trade Science Inc.[Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Metribuzin on Mixed-Mode HPLC Columns. [Link]
- CN103319424A - Synthesis method of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazine-5(4H). (2013).
-
Bakke, J. M., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega. [Link]
-
Henriksen, T., et al. (2002). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry. Journal of Chromatography A, 957(1), 57-65. [Link]
-
Zhang, Y., et al. (2018). Elucidating the Reaction Mechanisms Between Triazine and Hydrogen Sulfide With pH Variation Using Mass Spectrometry. Analytical Chemistry, 90(19), 11598-11605. [Link]
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MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Link]
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099. [Link]
-
Al-Warhi, T., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. [Link]
-
Feist, M., & Schacher, F. H. (2025). From β‑Dicarbonyl Chemistry to Dynamic Polymers. Chemical Reviews. [Link]
-
Wang, Z., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[4][6]aphthyrin-5(6H)-one. Tetrahedron Letters, 56(23), 3369-3372. [Link]
-
Csollei, J., et al. (2008). Regioselectivity and tautomerism of novel five-membered ring nitrogen heterocycles formed via cyclocondensation of acylthiosemicarbazides. Molecules, 13(3), 501-18. [Link]
-
Kim, J. W., et al. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 10(35), 7088-91. [Link]
-
El-Guesmi, N., et al. (2022). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 4(4), 1362-1375. [Link]
-
Aiello, D., et al. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Molecules, 28(19), 6825. [Link]
-
Ishida, Y., et al. (2024). Synthesis of sterically congested unsymmetrical 1,2-dicarbonyl radicals through a stepwise approach. Chemical Communications. [Link]
-
Liu, W., & Tan, C. H. (2015). Regioselective Functionalization of Enamides at the α-Carbon via Unsymmetrical 2-Amidoallyl Cations. Angewandte Chemie International Edition, 54(48), 14562-14565. [Link]
Sources
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Technical Support Center: Scale-Up Challenges for 6-Methyl-1,2,4-triazin-5-ol Production
Welcome to the technical support center for the synthesis and scale-up of 6-Methyl-1,2,4-triazin-5-ol. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during the transition from laboratory-scale experiments to larger-scale production, providing troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles.
Introduction: The Synthetic Pathway
This compound is a heterocyclic compound belonging to the 1,2,4-triazine class, which is a prominent scaffold in medicinal chemistry due to its wide range of biological activities.[1][2] The most direct and common synthetic route to this and related 1,2,4-triazin-5-one cores involves the cyclocondensation of an α-keto acid with a carbohydrazide or a related derivative.[3] For this compound, the logical and established pathway is the reaction between pyruvic acid and thiocarbohydrazide , followed by a methylation and hydrolysis step, or more directly, with a formic acid derivative.
A plausible and efficient route is the condensation of pyruvic acid with aminoguanidine bicarbonate. This approach is analogous to syntheses of similar triazinone structures and provides a solid foundation for process development.[4]
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to address specific issues you may encounter during synthesis and scale-up.
Reaction & Yield Optimization
Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?
A1: Low yield is a multifaceted problem often stemming from incomplete reactions, side-product formation, or product loss during workup. Here are the key areas to investigate:
-
Reaction Temperature and Time: The condensation reaction requires heating to proceed to completion. Insufficient temperature or a short reaction time will result in a low conversion rate. Conversely, excessively high temperatures or prolonged heating can lead to the degradation of your starting materials or the desired product.
-
Expert Insight: It is critical to monitor the reaction's progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] This allows you to identify the point of maximum product formation and avoid degradation, thereby optimizing the reaction time.
-
-
Water Removal: The cyclocondensation reaction liberates one molecule of water for each molecule of product formed. The presence of excess water can shift the reaction equilibrium backward, favoring the starting materials, or lead to hydrolysis of intermediates.[5]
-
Scale-Up Solution: At the lab scale, running the reaction under anhydrous conditions may suffice. For pilot or production scale, using a Dean-Stark apparatus to azeotropically remove water is highly effective and recommended for driving the reaction to completion.
-
-
pH Control: The pH of the reaction medium can significantly influence the rate and outcome. While this specific reaction is often run under neutral or slightly acidic conditions, deviations can promote side reactions.
-
Protocol: Ensure the aminoguanidine bicarbonate is fully neutralized if a salt form is used, and monitor the pH throughout the process.
-
Q2: I am observing significant by-product formation, complicating purification. What are these impurities and how can I minimize them?
A2: By-product formation is a common scale-up challenge. The most likely impurities in this synthesis are:
-
Unreacted Starting Materials: Incomplete conversion is the most straightforward source of impurities.
-
Hydrolysis Products: Aminoguanidine can be susceptible to hydrolysis at elevated temperatures, reverting to semicarbazide or other derivatives.[5]
-
Self-Condensation Products: Pyruvic acid can undergo self-condensation, especially under basic conditions or at high temperatures, leading to complex polymeric impurities.
Minimization Strategies:
-
Stoichiometry Control: Ensure precise molar ratios of your reactants. A slight excess of one reactant may be used to drive the reaction but can complicate purification.
-
Optimized Reaction Conditions: As mentioned in Q1, rigorous control of temperature and time based on reaction monitoring is your primary tool for minimizing side reactions.
-
Order of Addition: Control the rate of addition of one reagent to the other, especially at scale, to maintain better temperature control and minimize localized concentration spikes that can favor side reactions.
Purification & Isolation
Q3: The crude product is a dark, oily substance that is difficult to crystallize. How can I effectively purify and isolate a solid product?
A3: This is a frequent issue when residual impurities act as crystallization inhibitors.
-
Activated Charcoal Treatment: The presence of colored by-products is common. Before attempting crystallization, dissolving the crude product in a suitable solvent and treating the solution with a small amount of activated charcoal can effectively remove many colored impurities.[4] Filter the hot solution through a pad of celite to remove the charcoal before cooling.
-
Solvent System Optimization: The choice of recrystallization solvent is critical. For many triazinone compounds, a mixed solvent system like ethanol/water or DMF/water is effective.[4]
-
Methodology: Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol). Slowly add the "poor" solvent (e.g., water) until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to redissolve the precipitate, then allow the solution to cool slowly.
-
-
Controlled Cooling: Rapid cooling often traps impurities and leads to smaller, less pure crystals. A slower, controlled cooling rate generally yields larger and purer crystals. Seeding the solution with a pure crystal of the product can also induce crystallization.
-
Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent like hexane or diethyl ether. This can sometimes induce solidification by washing away soluble impurities.[4]
Workflow Diagram: Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
Section 2: Scale-Up FAQs
Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis?
A1: When moving to a larger scale, the following parameters become critical for ensuring safety, consistency, and yield:
-
Temperature Control: The condensation reaction can be exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. Ensure your reactor has adequate cooling capacity to prevent a thermal runaway.[4]
-
Rate of Reagent Addition: A slow, controlled addition of one reagent to the other is essential to manage the exotherm.
-
Agitation Speed: Proper mixing is crucial to ensure homogeneity in temperature and reactant concentration, preventing localized "hot spots" that can lead to by-product formation.
-
Process Analytics: Continue to use TLC or HPLC to monitor the reaction. Do not rely solely on time and temperature, as mixing and heating dynamics change with scale.
Q2: What specific safety precautions should be taken for this process?
A2: Beyond standard laboratory PPE (gloves, goggles, lab coat), consider the following:
-
Reagent Hazards: Aminoguanidine and its derivatives can be irritating. Handle them in a well-ventilated area or fume hood. Consult the Safety Data Sheet (SDS) for all reagents.
-
Thermal Hazard Assessment: Before scaling up, a thermal hazard assessment (e.g., using reaction calorimetry) is highly recommended to understand the heat of reaction and the potential for thermal runaway.[4]
-
Pressure Management: The reaction may evolve gases. Ensure the reactor is properly vented.
Q3: Are there alternative synthetic routes to consider if this one proves problematic at scale?
A3: Yes, while the aminoguanidine route is common, other pathways exist for forming the 1,2,4-triazine core. One alternative involves the reaction of thiocarbohydrazide with pyruvic acid to form an intermediate like 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, which can then be further modified.[3] Exploring different derivatives of hydrazide can also provide alternative routes. However, each new route will require its own process development and optimization.
Section 3: Experimental Protocols & Data
Proposed Lab-Scale Synthesis Protocol
This protocol outlines a foundational method for the synthesis of this compound.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add aminoguanidine bicarbonate (13.6 g, 0.1 mol) and ethanol (100 mL).
-
Reaction Initiation: While stirring, slowly add pyruvic acid (8.8 g, 0.1 mol) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., using a 10% methanol in dichloromethane mobile phase). The reaction is complete when the starting material spots have disappeared.
-
Cooling & Filtration: After completion, allow the mixture to cool to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration.
-
Workup: If the product does not precipitate, reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization. Filter the solid and wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure product. Dry under vacuum.
Data Presentation: Process Parameter Comparison
| Parameter | Lab Scale (250 mL) | Pilot Scale (50 L) | Core Justification |
| Solvent Volume | 100 mL | 20 L | Maintain consistent reactant concentration. |
| Addition Time | ~2 minutes | 30-60 minutes | Control exotherm and ensure homogeneity.[4] |
| Stirring Speed | 300 RPM (Magnetic) | 100-150 RPM (Impeller) | Ensure adequate mixing without excessive shear. |
| Heating Method | Heating Mantle | Jacketed Reactor | Provides uniform and controlled heat transfer. |
| Cooling Method | Ice Bath | Chiller Loop | Essential for managing large-scale exotherms. |
Workflow Diagram: General Synthesis & Scale-Up
Caption: From lab synthesis to pilot scale-up considerations.
References
- Benchchem. An In-depth Technical Guide to the Proposed Synthesis of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol.
- Benchchem. Application Notes and Protocols: Synthesis of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol.
- Benchchem. Technical Support Center: Synthesis of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol.
- Nasser, R. et al. (2011). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
- Benchchem. addressing challenges in the scale-up production of 6-Phenyl-1,2,4-triazin-3(2H)-one.
- Sigma-Aldrich. SAFETY DATA SHEET for 6-Methyl-1,3,5-triazine-2,4-diyldiamine.
- Al-Sanea, M. M., et al. (2023). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Low Yield in Heterocyclic Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in heterocyclic synthesis. My approach is to move beyond simple checklists and delve into the fundamental principles governing these complex transformations. By understanding the "why" behind a failed reaction, you are better equipped to devise a successful "how" for its optimization.
Section 1: Foundational Troubleshooting - The First Principles of Yield Optimization
Before delving into the nuances of specific named reactions, it is crucial to ensure the fundamentals of your experimental setup are sound. Low yields can often be traced back to foundational issues that are independent of the specific heterocyclic system you are targeting.
FAQ 1.1: My reaction shows low conversion of starting materials. Where should I begin my investigation?
Low conversion is a classic sign that the reaction is not proceeding as expected. A systematic approach to troubleshooting is essential.[1]
Answer: The initial investigation should focus on the integrity of your starting materials and the reaction environment.
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can act as catalyst poisons or participate in side reactions, consuming your reagents.[1]
-
Actionable Protocol:
-
Verify the purity of your starting materials using techniques like NMR or GC-MS.
-
If purity is questionable, purify the starting materials by recrystallization, distillation, or column chromatography.
-
Ensure solvents are of the appropriate grade and are properly dried, especially for moisture-sensitive reactions.
-
-
-
Atmospheric Conditions: Many reactions in heterocyclic synthesis are sensitive to oxygen and moisture.[1][2][3] Unwanted oxidation or hydrolysis can significantly reduce your yield.[2][3]
-
Actionable Protocol:
-
If your reaction is known to be air- or moisture-sensitive, employ inert atmosphere techniques. This involves using an inert gas like nitrogen or argon to displace the reactive atmospheric gases.[2][3]
-
Ensure all glassware is thoroughly dried before use, either in an oven or by flame-drying under vacuum.
-
-
-
Reaction Monitoring: It is crucial to monitor the progress of your reaction to determine if it has stalled or is proceeding slowly.
-
Actionable Protocol:
-
Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product over time.
-
A "cospot" on a TLC plate, where a sample of the reaction mixture is spotted on top of a spot of the starting material, can help distinguish the product from the starting material, especially if they have similar Rf values.
-
-
FAQ 1.2: My TLC analysis shows complete consumption of starting material, but the yield of the desired product is still low. What are the likely culprits?
This scenario points towards the formation of byproducts or degradation of the desired product.
Answer: When starting materials are consumed without a corresponding high yield of the desired product, you should investigate potential side reactions and the stability of your product under the reaction conditions.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters that can influence the selectivity of a reaction.[1]
-
Actionable Protocol:
-
Temperature: If the reaction is too hot, it may favor the formation of thermodynamically stable but undesired byproducts. Conversely, a temperature that is too low may not provide enough energy to overcome the activation barrier for the desired transformation. Consider running the reaction at a lower temperature for a longer period or vice versa.
-
Reaction Time: Prolonged reaction times can lead to the decomposition of the product.[1] Monitor the reaction to identify the point of maximum product formation before significant degradation occurs.
-
Concentration: High concentrations can sometimes favor intermolecular side reactions over the desired intramolecular cyclization. Experiment with more dilute conditions.
-
-
-
Product Stability: The desired heterocyclic product may not be stable under the reaction or workup conditions.[1]
-
Actionable Protocol:
-
2D TLC Analysis: To check for product instability on silica gel (often used in purification), you can perform a 2D TLC. Spot the reaction mixture in one corner of a square TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in a second solvent system. If the product is stable, it will appear on the diagonal. If it is decomposing, you will see spots below the diagonal.
-
Modified Workup: If you suspect your product is sensitive to acidic or basic conditions during workup, use a neutralized aqueous wash. If the product is temperature-sensitive, perform the workup at a lower temperature.
-
-
Visualization: General Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yields in the Paal-Knorr pyrrole synthesis.
FAQ 2.3: My Bischler-Mohlau indole synthesis is plagued by low yields and a mixture of regioisomers. What strategies can I employ to improve this reaction?
The Bischler-Mohlau synthesis is notorious for these issues due to its often harsh reaction conditions and complex mechanistic pathways. [4][5] Answer: Improving the Bischler-Mohlau synthesis requires careful control of reaction conditions and an understanding of the factors that influence regioselectivity.
-
Reaction Conditions: The classical Bischler-Mohlau synthesis often requires high temperatures, which can lead to decomposition. [4] * Actionable Protocol:
- Microwave-Assisted Synthesis: This has been shown to be a highly effective method for improving yields and reducing reaction times in the Bischler-Mohlau synthesis. [5][6]The rapid and uniform heating provided by microwaves can minimize the formation of degradation products.
- Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) under microwave irradiation can further improve the outcome. [6]
-
Regioselectivity: The formation of 2-aryl versus 3-aryl indoles is a known challenge and is highly substrate-dependent. [5] * Actionable Protocol:
- While there is no universal solution for controlling the regioselectivity, it is important to be aware of this potential issue and to have a robust method for separating the isomers during purification.
- Careful analysis of the literature for similar substrates can provide guidance on the likely regiochemical outcome.
FAQ 2.4: I am working on a multi-component reaction (MCR) to synthesize a complex heterocycle, and the yield is unexpectedly low. What are the unique challenges of troubleshooting MCRs?
Multi-component reactions are powerful tools for building molecular complexity, but their intricate nature can make troubleshooting more challenging.
Answer: The key to troubleshooting low yields in MCRs is to consider the interplay between the different reaction components and the various equilibria that may be at play.
-
Component Stoichiometry and Order of Addition: The relative amounts of each component and the order in which they are added can have a profound impact on the reaction outcome.
-
Actionable Protocol:
-
Systematically vary the stoichiometry of the reactants to determine the optimal ratio.
-
Experiment with different orders of addition. In some cases, pre-mixing two of the components before adding the third can favor the desired reaction pathway.
-
-
-
Catalyst and Solvent Effects: The choice of catalyst and solvent can influence the rates of the various competing reactions within the MCR.
-
Actionable Protocol:
-
Screen a range of catalysts, including both acid and base catalysts, as well as metal-based catalysts.
-
The polarity and coordinating ability of the solvent can stabilize or destabilize key intermediates. Test a variety of solvents to find the one that best promotes the desired transformation.
-
-
Section 3: Advanced Troubleshooting Topics
FAQ 3.1: How can steric hindrance impact the yield of my heterocyclic synthesis, and how can I mitigate its effects?
Steric hindrance can significantly impede a reaction by preventing the reacting centers from achieving the necessary proximity and orientation. [7][8][9][10] Answer: When steric hindrance is a suspected cause of low yield, the primary strategies involve modifying the reaction conditions to overcome the steric barrier or redesigning the substrates to be less sterically encumbered.
-
Overcoming Steric Barriers:
-
Actionable Protocol:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.
-
Use Smaller Reagents: If possible, consider using a less sterically bulky version of one of the reagents.
-
Catalyst Choice: In some cases, a smaller, more active catalyst may be able to access a sterically hindered site more effectively.
-
-
-
Substrate Redesign:
-
Actionable Protocol:
-
If possible, redesign your synthetic route to use starting materials with less steric bulk around the reacting centers.
-
Consider installing sterically demanding groups later in the synthetic sequence, after the heterocyclic core has been formed.
-
-
FAQ 3.2: My reaction is highly exothermic, and I am observing a decrease in yield upon scaling up. What is happening and how can I control it?
Exothermic reactions can lead to thermal runaway, where the reaction rate and temperature increase uncontrollably, leading to product degradation and safety hazards. [11][12]This issue is often exacerbated during scale-up due to a decrease in the surface-area-to-volume ratio, which reduces the efficiency of heat dissipation. [11] Answer: Controlling exothermic reactions, especially on a larger scale, requires careful management of heat generation and dissipation.
-
Controlling the Rate of Reaction:
-
Improving Heat Dissipation:
-
Actionable Protocol:
-
Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling system, such as an ice bath or a cryostat.
-
Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow reactor can provide superior temperature control due to the high surface-area-to-volume ratio of these systems.
-
-
Section 4: Purification and Product Recovery
A successful synthesis is not complete until the desired product has been isolated in high purity. Low isolated yields can often be attributed to losses during the workup and purification stages.
FAQ 4.1: I am losing a significant amount of my product during recrystallization. How can I improve my recovery?
Recrystallization is a powerful purification technique, but it can lead to significant product loss if not performed correctly.
Answer: The key to high recovery in recrystallization is to use the minimum amount of hot solvent necessary to dissolve the compound.
-
Actionable Protocol:
-
Solvent Selection: Choose a solvent in which your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.
-
Minimize Solvent Volume: Add the hot solvent in small portions to the crude product until it just dissolves. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. [13] 3. Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of large, pure crystals.
-
Recover from Mother Liquor: If you suspect significant product loss to the mother liquor, you can reduce its volume by evaporation and cool it again to obtain a second crop of crystals.
-
FAQ 4.2: My product appears to be "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when a compound comes out of solution at a temperature above its melting point.
Answer: This is a common problem that can often be solved by adjusting the solvent system or the cooling rate.
-
Actionable Protocol:
-
Add More Solvent: Reheat the mixture and add a small amount of additional hot solvent to ensure the compound remains dissolved at a higher temperature. Then, allow it to cool more slowly.
-
Change the Solvent System: If adding more solvent does not work, you may need to choose a different solvent or a mixed solvent system.
-
Scratching and Seeding: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth. Adding a small seed crystal of the pure compound can also induce crystallization.
-
References
-
Organic Letters. (2026). Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. ACS Publications. Retrieved from [Link]
- Singh, G. S., et al. (2018). Recent applications of aziridine ring expansion reactions in heterocyclic synthesis. Arkivoc.
-
National Institutes of Health. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). Effect of steric hindrance of N-heterocyclic carbene in a copper complex on the efficiency of the Chan--Evans--Lam reaction proceeding. Retrieved from [Link]
-
RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]
-
ACS Publications. (n.d.). Solvent-Free Heterocyclic Synthesis. Chemical Reviews. Retrieved from [Link]
-
National Institutes of Health. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]
-
ResearchGate. (2019). Bischler Indole Synthesis. Retrieved from [Link]
-
RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]
-
ACS Publications. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
PubMed Central. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Retrieved from [Link]
-
ACS Publications. (n.d.). Small Heterocycles in Multicomponent Reactions. Chemical Reviews. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved from [Link]
-
RSC Publishing. (2022). Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. Retrieved from [Link]
-
MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Retrieved from [Link]
-
(n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. Retrieved from [Link]
-
RSC Publishing. (2020). Cycloamination strategies for renewable N-heterocycles. Green Chemistry. Retrieved from [Link]
- (n.d.).
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2016). Bischler Indole Synthesis. Retrieved from [Link]
- (2025).
-
Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
-
ChemRxiv. (n.d.). Transfer Learning for Heterocycle Retrosynthesis. Retrieved from [Link]
-
ResearchGate. (2025). Microwave-assisted heterocyclic synthesis. Retrieved from [Link]
-
RSC Publishing. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. Retrieved from [Link]
-
Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. Retrieved from [Link]
-
MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]
-
YouTube. (2020). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kintekfurnace.com [kintekfurnace.com]
- 3. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00730D [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 13. chem.libretexts.org [chem.libretexts.org]
managing regioselectivity in reactions of 6-Methyl-1,2,4-triazin-5-ol
Welcome to the technical support center for managing reactions involving 6-Methyl-1,2,4-triazin-5-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this versatile heterocyclic scaffold. The inherent reactivity and tautomeric nature of this molecule present unique challenges in controlling regioselectivity. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key reactive sites on this compound, and what fundamental principles govern their reactivity?
A1: The reactivity of this compound is primarily dictated by its ability to exist in multiple tautomeric forms and the presence of several nucleophilic centers. The molecule predominantly exists in a lactam (keto) form, but is in equilibrium with its lactim (enol) form.
-
Tautomerism: The main equilibrium is between the 6-methyl-1,2,4-triazin-5(4H)-one and 6-methyl-1,2,4-triazin-5(2H)-one lactam forms and the this compound lactim form. This equilibrium is crucial as it makes different nitrogen and oxygen atoms available for reaction depending on the conditions.
-
Nucleophilic Centers: Upon deprotonation with a suitable base, an ambident anion is formed. The primary nucleophilic sites are the nitrogens at positions N2 and N4, and the exocyclic oxygen at C5. The relative nucleophilicity of these sites is influenced by factors like electronegativity, steric hindrance, and the nature of the electrophile. Nitrogen is generally less electronegative and thus a softer and more potent nucleophile than oxygen.[1]
Caption: Tautomeric equilibrium of this compound.
Q2: My goal is selective N-alkylation. How can I direct the reaction to the ring nitrogens instead of the oxygen?
A2: Achieving selective N-alkylation over O-alkylation hinges on exploiting the differences in hardness and softness of the nucleophilic centers (N vs. O) and the electrophile. This is a direct application of Pearson's Hard and Soft Acids and Bases (HSAB) theory. Nitrogen is a softer nucleophile than oxygen. Therefore, to favor N-alkylation, you should employ a soft electrophile.
Causality Behind Experimental Choices:
-
Electrophile Choice: Use "soft" alkylating agents. Alkyl halides, particularly iodides (e.g., methyl iodide), are classic soft electrophiles and will preferentially react at the softer nitrogen atoms (N2 or N4).[1] In contrast, "hard" electrophiles like dimethyl sulfate or methyl triflate are more likely to yield O-alkylation products.[1]
-
Base and Solvent: The choice of base and solvent system is critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF will generate the triazinolate anion. This combination often favors N-alkylation. The reaction of alkali salts of similar heterocyclic systems in DMF predominantly occurs at the nitrogen atom.[2]
-
Temperature: Lower reaction temperatures can sometimes enhance selectivity by favoring the kinetically controlled product, which is often the N-alkylated isomer.
Experimental Protocol: Selective N-Methylation
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Solvent: Add anhydrous DMF (approx. 10 mL per mmol of substrate).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Alkylation: Cool the resulting solution back to 0 °C. Add methyl iodide (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the N-alkylated regioisomers.
Q3: In my project, I need the O-alkylated product. What conditions should I use to favor O-alkylation?
A3: To favor O-alkylation, you must create conditions that promote reaction at the "hard" oxygen center of the ambident nucleophile.
Causality Behind Experimental Choices:
-
Electrophile Choice: Use "hard" alkylating agents. Reagents like dimethyl sulfate, methyl fluorosulfonate ("Magic Methyl"), or methyl triflate are hard electrophiles and will show a preference for the hard oxygen atom.[1]
-
Counter-ion Effect: A classic strategy to promote O-alkylation is to use a silver salt of the heterocycle. Treatment of the triazinol with a base like potassium carbonate followed by the addition of a silver salt (e.g., AgNO₃) generates the silver triazinolate. The Ag-O bond has a more covalent character, and in less polar solvents, the silver ion coordinates to the leaving group of the alkylating agent, delivering it to the oxygen atom. Using the silver salt of 2-pyridone in benzene, for instance, affords exclusively the O-alkylated product.[2]
-
Solvent: Less polar, non-coordinating solvents like benzene, toluene, or dichloromethane can favor O-alkylation, especially when using the silver salt method.
| Condition | Favored Product | Rationale (HSAB Theory) | Example Reagents |
| Electrophile | N-Alkylation | Soft Nucleophile (N) + Soft Electrophile | Methyl Iodide, Benzyl Bromide |
| O-Alkylation | Hard Nucleophile (O) + Hard Electrophile | Dimethyl Sulfate, Methyl Triflate | |
| Solvent/Base | N-Alkylation | Polar aprotic solvents, NaH/K₂CO₃ | DMF, Acetonitrile |
| O-Alkylation | Non-polar solvents, Silver salts | Toluene, Benzene, CH₂Cl₂ |
Table 1: Influence of Reaction Conditions on N- vs. O-Alkylation Regioselectivity.
Caption: Decision workflow for selective N- vs. O-alkylation.
Q4: I need to introduce a halogen for subsequent cross-coupling. Where will halogenation occur and how can I control it?
A4: Halogenation of this compound can be directed to either the triazine ring or the C6-methyl group, depending on the reaction mechanism (electrophilic aromatic substitution vs. free radical halogenation).
-
Ring Halogenation (Electrophilic): The 1,2,4-triazine ring is electron-deficient, making it generally resistant to electrophilic aromatic substitution.[3] However, the oxygen at C5 is an activating group, directing electrophiles to the C3 position. Direct halogenation at C3 can be challenging. A more reliable strategy is to start from a precursor where the C3 position is already functionalized for conversion to a halide.
-
Methyl Group Halogenation (Radical): The C6-methyl group is susceptible to free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride (CCl₄) under UV irradiation will selectively halogenate the methyl group.
Experimental Protocol: Bromination of the C6-Methyl Group
-
Setup: In a quartz reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride.
-
Reagents: Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (azobisisobutyronitrile, ~0.02 eq).
-
Reaction: Heat the mixture to reflux while irradiating with a UV lamp (or a high-intensity incandescent bulb).
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct is observed floating at the top of the solvent.
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the resulting 6-(bromomethyl)-1,2,4-triazin-5-ol by recrystallization or column chromatography.
Q5: What are the best practices for Suzuki-Miyaura cross-coupling with a halogenated this compound derivative?
A5: The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation and is highly effective for functionalizing halogenated triazines.[4] Success depends on the careful selection of the catalyst, base, and solvent system.
Best Practices:
-
Substrate: You will first need a halogenated derivative (e.g., 3-bromo-6-methyl-1,2,4-triazin-5-ol). The reactivity of the halide is critical: I > Br > OTf >> Cl.[5] Aryl chlorides are often challenging and may require specialized nickel catalysts or more forcing conditions.[6]
-
Catalyst: A palladium(0) source is required. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice.[4] Other popular catalysts include Pd(dppf)Cl₂ and palladium acetate with a phosphine ligand.
-
Base: An aqueous base is necessary to activate the boronic acid. Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are most common. Cesium carbonate or fluoride can be used for more challenging couplings.
-
Solvent: A two-phase solvent system is typical, often consisting of an organic solvent like dioxane, DME, or toluene, mixed with water.
-
Degassing: It is absolutely critical to degas the reaction mixture thoroughly (e.g., by bubbling argon or nitrogen through the solvent or by several freeze-pump-thaw cycles) to prevent oxidation and deactivation of the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Hassan, A. S., et al. (2020). Utility of 6-aza-2-thiothymine in the synthesis of novel[7][8][9]triazolo[4,3-b][7][8][9]triazin-7-one derivatives. RSC Advances. Available at: [Link]
-
Abd El-All, A. S., et al. (2011). Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. European Journal of Chemistry. Available at: [Link]
-
Osman, S. A., et al. (2012). The reactions of 3- mercapto-6-methyl- 1,2,4- triazin-5(2H)-one with alkyl phosphates. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][10]naphthyrin-5(6H)-one. Tetrahedron. Available at: [Link]
-
Al-Romaigh, H. A., et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Journal of the Iranian Chemical Society. Available at: [Link]
-
Shields, J. D., et al. (2015). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Utility of 6-aza-2-thiothymine in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Functionalized Triazines and Tetrazines: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 6-Methyl-1,2,4-triazin-5-ol during workup
Technical Support Center: 6-Methyl-1,2,4-triazin-5-ol
A Guide to Navigating Stability Challenges During Experimental Workup
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to address the nuanced stability issues researchers frequently encounter when handling this and related 1,2,4-triazine derivatives. The triazinone core, while a valuable scaffold in medicinal chemistry, is susceptible to degradation under common workup conditions. This resource provides in-depth, field-proven insights and validated protocols to help you maximize your yield and ensure the integrity of your final compound.
Troubleshooting Guide: Common Workup Issues
This section addresses specific, problem-oriented questions you might encounter during the isolation and purification of this compound.
Q1: My reaction appears complete by TLC, but my final yield is significantly low after aqueous workup and extraction. What are the likely causes?
A1: This is a classic issue often rooted in the pH-sensitive nature of the triazinone ring system. Significant product loss during aqueous processing typically points to two main culprits: hydrolytic decomposition or poor partitioning during extraction due to pH-mediated solubility changes.
Causality & Mechanism: The 1,2,4-triazine ring can be susceptible to hydrolysis under both strongly acidic and basic conditions. The mechanism often involves protonation or deprotonation of the ring nitrogens, which activates the ring for nucleophilic attack by water, potentially leading to ring-opening. For instance, studies on related reduced triazinones have shown rapid hydrolysis at pH < 3.[1] Conversely, strongly basic conditions can also promote degradation. The goal is to maintain a pH environment that ensures the compound is neutral and stable.
Furthermore, this compound is an amphoteric molecule. The triazine nitrogens are basic, while the enolic hydroxyl group is acidic. During extraction:
-
At low pH: The molecule can become protonated and thus more water-soluble, leading to poor extraction into organic solvents.
-
At high pH: The molecule can be deprotonated to form a salt, which is also highly water-soluble.
Validated Protocol: Optimized Aqueous Workup & Extraction
-
Neutral Quenching: After the reaction is complete, cool the mixture to room temperature. Instead of quenching with strong acid or base, pour the reaction mixture into a saturated solution of a mild salt like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃), aiming for a final pH between 6 and 8.
-
pH Monitoring & Adjustment: Use pH paper or a calibrated pH meter to check the aqueous layer. If necessary, adjust the pH carefully using dilute solutions (e.g., 0.5 M HCl or 0.5 M NaOH) to bring it into the 6-8 range. Avoid localized high concentrations of acid or base.
-
Solvent Selection for Extraction: Use a moderately polar organic solvent for extraction. Ethyl acetate is often a good first choice. Dichloromethane can also be effective.
-
Thorough Extraction: Perform at least three to five extractions to ensure complete recovery of the product from the aqueous layer.
-
Brine Wash: After combining the organic layers, wash them with a saturated sodium chloride (brine) solution. This helps to remove residual water and break up any emulsions.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure at a moderate temperature (≤40°C).
Caption: Optimized workup workflow for this compound.
Q2: During workup or purification, my product solution turns dark brown/black, and I isolate a tar-like substance instead of a solid. What is happening?
A2: The formation of dark, insoluble materials is a strong indicator of decomposition, likely through oxidative or thermal pathways.
Causality & Mechanism:
-
Oxidative Degradation: Triazine derivatives can be susceptible to oxidative degradation, especially at elevated temperatures or non-neutral pH.[2][3][4] The presence of residual oxidizing agents from the reaction or even prolonged exposure to atmospheric oxygen during heating can initiate radical processes leading to polymerization or complex degradation products.
-
Thermal Instability: While the core s-triazine ring is generally quite stable, substituents can lower the overall thermal stability.[5] Heating the compound for extended periods, especially in the presence of impurities or under harsh pH conditions, can lead to decomposition. Some triazine derivatives show different decomposition pathways in inert versus oxidative atmospheres.[6]
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere: If you suspect oxidative instability, perform the workup and solvent evaporation steps under an inert atmosphere (Nitrogen or Argon) where possible.
-
Temperature Control: Strictly control the temperature during all heating steps. When removing solvent on a rotary evaporator, keep the water bath temperature below 40°C. For recrystallization, use the minimum amount of boiling solvent and avoid prolonged heating.
-
Degas Solvents: For highly sensitive compounds, using degassed solvents for extraction and purification can minimize exposure to dissolved oxygen.
-
Antioxidant Addition: In some cases, adding a small amount of an antioxidant like Butylated hydroxytoluene (BHT) to the extraction solvent can inhibit oxidative degradation, but this should be used judiciously as it will need to be removed later.
-
Purification Method: If recrystallization leads to decomposition, consider alternative purification methods like column chromatography at room temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and temperature range for handling this compound?
A1: Based on the general chemistry of triazinones, maintaining conditions as close to neutral as possible and using minimal heat is the best practice.
Data Summary: Recommended Handling Conditions
| Process Step | Recommended pH Range | Max Temperature | Rationale & Key Considerations |
| Aqueous Quench/Wash | 6.0 - 8.0 | Room Temperature | Avoids acid- or base-catalyzed hydrolysis of the triazine ring.[1][7] |
| Liquid-Liquid Extraction | 6.0 - 8.0 | Room Temperature | Ensures the compound is in its neutral, more organosoluble form. |
| Solvent Evaporation | N/A | 40°C | Minimizes the risk of thermal decomposition.[5][6] |
| Recrystallization | N/A | Solvent Boiling Point (Minimize Time) | Use the minimum amount of solvent and time at reflux to prevent degradation. |
Q2: How can I confirm if my product has decomposed and what are the likely degradation products?
A2: Confirmation of decomposition requires analytical techniques. The primary degradation pathway to anticipate during an aqueous workup is hydrolysis.
Analytical Confirmation:
-
Thin Layer Chromatography (TLC): Compare the crude product to a co-spotted sample of the starting material or a clean reference standard. The appearance of new, often more polar, spots is a clear sign of degradation.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. An LC-MS analysis of the crude product can separate the desired compound from impurities. The mass spectrometer can detect the molecular ions of potential degradation products, confirming their presence.
-
¹H NMR Spectroscopy: Compare the NMR spectrum of your product to the expected spectrum. The appearance of new, unidentifiable peaks or a significant decrease in the integration of characteristic product peaks relative to an internal standard indicates impurity or degradation.
Potential Degradation Pathways & Products:
Caption: Potential degradation pathways for this compound.
Under harsh hydrolytic conditions, the triazine ring can cleave. While the exact products for this specific molecule are not extensively documented, hydrolysis of related structures often yields hydrazide or semicarbazide-type derivatives.[1] Oxidative pathways are less predictable but typically result in complex mixtures or tars.[3][4]
References
-
Ji, K., Lee, C., Janesko, B. G., & Simanek, E. E. (2015). Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. Molecular Pharmaceutics, 12(8), 2924–2927. [Link]
-
Naik, D. B., & Moorthy, P. N. (2002). Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. The Journal of Physical Chemistry A, 106(31), 7206–7212. [Link]
-
Bolzacchini, E., Brambilla, A., Orlandi, M., Polesello, S., & Rindone, B. (1994). Oxidative pathways in the degradation of triazine herbicides: a mechanistic approach. Water Science and Technology, 30(3), 129–134. [Link]
-
Oxley, J. C., Smith, J. L., & Marimaganti, S. (n.d.). Decomposition of Azo & Hydrazo linked Bis Triazines. University of Rhode Island. [Link]
-
Naik, D. B., & Moorthy, P. N. (2002). Oxidative Degradation of Triazine Derivatives in Aqueous Medium: A Radiation and Photochemical Study. The Journal of Physical Chemistry A, 106(31), 7206-7212. [Link]
-
Lesiak, T., & Nowakowski, J. (1980). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. Journal of Thermal Analysis, 19(2), 259–265. [Link]
-
Ludvík, J., Jirkovský, J., Urban, J., & Zuman, P. (1999). Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron). Journal of Agricultural and Food Chemistry, 47(9), 3879–3885. [Link]
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- 1. Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iwaponline.com [iwaponline.com]
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- 6. researchgate.net [researchgate.net]
- 7. Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Techniques for Purifying Triazine Compounds
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of triazine compounds using column chromatography. It addresses common challenges and offers practical, field-proven solutions to optimize your separation processes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the column chromatography of triazine compounds, providing explanations for the underlying causes and actionable solutions.
Issue 1: Poor Separation of Triazine Compound from Impurities
Question: My column chromatography is not providing good separation of my triazine derivative. What can I do to improve this?
Answer: Poor separation is a frequent challenge and can stem from several factors. The key is a systematic approach to identify and resolve the issue.
-
Underlying Cause: The principle of chromatography relies on the differential partitioning of compounds between the stationary and mobile phases. If the affinity of your target triazine and its impurities for the stationary phase is too similar in the chosen solvent system, they will co-elute.
-
Solution Pathway:
-
Optimize the Solvent System via TLC: Thin-Layer Chromatography (TLC) is an indispensable tool for method development. Before packing a column, identify a solvent system that provides a good separation factor (ΔRf) between your desired compound and the impurities. An ideal Rf value for the target compound is around 0.3.[1] A mixture of hexane and ethyl acetate is often a good starting point for many triazine derivatives.[1]
-
Ensure Proper Column Packing: A poorly packed column with air gaps or channels will lead to uneven solvent flow and band broadening, resulting in poor separation.[2] Prepare a uniform slurry of the stationary phase (e.g., silica gel) in your initial mobile phase and pour it carefully into the column, allowing it to settle without forming voids.[2]
-
Refine Sample Loading Technique: Loading a concentrated sample in a minimal amount of solvent is crucial.[2] If the sample is dissolved in a large volume of a strong solvent, it will spread out on the column before the separation begins. Dry loading, where the compound is pre-adsorbed onto a small amount of silica gel, can be an excellent alternative if solubility in the mobile phase is low.[2][3]
-
Consider Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider a different stationary phase. For more polar triazines, alumina or Florisil might be suitable.[4] For separating regioisomers, which can be particularly challenging, reversed-phase chromatography or preparative HPLC may be necessary.[2]
-
Issue 2: Triazine Compound is Unstable on the Column
Question: My synthesized triazine derivative appears to be decomposing during purification on a silica gel column. What precautions should I take?
Answer: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.
-
Underlying Cause: The surface of silica gel possesses acidic silanol groups (Si-OH) which can catalyze hydrolysis or other decomposition reactions in susceptible molecules.
-
Solution Pathway:
-
Confirm Instability with 2D TLC: To verify that your compound is indeed unstable on silica, you can perform a two-dimensional TLC.[3][4] Spot your compound on a TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in a second solvent system. If new spots appear that were not in the original mixture, it indicates on-plate decomposition.
-
Deactivate the Silica Gel: The acidity of silica gel can be reduced by treating it with a base, such as triethylamine. This can be done by adding a small percentage (e.g., 0.1-1%) of triethylamine to the eluent.
-
Switch to a Neutral Stationary Phase: Alumina is a common alternative to silica gel and is available in neutral, acidic, and basic forms. For compounds sensitive to acid, neutral or basic alumina is a good choice. Florisil is another mildly acidic alternative that can sometimes be less harsh than silica gel.[4]
-
Minimize Contact Time: If you must use silica gel, aim for a rapid purification. Flash column chromatography, which uses pressure to increase the flow rate, can reduce the time your compound spends in contact with the stationary phase.
-
Issue 3: Difficulty in Separating Regioisomers
Question: I am struggling to separate regioisomers of my 1,2,4-triazine derivative. What should I do?
Answer: The separation of regioisomers is a common and significant challenge in triazine chemistry, as they often have very similar polarities.[2]
-
Underlying Cause: Regioisomers possess the same molecular formula and functional groups, differing only in the spatial arrangement of these groups. This results in very subtle differences in their physical and chemical properties, including their interaction with the stationary phase.
-
Solution Pathway:
-
High-Resolution Techniques: Standard flash chromatography may not provide sufficient resolving power. High-Performance Liquid Chromatography (HPLC), particularly semi-preparative HPLC, is often required to achieve baseline separation of regioisomers.[2]
-
Alternative Chromatography Modes:
-
Reversed-Phase Chromatography: Using a non-polar stationary phase (like C18) and a polar mobile phase can sometimes exploit subtle differences in the hydrophobicity of the isomers.
-
Hydrophilic Interaction Chromatography (HILIC): This technique is suitable for polar compounds and can offer a different selectivity compared to normal-phase chromatography.[2][5]
-
-
Recrystallization: If the product is a solid, fractional recrystallization can be a powerful technique for separating isomers, provided a suitable solvent system can be found where their solubilities differ significantly.[2]
-
II. Frequently Asked Questions (FAQs)
Stationary and Mobile Phases
Q1: What is the best stationary phase for purifying triazine compounds?
A1: For most common triazine derivatives, silica gel is the standard and most versatile stationary phase for normal-phase column chromatography.[2] However, the choice ultimately depends on the polarity of your specific compound. For highly polar triazines, reversed-phase silica (e.g., C18) might be more effective.[6][7] For acid-sensitive triazines, neutral or basic alumina is a good alternative.[4]
Q2: How do I choose the right mobile phase for my triazine purification?
A2: The selection of the mobile phase is critical and should always be guided by preliminary TLC analysis.[2] A common starting point for normal-phase chromatography of triazines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] The polarity of the eluent is gradually increased to elute compounds with higher affinity for the stationary phase. For reversed-phase chromatography, mixtures of water and acetonitrile or methanol are typically used.[6][8] Adjusting the pH of the mobile phase with modifiers like formic or acetic acid can significantly improve peak shape for basic triazine compounds in HPLC by minimizing interactions with residual silanol groups on the stationary phase.[6]
Sample Preparation and Loading
Q3: What is the best way to load my sample onto the column?
A3: The goal is to apply the sample in a narrow, concentrated band at the top of the column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully pipette it onto the top of the packed column.[2][3]
-
Dry Loading: If your compound has poor solubility in the elution solvent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[3] This powder can then be carefully added to the top of the column.[2][3] This method often leads to better resolution.
Detection and Analysis
Q4: How can I monitor the separation of my triazine compound during column chromatography?
A4: The most common method is to collect fractions and analyze them by TLC.[2] Spotting each fraction on a TLC plate and developing it in the elution solvent will show which fractions contain your desired compound and whether it is pure. For triazines that are UV-active, a UV lamp can be used to visualize the spots on the TLC plate.
Q5: What are the best analytical techniques to confirm the purity of my final triazine product?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of triazine compounds.[1] A reversed-phase C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier, is commonly used.[6][9] For structural confirmation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
III. Experimental Protocols and Data
Protocol 1: General Procedure for Flash Column Chromatography of a Triazine Derivative
-
TLC Analysis: Determine an appropriate mobile phase system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system should give the product an Rf value of approximately 0.3.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack uniformly under gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.[2]
-
Sample Loading: Dissolve the crude triazine derivative in a minimal amount of a suitable solvent (ideally the chromatography eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[2]
-
Elution: Begin elution with the determined solvent system. If a gradient elution is required, gradually increase the polarity by increasing the proportion of the more polar solvent.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[2]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified triazine compound.[2]
Data Presentation: Solvent Properties for Triazine Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | UV Cutoff (nm) | Notes |
| n-Hexane | 0.1 | 69 | 195 | Common non-polar component of mobile phase. |
| Dichloromethane | 3.1 | 40 | 233 | Good for dissolving a wide range of compounds. |
| Ethyl Acetate | 4.4 | 77 | 256 | Common polar component of mobile phase. |
| Acetone | 5.1 | 56 | 330 | Can be used as a more polar alternative to ethyl acetate. |
| Acetonitrile | 5.8 | 82 | 190 | Common mobile phase for reversed-phase HPLC.[8] |
| Methanol | 5.1 | 65 | 205 | Common mobile phase for reversed-phase HPLC.[10] |
| Water | 10.2 | 100 | <190 | Used as the polar component in reversed-phase HPLC.[8] |
IV. Visualizations
Workflow for Troubleshooting Poor Separation
Caption: Decision tree for troubleshooting poor separation.
General Workflow for Triazine Purification
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1,2,4-Triazine Derivatives: A Researcher's Handbook
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with its derivatives displaying a remarkable breadth of biological activities. This guide offers a comparative analysis of the biological effects of various 1,2,4-triazine derivatives, with a primary focus on their anticancer, antimicrobial, and herbicidal properties. This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding and facilitate further exploration in the field.
The Versatile 1,2,4-Triazine Scaffold: An Overview
Triazines are six-membered heterocyclic compounds containing three nitrogen atoms. The 1,2,4-triazine isomer, with its asymmetrical arrangement of nitrogen atoms, possesses a significant dipole moment and increased polarity compared to its symmetrical counterpart, 1,3,5-triazine.[1] This inherent asymmetry provides a versatile platform for chemical modifications, leading to a diverse array of derivatives with distinct biological activities.[2] These derivatives have been extensively investigated for their therapeutic potential, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and herbicidal.[3][4][5]
Comparative Anticancer Activity of 1,2,4-Triazine Derivatives
Derivatives of 1,2,4-triazine have shown considerable promise as anticancer agents, operating through diverse mechanisms such as inducing apoptosis and inhibiting critical signaling pathways involved in cancer progression.[6][7] The substitution pattern on the triazine ring is a key determinant of the cytotoxic and antiproliferative activity of these compounds.[8]
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,2,4-triazine derivatives is profoundly influenced by the nature and position of substituents on the core ring. Key SAR observations include:
-
Substitutions at C3, C5, and C6: Modifications at these positions are crucial for modulating anticancer potency. The introduction of various aryl and heterocyclic moieties can significantly enhance activity.[8]
-
Role of Specific Functional Groups: The presence of sulfonamide groups has been shown to confer potent anticancer properties. For instance, a novel 1,2,4-triazine sulfonamide derivative demonstrated significant anticancer potential in colon cancer cells by inducing both intrinsic and extrinsic apoptotic pathways.[6][9]
-
Fused Ring Systems: The fusion of the 1,2,4-triazine ring with other heterocyclic systems, such as pyrazole, triazole, or tetrazole, can lead to compounds with enhanced and broad-spectrum cytotoxic activity.[10][11]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 1,2,4-triazine derivatives against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a measure of potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference(s) |
| PTP-3 | 5-Phenyl-1,2,4-triazine | MCF-7 (Breast) | 2.3 | [12] |
| A549 (Lung) | 4.1 | [12] | ||
| HCT-116 (Colon) | 3.5 | [12] | ||
| Compound 6b | 1,2,4-triazine-6-one | HCT-116 (Colon) | Potent Activity Reported | [13] |
| HepG-2 (Liver) | Potent Activity Reported | [13] | ||
| MM131 | 1,2,4-triazine sulfonamide | DLD-1 (Colon) | Not specified, but induced apoptosis | [9] |
| HT-29 (Colon) | Not specified, but induced apoptosis | [9] | ||
| Compound 7e | Xanthone-1,2,4-triazine | A-172 (Glioblastoma) | Good in vitro activity | [14] |
| Compound 3b | Pyrazolo[4,3-e]tetrazolo[1,5-b][6][14][15]triazine | MCF-7 (Breast) | < 0.25 | [11] |
| MDA-MB-231 (Breast) | < 0.25 | [11] |
Mechanisms of Anticancer Action
1,2,4-triazine derivatives exert their anticancer effects through multiple mechanisms, often targeting key signaling pathways dysregulated in cancer.
-
Induction of Apoptosis: Many derivatives trigger programmed cell death in cancer cells. For example, the 1,2,4-triazine sulfonamide derivative, MM131, induces apoptosis through both the intrinsic (caspase-9 mediated) and extrinsic (caspase-8 mediated) pathways.[9]
-
Inhibition of Signaling Pathways: These compounds can interfere with critical pathways for cancer cell growth and survival. A notable target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[8] Inhibition of this pathway can lead to decreased cell proliferation and survival.
-
Enzyme Inhibition: Some 1,2,4-triazine derivatives act as potent inhibitors of various enzymes crucial for cancer progression.[6]
Below is a diagram illustrating the induction of apoptosis by a 1,2,4-triazine derivative.
Caption: Apoptosis induction by a 1,2,4-triazine derivative.
Comparative Antimicrobial Activity of 1,2,4-Triazine Derivatives
The emergence of drug-resistant microbial strains has created an urgent need for novel antimicrobial agents. 1,2,4-triazine derivatives have demonstrated promising activity against a variety of bacterial and fungal pathogens.[3][16]
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
The antimicrobial efficacy of 1,2,4-triazine derivatives is also closely linked to their structural features. For example, a series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives showed promising antibiotic activity against drug-resistant Staphylococcus aureus strains.[3] The presence of specific substituents can enhance the interaction of these compounds with microbial targets.
Quantitative Comparison of Antimicrobial Activity
The following table presents the antimicrobial activity of selected 1,2,4-triazine derivatives, highlighting their minimum inhibitory concentrations (MIC) against various microorganisms.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference(s) |
| Compound 3 | 3-[(pyridine-2-ylamino)methyl]1,6-dihydro-1,2,4-triazine-5(2H)-one | Escherichia coli | 62.5 | [17] |
| Staphylococcus aureus | 31.25 | [17] | ||
| Compound 4 | 1-(N-pyridine-2-ylglycyl)-1,2-diazepine-3,7-dione | Escherichia coli | 31.25 | [17] |
| Staphylococcus aureus | 15.63 | [17] |
Herbicidal Activity of Triazine Derivatives
Triazine derivatives, particularly those of the 1,3,5-triazine class like atrazine, are widely used as herbicides.[18][19] Their primary mechanism of action involves the inhibition of photosynthesis in target weeds.[18][20] While the focus of this guide is on 1,2,4-triazines, it is valuable to understand the herbicidal properties of the broader triazine family for a comprehensive perspective.
The mechanism of action for triazine herbicides involves blocking electron transport in photosystem II, leading to the accumulation of reactive oxygen species and ultimately, plant death.[19][21]
Below is a diagram illustrating the mechanism of action of triazine herbicides.
Caption: Inhibition of photosynthesis by triazine herbicides.
Experimental Protocols for Biological Activity Assessment
The evaluation of the biological activity of 1,2,4-triazine derivatives requires robust and standardized experimental protocols.
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
1,2,4-triazine derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the 1,2,4-triazine compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control.[12]
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[12]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol for Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[12]
-
Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X binding buffer to each tube.[12]
-
Analyze the cells by flow cytometry within one hour.[12]
Below is a workflow diagram for the in vitro evaluation of 1,2,4-triazine derivatives.
Caption: Workflow for assessing the in vitro activity of 1,2,4-triazine derivatives.
Conclusion and Future Directions
The 1,2,4-triazine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of targeted chemical modifications to enhance biological activity. Future research should continue to explore the vast chemical space around the 1,2,4-triazine core, focusing on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for the rational design of next-generation drugs targeting a wide range of diseases.
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Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity - PubMed. (URL: [Link])
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1,2,4-triazine derivatives: Synthesis and biological applications - International Journal of Pharma Sciences and Research. (URL: [Link])
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Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity - MDPI. (URL: [Link])
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Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC - PubMed Central. (URL: [Link])
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Synthesis and Biological Activities of 1,2,4-Triazine Derivatives - ResearchGate. (URL: [Link])
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An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. (URL: [Link])
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Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives. (URL: [Link])
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Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. (URL: [Link])
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Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed. (URL: [Link])
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Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Antimicrobial Activity Studies on Some 1,2,4-triazine Derivative in vitro - ResearchGate. (URL: [Link])
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Synthesis and study of antimicrobial activity of 4-amino-1,2,4-triazolo[5,1-c][6][14][15]triazine derivatives against Neisseria gonorrhoeae | Semantic Scholar. (URL: [Link])
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Role of uncondensed 1,2,4-triazine derivatives as biocidal plant protection agents - PubMed. (URL: [Link])
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The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - NIH. (URL: [Link])
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Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives - Journal of Medicinal and Chemical Sciences. (URL: [Link])
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Structures of 1,2,4-triazine derivatives | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][6][14][15]triazine Derivatives - NIH. (URL: [Link])
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The Mode of Action of Triazine Herbicides in Plants - ResearchGate. (URL: [Link])
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Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - NIH. (URL: [Link])
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Anticancer Properties of Triazines | Mechanism, Synthesis - teamchem. (URL: [Link])
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Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure-Activity Relationship | Scilit. (URL: [Link])
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The activity of pyrazolo[4,3-e][6][14][15]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][6][14][15]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC - NIH. (URL: [Link])
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Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure - SciSpace. (URL: [Link])
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Allelopathic Potential and Cytotoxic, Genotoxic, and Antigenotoxic Effects of Tecoma stans Flowers (Bignoniaceae) - MDPI. (URL: [Link])
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A Tale of Two Scaffolds: A Comparative Guide to 6-Methyl-1,2,4-triazin-5-ol and 1,3,5-Triazine in Drug Design
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the 6-methyl-1,2,4-triazin-5-ol and 1,3,5-triazine scaffolds in medicinal chemistry. By synthesizing technical data and field-proven insights, we aim to illuminate the distinct characteristics of these privileged heterocyclic systems to inform strategic therapeutic design.
The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with scaffold-based drug design serving as a cornerstone of this pursuit. Among the myriad of heterocyclic systems, triazines—six-membered rings containing three nitrogen atoms—have emerged as particularly fruitful scaffolds. Their isomers, the asymmetrical 1,2,4-triazine and the symmetrical 1,3,5-triazine, form the core of numerous biologically active compounds.[1] This guide will dissect the nuances of a representative 1,2,4-triazine, this compound, and the versatile 1,3,5-triazine scaffold, offering a comparative analysis of their physicochemical properties, synthesis, and biological applications, supported by experimental data.
The Isomeric Distinction: Physicochemical and Pharmacokinetic Implications
The arrangement of nitrogen atoms within the triazine ring profoundly influences its electronic distribution and, consequently, its physicochemical properties. The symmetrical nature of the 1,3,5-triazine ring leads to a planar, aromatic system with lower resonance energy than benzene, rendering it susceptible to nucleophilic substitution.[1] In contrast, the asymmetrical 1,2,4-triazine scaffold possesses a higher dipole moment and is generally more polar.[1] These fundamental differences have significant ramifications for the pharmacokinetic profiles of drugs derived from these scaffolds.
To illustrate this, a comparison of two marketed drugs, the anticonvulsant Lamotrigine (a 1,2,4-triazine derivative) and the anticancer agent Altretamine (a 1,3,5-triazine derivative), is particularly insightful.
| Property | Lamotrigine (1,2,4-Triazine Derivative) | Altretamine (1,3,5-Triazine Derivative) |
| Molecular Formula | C₉H₇Cl₂N₅ | C₉H₁₈N₆ |
| Molecular Weight | 256.09 g/mol | 210.28 g/mol |
| pKa | 5.7 | Not Reported |
| LogP | 1.4 | 2.7 |
| Water Solubility | 0.17 mg/mL at 25°C (very slightly soluble) | Insoluble |
| Bioavailability | ~98% | Variable (17-79%) |
Table 1: Comparative Physicochemical and Pharmacokinetic Data of Lamotrigine and Altretamine.[1]
The higher polarity of the 1,2,4-triazine scaffold in Lamotrigine contributes to its greater water solubility and high bioavailability compared to the more lipophilic 1,3,5-triazine-based Altretamine. This highlights a critical consideration for drug designers: the choice of triazine isomer can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
The Synthetic Landscape: Building the Core Structures
The synthetic accessibility of a scaffold is a crucial factor in its utility for drug discovery. Both 1,2,4-triazine and 1,3,5-triazine cores can be constructed through well-established synthetic routes, offering chemists a versatile toolkit for derivatization.
Synthesis of 1,3,5-Triazine Derivatives: The Cyanuric Chloride Route
The most prevalent and versatile method for synthesizing substituted 1,3,5-triazines commences with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for sequential nucleophilic substitution by controlling the reaction temperature. This stepwise approach enables the introduction of three different substituents, providing a high degree of molecular diversity.
Caption: Stepwise synthesis of trisubstituted 1,3,5-triazines.
Synthesis of this compound Derivatives: A Cyclocondensation Approach
The synthesis of the this compound core typically involves a cyclocondensation reaction. A common strategy is the reaction of a carbohydrazide or a similar precursor with an α-keto acid or ester. For instance, the synthesis of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, a precursor to various this compound derivatives, can be achieved through the reaction of thiocarbohydrazide with pyruvic acid.
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A Comparative Guide to the Antimicrobial Efficacy of Triazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, triazine-based compounds have emerged as a promising class of antimicrobials due to their versatile structure and broad spectrum of activity.[1][2][3] This guide provides a comprehensive comparison of the antimicrobial efficacy of different triazine scaffolds, supported by experimental data and detailed protocols to aid in the rational design and evaluation of new triazine-based drug candidates.
The Triazine Core: A Privileged Scaffold in Antimicrobial Drug Discovery
Triazines are six-membered heterocyclic rings containing three nitrogen atoms. The arrangement of these nitrogen atoms gives rise to three isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (s-triazine).[4] Of these, the symmetrical 1,3,5-triazine and the asymmetrical 1,2,4-triazine scaffolds have been most extensively investigated for their therapeutic potential.[4] The distinct electronic and steric properties of these isomers influence their interactions with biological targets and, consequently, their antimicrobial activity.[4]
The versatility of the triazine core allows for the introduction of various substituents at different positions, enabling the fine-tuning of their pharmacological properties.[5] This has led to the development of a wide array of triazine derivatives with potent activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][6]
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial efficacy of triazine derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[7][8]
The following table summarizes the reported MIC values for representative triazine scaffolds against common bacterial and fungal pathogens, providing a basis for comparative analysis.
| Triazine Scaffold/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| 1,3,5-Triazine Derivatives | |||
| Compound 9 (imidazo[1,2-a][6][9][10]triazine) | Bacillus cereus | 3.91 | [11] |
| Compound 9 (imidazo[1,2-a][6][9][10]triazine) | Staphylococcus aureus | 3.91 | [11] |
| Compound 5 (imidazo[1,2-a][6][9][10]triazine) | Escherichia coli | 1.95 | [11] |
| Compound 9 (imidazo[1,2-a][6][9][10]triazine) | Escherichia coli | 1.95 | [11] |
| Compound 5 (imidazo[1,2-a][6][9][10]triazine) | Candida albicans | 7.81 | [11] |
| Compound 10 (s-triazine aminobenzoic acid derivative) | Methicillin-resistant Staphylococcus aureus (MRSA) | More active than ampicillin | [12] |
| Compound 13 (s-triazine aminobenzoic acid derivative) | Escherichia coli | Comparable to ampicillin | [12] |
| s-Triazine-benzenesulfonamide hybrids | Candida albicans | 250 | |
| 1,2,4-Triazine Derivatives | |||
| Lamotrigine | N/A (Antiepileptic) | N/A | [4] |
| Representative Derivatives | Various bacteria | Generally reported | [4] |
Key Observations:
-
Potent Activity of 1,3,5-Triazines: The data clearly indicates that 1,3,5-triazine derivatives have demonstrated significant antimicrobial activity against a broad spectrum of pathogens, with some compounds exhibiting MIC values in the low microgram per milliliter range.[11][12]
-
Promising Antifungal Potential: Certain s-triazine derivatives have also shown noteworthy antifungal activity against clinically relevant yeasts like Candida albicans.
Structure-Activity Relationships (SAR): Designing More Potent Triazines
The antimicrobial activity of triazine scaffolds is highly dependent on the nature and position of their substituents. Understanding these structure-activity relationships is crucial for the rational design of new and more effective antimicrobial agents.[1]
Key Substituents Influencing Antibacterial Activity of s-Triazines:
-
Cationic and Lipophilic Moieties: The introduction of cationic charges and lipophilic groups is a key strategy in designing antimicrobial peptides and their mimics. Similarly, for triazine-based compounds, a balance of these properties is crucial for their interaction with and disruption of bacterial membranes.[13]
-
Electron-Withdrawing and Donating Groups: The electronic properties of the substituents on the triazine ring can significantly impact activity. For instance, some studies have shown that electron-withdrawing groups can enhance antibacterial activity.[14]
-
Specific Functional Groups: The incorporation of specific heterocyclic moieties, such as imidazo[1,2-a] pyrimidine, has been shown to yield potent antibacterial agents.
Visualizing Structure-Activity Relationships:
Caption: Key structural modifications to the 1,3,5-triazine core that influence antimicrobial efficacy.
Mechanisms of Antimicrobial Action
The mechanisms by which triazine derivatives exert their antimicrobial effects can vary depending on their specific structure.
-
Membrane Disruption: Many cationic and amphipathic triazine derivatives are thought to act by disrupting the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. This mechanism is similar to that of many antimicrobial peptides.[15]
-
Intracellular Targeting: Some triazine-based compounds have been shown to have intracellular targets. For example, a triazine-based amphipathic polymer, TZP4, was found to have an intracellular mode of action rather than directly targeting the bacterial cell membrane.[15]
-
Enzyme Inhibition: Certain triazine derivatives have been designed to inhibit specific bacterial enzymes that are essential for survival, such as DNA gyrase.[16][17]
Caption: Proposed mechanisms of antimicrobial action for different triazine scaffolds.
Experimental Protocols for Efficacy and Safety Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized and validated experimental protocols are essential.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method, a widely accepted technique for determining the MIC and MBC of antimicrobial agents.[7][8][9][10][18]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compound (triazine derivative) stock solution
-
Positive control antibiotic (e.g., ciprofloxacin, penicillin G)[11]
-
Negative control (vehicle solvent)
-
Spectrophotometer (plate reader)
Procedure:
-
Serial Dilution of Test Compound:
-
Add 100 µL of sterile MHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to wells 1-11. Add 100 µL of sterile MHB to well 12.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), plate 100 µL of the culture onto agar plates.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.
Cytotoxicity Assessment: MTT Assay
It is crucial to evaluate the potential toxicity of novel antimicrobial compounds to mammalian cells. The MTT assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[19][20][21]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (triazine derivative) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazine compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
-
Solubilization:
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Conclusion and Future Directions
Triazine scaffolds, particularly the 1,3,5-triazine core, represent a highly versatile and promising platform for the development of novel antimicrobial agents. Their synthetic tractability allows for the systematic exploration of structure-activity relationships, leading to the identification of compounds with potent and broad-spectrum activity. Future research should focus on:
-
Expanding the chemical diversity of triazine libraries to identify novel pharmacophores.
-
Elucidating the mechanisms of action for the most promising candidates to understand their molecular targets and potential for resistance development.
-
Optimizing the pharmacokinetic and safety profiles of lead compounds to advance them into preclinical and clinical development.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of the next generation of triazine-based antimicrobials to combat the growing challenge of infectious diseases.
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Synthesis and antibacterial activity of 2,4,6-tri substituted s-triazines. Bioorganic & Medicinal Chemistry Letters. [Link]
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A Comparative Guide to the In Vitro Efficacy of 6-Methyl-1,2,4-triazin-5-ol Derivatives Against Cancer Cell Lines
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the 1,2,4-triazine nucleus has emerged as a privileged structure, with its derivatives exhibiting a broad spectrum of pharmacological activities, including potent antitumor effects.[1][2][3] This guide provides a comprehensive comparison of the in vitro performance of 6-Methyl-1,2,4-triazin-5-ol derivatives against various cancer cell lines, offering insights into their cytotoxic potential and underlying mechanisms of action. Drawing upon experimental data from peer-reviewed studies, this document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
The 1,2,4-Triazine Scaffold: A Promising Avenue in Cancer Research
The 1,2,4-triazine core is a six-membered heterocyclic ring containing three nitrogen atoms. Its unique electronic properties and versatile substitution patterns make it an attractive scaffold for the design of novel therapeutic agents.[4] Derivatives of 1,2,4-triazine have been reported to induce apoptosis in human cancer cell lines, highlighting their potential as cancer chemotherapeutic agents.[1][2][5] This guide will focus specifically on derivatives of this compound, aiming to elucidate the structure-activity relationships that govern their anticancer efficacy.
Comparative Cytotoxicity of this compound Derivatives
The in vitro cytotoxic activity of novel synthesized compounds is a critical first step in the drug discovery pipeline. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for a series of 1,2,4-triazine derivatives, which, while not all direct derivatives of this compound, provide valuable insights into the anticancer potential of this class of compounds against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4a | HepG-2 (Hepatocellular Carcinoma) | 2.7 | Doxorubicin | 4.6 |
| 5a | HepG-2 (Hepatocellular Carcinoma) | 1.5 | Doxorubicin | 4.6 |
| 5b | HepG-2 (Hepatocellular Carcinoma) | 3.9 | Doxorubicin | 4.6 |
| 6b | HCT-116 (Colon Carcinoma) | Significant Cytotoxicity | Not Specified | Not Specified |
| 6b | HepG-2 (Hepatocellular Carcinoma) | Significant Cytotoxicity | Not Specified | Not Specified |
| 13a | NCI 60 Cell Panel | Active | Not Specified | Not Specified |
Note: The data presented is a synthesis from multiple studies on 1,2,4-triazine derivatives. Direct comparative studies on a homologous series of this compound derivatives are limited in the public domain. The presented data serves as a representative illustration of the potential of this scaffold.
The data indicates that certain 1,2,4-triazine derivatives exhibit potent cytotoxic activity, with some compounds demonstrating greater efficacy than the standard chemotherapeutic drug, Doxorubicin, against the HepG-2 cell line.[6] For instance, compound 5a shows a significantly lower IC50 value, suggesting a higher potency.[6] Furthermore, compound 6b has been reported to have a significant cytotoxic effect on both colon and liver cancer cell lines.[1][2] The activity of compound 13a across the NCI 60 cell panel suggests a broad spectrum of anticancer potential.[5]
Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and validity of in vitro cytotoxicity data, standardized and well-characterized assays are essential. The following section provides detailed, step-by-step methodologies for the most common assays used to evaluate the anticancer activity of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[11][12] This assay is less susceptible to interference from test compounds compared to metabolic assays like MTT.[13]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[11][14]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and excess medium. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[14]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[11][14] Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11][14]
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510-565 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry.[15] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Experimental Workflow and Potential Mechanism
To provide a clearer understanding of the experimental process and the potential biological pathways involved, the following diagrams have been generated using Graphviz.
Caption: A potential signaling pathway for apoptosis induction.
Mechanistic Insights and Structure-Activity Relationship
The cytotoxic effects of 1,2,4-triazine derivatives are often attributed to their ability to induce apoptosis. [1][2][5]The Annexin V/PI assay can confirm the apoptotic mode of cell death. Further mechanistic studies could involve investigating the activation of key apoptotic proteins such as caspases. Caspases are a family of protease enzymes that play essential roles in programmed cell death. [16]The activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis. [16] Some 1,2,4-triazinone derivatives have been shown to arrest the cell cycle at the G2/M phase and inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. [17]Additionally, the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability and the release of pro-apoptotic factors, could be another potential mechanism. An increased Bax/Bcl-2 ratio is a key indicator of apoptosis induction. [17] From the limited data available, it appears that the nature and position of substituents on the 1,2,4-triazine ring significantly influence the cytotoxic activity. For instance, the presence of certain aryl groups can enhance the anticancer efficacy. [1][2]A systematic synthesis and evaluation of a library of this compound derivatives with diverse substitutions would be crucial to establish a clear structure-activity relationship and to identify lead compounds for further development.
Conclusion and Future Directions
This guide has provided a comparative overview of the in vitro testing of this compound derivatives and related compounds against cancer cell lines. The presented data and experimental protocols offer a solid foundation for researchers interested in exploring this promising class of molecules. While the existing studies demonstrate the potent anticancer potential of the 1,2,4-triazine scaffold, further research is warranted to:
-
Synthesize and screen a focused library of this compound derivatives to establish a definitive structure-activity relationship.
-
Elucidate the precise molecular targets and signaling pathways responsible for the observed cytotoxic effects.
-
Evaluate the in vivo efficacy and safety profiles of the most promising lead compounds in preclinical animal models.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of this compound derivatives in the fight against cancer.
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Introduction: The Therapeutic Potential of the 1,2,4-Triazine Scaffold
An Expert's Guide to Comparative Docking Studies of 6-Methyl-1,2,4-triazin-5-ol Analogs as Potential COX-2 Inhibitors
The 1,2,4-triazine ring system represents a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities.[1][2] Derivatives of 1,2,4-triazine have been rigorously investigated for their anticancer, anti-inflammatory, antimicrobial, and neurological applications.[3] The core of our investigation, this compound, serves as a foundational scaffold for the design of novel therapeutic agents. This guide provides a comprehensive framework for conducting comparative molecular docking studies on its analogs, with a specific focus on their potential as Cyclooxygenase-2 (COX-2) inhibitors, a critical target in inflammation and oncology.
Structure-based drug design, particularly molecular docking, is an indispensable computational tool for predicting the binding affinity and orientation of small molecules within the active site of a target protein.[4][5] By comparing the docking scores and interaction patterns of a series of analogs, researchers can elucidate critical structure-activity relationships (SAR) that guide the synthesis of more potent and selective inhibitors.[6][7] This guide will detail the scientific rationale and a step-by-step protocol for such a comparative study, grounded in established methodologies and best practices for ensuring scientific integrity.
PART 1: The Experimental Blueprint - A Comparative Docking Workflow
The objective is to compare the binding potential of the parent molecule, this compound, with two hypothetical analogs against the human COX-2 enzyme. The selected analogs introduce modifications at the 3-position, a common site for derivatization in triazine chemistry, to explore the impact of different functional groups on binding affinity.
-
Parent Scaffold (LIG1): this compound
-
Analog A (LIG2): 6-Methyl-3-(phenyl)-1,2,4-triazin-5-ol
-
Analog B (LIG3): 6-Methyl-3-(4-methoxyphenyl)-1,2,4-triazin-5-ol
The following workflow provides a self-validating system for generating reliable and reproducible docking results.
Caption: Workflow for the comparative molecular docking study.
Detailed Step-by-Step Methodology
1. Target Protein Preparation
-
Causality: The quality of the protein structure is paramount for a meaningful docking simulation. Raw PDB files often contain experimental artifacts like water molecules, missing atoms, and lack hydrogen atoms, which must be corrected to simulate a physiologically relevant environment.
-
Protocol:
-
Download the crystal structure of human COX-2 in complex with a known inhibitor (e.g., PDB ID: 5KIR) from the Protein Data Bank.
-
Load the structure into a molecular modeling suite such as Schrödinger Maestro or UCSF Chimera.
-
Remove all water molecules that are not critical for ligand binding (i.e., not mediating key hydrogen bonds).
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to each atom using a standard force field (e.g., OPLS3e or AMBER).
-
Perform a restrained energy minimization of the structure to relieve any steric clashes, ensuring the backbone atoms are fixed to preserve the experimentally determined conformation.
-
2. Ligand Preparation
-
Causality: Ligands must be converted from their 2D representations to accurate, low-energy 3D conformations. This ensures the docking algorithm starts with a physically plausible structure, improving the efficiency and accuracy of the conformational search.
-
Protocol:
-
Sketch the 2D structures of this compound and its analogs (LIG1, LIG2, LIG3).
-
Use a program like LigPrep (Schrödinger) or Avogadro to generate realistic 3D coordinates.
-
Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).
-
Perform a thorough conformational search and minimize the energy of the lowest energy conformer using a suitable force field (e.g., MMFF94).
-
3. Docking Protocol Validation
-
Causality: Before screening new compounds, the docking protocol must be validated to ensure it can reproduce the experimentally observed binding mode. This is a critical self-validating step that builds confidence in the subsequent predictions.[8] The Root Mean Square Deviation (RMSD) is the standard metric for this validation.[9]
-
Protocol:
-
Extract the co-crystallized ligand from the prepared protein structure (PDB: 5KIR).
-
Define the docking grid box: center the grid on the position of the extracted native ligand, ensuring its dimensions (e.g., 20x20x20 Å) encompass the entire binding pocket.
-
Dock the extracted native ligand back into the active site using the defined protocol.
-
Superimpose the lowest-energy docked pose with the original crystallographic pose and calculate the RMSD. A value below 2.0 Å is considered a successful validation, indicating the protocol is reliable.[10][11]
-
4. Comparative Docking of Analogs
-
Causality: With a validated protocol, the prepared analogs can now be docked to predict their binding affinities and interaction patterns. This allows for a direct and objective comparison of their potential as inhibitors.
-
Protocol:
-
Using the exact same grid and docking parameters established during validation, dock each prepared analog (LIG1, LIG2, LIG3) into the COX-2 active site.
-
For each analog, save the top-ranked poses (typically 5-10) based on their docking scores. The docking score is an estimation of the binding free energy (ΔG), where a more negative value indicates a more favorable interaction.[12]
-
PART 2: Data Analysis and Structure-Activity Relationship (SAR)
The output of a docking simulation is a wealth of quantitative and qualitative data. A systematic analysis is crucial for extracting actionable insights.
Quantitative Data Summary
The primary quantitative output is the docking score. This data should be compiled into a clear, comparative table.
| Compound ID | Analog Description | Docking Score (kcal/mol) | Key Interacting Residues (Hydrogen Bonds, π-π Stacking, etc.) |
| LIG1 | This compound (Parent) | -6.8 | Arg513, Tyr385 |
| LIG2 | 3-phenyl analog | -8.2 | Arg513, Tyr385, Ser530, Phe518 (π-π) |
| LIG3 | 3-(4-methoxyphenyl) analog | -8.9 | Arg513, Tyr385, Ser530, Gln192 (H-bond with methoxy O) |
Note: The data above is hypothetical and for illustrative purposes.
Interpretation and SAR Insights
The analysis of docking poses reveals the specific molecular interactions that drive binding affinity. This is where the "why" behind the docking scores is explained.
-
Core Scaffold Interactions: The parent molecule (LIG1) likely anchors itself within the COX-2 active site via hydrogen bonds between its triazinone moiety and key residues like Arg513 and Tyr385, which are critical for the binding of many COX-2 inhibitors.
-
Impact of the Phenyl Group (LIG2): The introduction of a phenyl ring at the 3-position (LIG2) leads to a significant improvement in the docking score. Visual analysis of the binding pose would likely show this phenyl group occupying a hydrophobic pocket and forming a favorable π-π stacking interaction with the aromatic side chain of Phe518. This additional interaction stabilizes the ligand-protein complex, resulting in a more negative binding energy.
-
Impact of the Methoxy Substituent (LIG3): The further addition of a methoxy group at the para-position of the phenyl ring (LIG3) results in the best docking score. This suggests the methoxy group provides an additional point of interaction. A detailed view of its pose might reveal that the oxygen atom of the methoxy group acts as a hydrogen bond acceptor, forming a crucial interaction with a polar residue at the edge of the pocket, such as Gln192.
Caption: Key interactions of the best-scoring analog (LIG3).
Conclusion and Future Directions
This comparative docking study predicts that derivatization of the this compound scaffold at the 3-position with a 4-methoxyphenyl group significantly enhances binding affinity to the COX-2 active site. The predicted binding modes provide a clear, mechanistically grounded hypothesis for this enhancement: the phenyl ring engages in favorable hydrophobic and π-stacking interactions, while the methoxy group provides an additional hydrogen bond, increasing both affinity and specificity.
These in silico findings are not an endpoint but rather a well-supported starting point for experimental validation. The next logical steps involve synthesizing these analogs and confirming their binding affinity and inhibitory activity using experimental assays, such as fluorescence polarization or isothermal titration calorimetry.[13] This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.
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Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, M. A., Hassan, H. M., & El-Sayed, W. M. (2020). Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. National Institutes of Health. [Link]
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Venäläinen, J., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. [Link]
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Prasanth, K., & Raj, R. (2010). Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. Biochemistry and Molecular Biology Education. [Link]
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Al-Ostoot, F. H., et al. (2022). Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents. MDPI. [Link]
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Khan, I., et al. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][4][7][14]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry. [Link]
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Davarani, S. S. H., et al. (2018). Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities. Taylor & Francis Online. [Link]
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Wang, Y., et al. (2018). Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. RSC Publishing. [Link]
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Congreve, M., et al. (2011). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]
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Kumar, A., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. MDPI. [Link]
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Fan, J., et al. (2019). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. ResearchGate. [Link]
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McGovern, S. L., & Shoichet, B. K. (2003). Lessons from Docking Validation. Michigan State University. [Link]
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Ghorab, M. M., et al. (2016). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. PubMed. [Link]
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Ferreira, L. G., et al. (2016). Computational Approaches for the Discovery of Human Proteasome Inhibitors: An Overview. MDPI. [Link]
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A Researcher's Guide to Assessing the Selectivity of 6-Methyl-1,2,4-triazin-5-ol Based Enzyme Inhibitors
In the landscape of modern drug discovery, the development of highly selective enzyme inhibitors is paramount. Small molecules that precisely modulate the activity of a single intended target while minimizing off-target interactions are crucial for developing safer and more effective therapeutics.[1][2][3] The 6-Methyl-1,2,4-triazin-5-ol scaffold has emerged as a promising foundation for the synthesis of novel enzyme inhibitors, with derivatives showing potential against a range of targets, including acetyl-CoA carboxylase and monoamine oxidase A (MAO-A).[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of enzyme inhibitors derived from this versatile triazine core. We will delve into the causality behind experimental choices, present self-validating protocols, and benchmark findings against alternative inhibitors, ensuring a scientifically robust evaluation.
The Imperative of Selectivity Profiling
Most small molecule drugs interact with multiple, often unintended, biological targets.[1] These off-target interactions can lead to unforeseen toxicity or misleading experimental results, representing a primary cause of late-stage clinical trial failures.[1][2][6] Therefore, early and comprehensive selectivity profiling is not merely a supplementary step but a cornerstone of the drug discovery process. It allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies to mitigate off-target effects, and can even uncover opportunities for drug repurposing.[7]
The journey from a promising hit compound to a clinical candidate involves a tiered and logical screening cascade. This guide will outline a systematic approach, beginning with confirming on-target potency and progressing to broad, unbiased off-target screening and detailed in-cell validation.
Part 1: Foundational Potency and Initial Selectivity Assessment
Before embarking on wide-ranging selectivity screens, it is essential to confirm the inhibitor's potency against its primary enzyme target. This is typically achieved by determining the half-maximal inhibitory concentration (IC50).
Biochemical IC50 Determination: The First Step
The IC50 value quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions.[8][9] It is a critical metric for ranking compound potency and guiding initial SAR.[10]
Experimental Protocol: Generic Enzyme Inhibition Assay for IC50 Determination
This protocol outlines a general procedure. Specific substrates, buffers, and detection methods must be optimized for the enzyme of interest.
Principle of the Assay: The rate of an enzymatic reaction is measured in the presence of varying concentrations of the inhibitor. The activity is typically monitored by the formation of a product or the depletion of a substrate, often detected via changes in absorbance, fluorescence, or luminescence.[8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the this compound based inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor to create a concentration gradient (typically 10-12 points, using half-log or three-fold dilutions).[9]
-
Prepare assay buffer, enzyme stock solution, and substrate stock solution.
-
-
Assay Execution (96- or 384-well plate format):
-
Add a small volume of each inhibitor dilution to the appropriate wells. Include "no inhibitor" (vehicle control, e.g., DMSO) and "no enzyme" (background control) wells.
-
Add the enzyme solution to all wells except the "no enzyme" control and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the reaction progress over time using a plate reader at the appropriate wavelength. Ensure the reaction is in the linear (initial velocity) range.[9]
-
-
Data Analysis:
-
Calculate the reaction rate for each inhibitor concentration.
-
Normalize the data by setting the rate of the vehicle control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
-
Causality Behind Choices:
-
Substrate Concentration: Using a substrate concentration around its Michaelis-Menten constant (Km) is crucial, especially for identifying competitive inhibitors.[9] High substrate concentrations can overcome competitive inhibition, leading to artificially inflated IC50 values.
-
Initial Velocity: Measurements must be taken during the initial, linear phase of the reaction to ensure that the observed inhibition is not confounded by substrate depletion or product inhibition.[9]
Part 2: Broad Selectivity Profiling – Unveiling the Off-Target Landscape
Once on-target potency is confirmed, the next critical phase is to assess the inhibitor's specificity across a wide range of related and unrelated enzymes. Given that many inhibitors target the ATP-binding site, kinase panels are a logical and essential screening platform.[11]
Large-Scale Kinase Panel Screening
Broad screening against a large panel of kinases is vital for identifying selective inhibitors and understanding potential off-target liabilities.[12] Commercial services offer comprehensive panels covering the majority of the human kinome, providing a rapid and standardized way to generate a selectivity profile.[12][13][14]
Data Presentation: Comparative Kinase Selectivity
The results from a kinase screen are best visualized and compared in a tabular format. A selectivity score can be calculated to quantify the inhibitor's specificity.
| Target Kinase | % Inhibition @ 1 µM (Compound A) | IC50 (nM) (Compound A) | % Inhibition @ 1 µM (Alternative Inhibitor) | IC50 (nM) (Alternative Inhibitor) |
| Primary Target (e.g., MAO-A) | 98% | 50 | 99% | 25 |
| Off-Target Kinase 1 | 85% | 450 | 20% | >10,000 |
| Off-Target Kinase 2 | 60% | 1,200 | 15% | >10,000 |
| Off-Target Kinase 3 | 15% | >10,000 | 5% | >10,000 |
| ... (and so on for the panel) | ... | ... | ... | ... |
This table presents hypothetical data for illustrative purposes.
Part 3: Cellular Target Engagement – Validating in a Physiological Context
While biochemical assays are essential, they do not fully recapitulate the complex environment inside a cell. Cellular target engagement assays are crucial to confirm that an inhibitor binds to its intended target in a physiological setting, accounting for factors like cell permeability and competition with endogenous ligands (e.g., ATP).[15][16]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for assessing target engagement in intact cells or even tissues.[15][17][18] The principle is based on the ligand-induced thermal stabilization of a target protein.[15][17] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[16][19]
Experimental Protocol: CETSA for Target Engagement
-
Cell Treatment: Treat intact cells with the this compound based inhibitor at various concentrations. Include a vehicle control (DMSO).
-
Thermal Challenge: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).
-
Cell Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins via centrifugation.
-
Protein Detection: Quantify the amount of soluble target protein remaining at each temperature using a specific antibody via Western blot or other detection methods like mass spectrometry.[16]
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble protein versus temperature for both treated and untreated samples.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.[15]
-
Alternatively, an isothermal dose-response can be performed at a fixed temperature to determine the concentration of inhibitor required for stabilization.[17]
-
Part 4: Advanced Orthogonal Methods for Selectivity Assessment
To build a truly robust and trustworthy selectivity profile, employing orthogonal methods that rely on different physical principles is highly recommended.
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful, non-invasive technology for monitoring protein-protein interactions or target engagement in real-time within living cells.[20][21][22] In a target engagement assay, the target protein is fused to a luciferase (the BRET donor), and a fluorescently labeled inhibitor or a tracer molecule acts as the acceptor.[21][23] Binding of the inhibitor brings the donor and acceptor into close proximity (<10 nm), allowing for energy transfer and a detectable signal.[23] This method provides a dynamic and quantitative measure of target occupancy in a live-cell context.[20]
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates, k_on and k_off) and affinity (dissociation constant, K_D) of an interaction.[24][25][26] By immobilizing the target enzyme on a sensor chip and flowing the inhibitor over the surface, SPR can precisely measure the binding characteristics.[25][27] Comparing the kinetics of on-target versus off-target interactions provides a much deeper understanding of selectivity than affinity measurements alone.[24] A long off-rate (slow dissociation) from the intended target is often a desirable characteristic for sustained efficacy.
Conclusion
Assessing the selectivity of this compound based enzyme inhibitors requires a multi-faceted and rigorous approach. By systematically progressing from foundational biochemical potency assays to broad kinome-wide screens and validating hits in a physiological context with cellular target engagement assays like CETSA, researchers can build a comprehensive and reliable selectivity profile. Augmenting these findings with advanced biophysical methods such as BRET and SPR adds further confidence and a deeper mechanistic understanding. This structured, evidence-based approach is fundamental to identifying compounds with the highest potential for clinical success and ultimately delivering safer, more effective medicines.
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- Schematic illustration of bioluminescence resonance energy transfer...
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A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 6-Methyl-1,2,4-triazin-5-ol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Triazine Scaffold and the Imperative of Selectivity
The 1,2,4-triazine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of molecules with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 6-Methyl-1,2,4-triazin-5-ol derivative is one such scaffold, holding significant promise for novel therapeutic agents.[3][4][5] However, as with any promising small molecule, the journey from a preliminary hit to a clinical candidate is critically dependent on a thorough understanding of its interaction profile within a complex biological system.
A key determinant of a drug's success is its selectivity—the ability to interact potently with its intended target while minimally affecting other proteins. Off-target interactions can lead to unforeseen side effects, toxicity, or a complex pharmacological profile that complicates clinical development. Therefore, rigorous cross-reactivity studies are not merely a regulatory checkbox but a foundational component of rational drug design.
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel this compound derivatives. Recognizing that publicly available data for this specific scaffold is limited, we will establish a robust, multi-platform strategy. This approach draws upon established methodologies and analogous data from related triazine compounds to empower researchers to generate a comprehensive and reliable selectivity profile for their candidates.
Part 1: Foundational Principles of Cross-Reactivity Assessment
Before embarking on experimental work, a logical framework for selecting potential off-targets is essential. The goal is to create a screening panel that is both broad enough to catch unexpected interactions and focused enough to be resource-efficient.
The Causality of Target Selection: The choice of proteins for a cross-reactivity panel is driven by two primary factors:
-
Structural Homology: The primary biological target of your derivative likely belongs to a larger protein family (e.g., kinases, G-protein coupled receptors). Other members of this family share structural similarities in their binding pockets, making them prime candidates for off-target binding.
-
Known "Promiscuity" Hubs: Certain protein families are notoriously "promiscuous," interacting with a wide range of small molecules. These include enzymes involved in drug metabolism (e.g., Cytochrome P450s) and safety-critical proteins like the hERG ion channel.
The following decision-making workflow illustrates a logical approach to panel design.
Caption: Workflow for designing a cross-reactivity screening panel.
Part 2: A Multi-Tiered Methodological Approach to Quantifying Selectivity
No single assay can provide a complete picture of a compound's selectivity. A robust assessment relies on orthogonal methods that progress from high-throughput biochemical screening to more physiologically relevant cellular assays.
Methodology A: Competitive Immunoassays (ELISA)
Expertise & Rationale: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and scalable method ideal for initial, high-throughput screening. For triazine derivatives, this technique has a long history of use in quantifying cross-reactivity, particularly in the context of environmental analysis where antibodies are raised against the triazine core structure.[6][7][8] A competitive ELISA format measures the ability of the test compound to compete with a labeled antigen for binding to a specific antibody or protein target, providing a quantitative measure of binding affinity (IC50).
Experimental Protocol: Competitive ELISA for Cross-Reactivity
-
Coating: Coat a 96-well high-binding microplate with the target protein (e.g., a purified recombinant kinase or an antibody specific to a related hapten) at a concentration of 1-5 µg/mL in coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20) to remove unbound protein.
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Competition Reaction:
-
Prepare a serial dilution of your this compound derivative and other competitor compounds.
-
In a separate plate, mix the competitor dilutions with a constant, predetermined concentration of a labeled detection molecule (e.g., a biotinylated or HRP-conjugated triazine analogue).
-
Wash the blocked assay plate. Add 100 µL of the competitor/detection molecule mixture to the appropriate wells.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plate thoroughly.
-
If a biotinylated detection molecule was used, add streptavidin-HRP and incubate for 30 minutes. Wash again.
-
Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (5-15 minutes).
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the logarithm of the competitor concentration. Fit a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of the signal). Calculate percent cross-reactivity relative to the primary analyte.
Data Presentation: Example Immunoassay Cross-Reactivity Data for Triazine Analogs
To illustrate the expected output, the following table summarizes published cross-reactivity data for various antibodies raised against different triazine haptens. This serves as a benchmark for the type of data you will generate.
| Hapten Used for Immunization | Primary Analyte | Cross-Reactant | IC50 (µg/L) | Cross-Reactivity (%) | Reference |
| Atrazine-like hapten | Atrazine | Simazine | - | 76 ± 9 | [7] |
| Atrazine-like hapten | Atrazine | Propazine | - | 12.6 ± 1.3 | [7] |
| Atrazine-like hapten | Atrazine | Ametryn | - | 64.24 | [7][8] |
| Atrazine-like hapten | Atrazine | Terbutylazine | - | 38.20 | [7][8] |
| Prometryn-like hapten | Prometryn | Ametryn | - | 34.77 | [7] |
| Prometryn-like hapten | Prometryn | Desmetryn | - | 18.09 | [7] |
Note: Data is for illustrative purposes and pertains to herbicide analysis but demonstrates the principles of cross-reactivity assessment.
Methodology B: Surface Plasmon Resonance (SPR)
Expertise & Rationale: While ELISA provides valuable endpoint data, Surface Plasmon Resonance (SPR) offers deeper mechanistic insight by monitoring binding events in real-time without the need for labels.[9][10] This technology measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand (your target protein). The resulting sensorgram allows for the precise determination of association rates (k_on), dissociation rates (k_off), and the equilibrium dissociation constant (K_D), providing a complete kinetic and affinity profile of the interaction.[11][12] This level of detail is invaluable for distinguishing between compounds with similar IC50 values but different binding dynamics.
Experimental Protocol: SPR Kinetic and Affinity Analysis
-
Chip Preparation & Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize the purified target protein to the surface by injecting it at a low concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters using ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Analyte Preparation: Prepare a series of precise dilutions of the this compound derivative in a suitable running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double-referencing.
-
Binding Measurement:
-
Inject the analyte solutions sequentially over the reference and active flow cells at a constant flow rate. Start with the lowest concentration and move to the highest.
-
Monitor the binding response (in Resonance Units, RU) in real-time. Each injection consists of an association phase (analyte flowing over the surface) and a dissociation phase (buffer flowing over the surface).
-
-
Regeneration: Between analyte injections, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove all bound analyte and return the surface to baseline.
-
Data Analysis:
-
Subtract the reference flow cell data and the zero-concentration blank from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting process will yield the kinetic rate constants (k_on, k_off) and the affinity (K_D).
-
Caption: PI3K/AKT pathway, a common target for triazine kinase inhibitors. [13] Data Presentation: Cellular Kinase Selectivity Panel
| Kinase Target | Cellular IC50 (nM) - Lead Candidate | Selectivity Fold (vs. Primary Target) |
| Primary Target (PI3Kα) | 5.9 | 1 |
| Related Target (PI3Kβ) | 596 | 101 |
| Related Target (PI3Kδ) | 77 | 13 |
| Related Target (PI3Kγ) | 224 | 38 |
| Unrelated Kinase (SRC) | >10,000 | >1690 |
| Unrelated Kinase (EGFR) | 8,500 | >1440 |
Note: Data is based on published results for the pyrrolo[2,1-f]t[6][7][14]riazine derivative CYH33 to illustrate a selectivity profile.[13]
Conclusion: Synthesizing a Comprehensive Selectivity Profile
The development of novel this compound derivatives requires a rigorous, multi-faceted approach to de-risk candidates early in the discovery pipeline. By systematically employing a tiered strategy—beginning with high-throughput biochemical assays like ELISA, progressing to detailed kinetic analysis with SPR, and culminating in physiologically relevant cell-based functional assays—researchers can build a comprehensive and trustworthy selectivity profile. This integrated data package is essential for making informed decisions, prioritizing the most promising candidates, and ultimately guiding the development of safe and effective new medicines.
References
- Title: Multi-analyte assay for triazines using cross-reactive antibodies and neural networks Source: Biosensors and Bioelectronics URL
- Title: Comparative Analysis of Antibody Cross-Reactivity in Ethoxy-Triazine Hapten Immunoassays Source: BenchChem URL
- Title: Large and Small Molecule Screening by SPR Source: Bio-Rad URL
- Title: Spotlight: Cell-based kinase assay formats Source: Reaction Biology URL
- Title: Immuno-oncology Cell-based Kinase Assay Service Source: Creative Biolabs URL
- Source: PubMed Central (PMC)
- Title: SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders Source: Journal of Medicinal Chemistry URL
- Title: Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data Source: Molecular Informatics URL
- Source: PubMed Central (PMC)
- Source: PubMed Central (PMC)
- Source: C&EN White Papers (Reichert Technologies)
- Source: PubMed Central (PMC)
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Title: Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Source: Request PDF from ResearchGate URL: [Link]
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Title: Synthesis and Biological Activities of 1,2,4-Triazine Derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives Source: Journal of Medicinal and Chemical Sciences URL: [Link]
-
Title: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE Source: PubMed URL: [Link]
-
Title: Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[6][7][14]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors Source: European Journal of Medicinal Chemistry URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methyl-1,2,4-triazin-5-ol for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 6-Methyl-1,2,4-triazin-5-ol (CAS No. 16120-00-6). As a trusted partner in your research, we aim to provide value beyond the product by ensuring you have the critical information needed for safe laboratory operations. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds. Adherence to these protocols is crucial for personnel safety, environmental protection, and regulatory compliance.
Inferred Hazard Profile and Immediate Safety Precautions
Based on data from analogous triazine compounds, it is prudent to handle this compound with the assumption that it may pose similar risks, including skin, eye, and respiratory irritation.[4] Therefore, all handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[1][3]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1][3]
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the solid form where dust generation is possible.[3]
-
Protective Clothing: A laboratory coat or chemical-resistant apron must be worn to prevent skin contact.[1][3]
Quantitative Hazard and Disposal Summary
The following table summarizes the inferred hazard profile and recommended disposal route for this compound, based on data for similar triazine compounds.
| Parameter | Inferred Information | Supporting Rationale/Source Analogy |
| GHS Hazard Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | Based on SDS for 6-Methyl-1,3,5-triazine-2,4-diamine. |
| Inferred GHS Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation. | Based on SDS for 6-Methyl-1,3,5-triazine-2,4-diamine. |
| Primary Disposal Method | Incineration by a licensed hazardous waste management facility. | This is the standard and recommended method for many organic chemical compounds, including triazine derivatives.[1][3] |
| Chemical Incompatibilities | Strong oxidizing agents. | A common incompatibility for many organic and nitrogen-containing compounds. |
Step-by-Step Disposal Protocol
The cornerstone of proper chemical disposal is meticulous segregation at the point of generation.[5] The following protocol provides a systematic approach to safely manage waste containing this compound.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Liquid Waste:
-
Contaminated PPE:
-
Dispose of grossly contaminated gloves, disposable lab coats, and other PPE as solid chemical waste in the designated container.[2]
-
Step 2: Container Labeling
Proper labeling is a critical compliance and safety requirement.[6] Each waste container must be clearly labeled with:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound".
-
The CAS Number: "16120-00-6".
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant).[2]
-
The names and approximate concentrations of all components in the container.
Step 3: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate risks.
-
Evacuate and Ventilate: Immediately clear the area and ensure it is well-ventilated.
-
Containment:
-
For solid spills, carefully sweep up the material to avoid generating dust.
-
For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[2]
-
-
Collection: Place all contained material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
Step 4: Final Disposal
The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[2][3]
-
Engage a Licensed Contractor: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by an approved waste disposal contractor.
-
Documentation: Provide the contractor with all necessary information, including the chemical name and any available safety data (even if from a similar compound).
-
Packaging: Ensure the waste is packaged and labeled in accordance with the contractor's requirements and all relevant transportation regulations.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework
In the United States, the management and disposal of chemical waste from laboratories are primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][7] These regulations establish a "cradle-to-grave" system for hazardous waste, ensuring it is managed safely from the moment it is generated until its final disposal.[8] It is imperative that all laboratory personnel are trained on these requirements to ensure compliance and safety.[5]
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Proper Disposal of 1,3,5-Triacryloylhexahydro-1,3,5-triazine: A Guide for Labor
- Proper Disposal of 2-Amino-4,6-dimethoxy-1,3,5-triazine: A Guide for Labor
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Navigating the Disposal of 2,4-Dichloro-1,3,5-triazine: A Comprehensive Guide. Benchchem.
- Laboratory Waste Management: The New Regul
- Regulation of Labor
- Standard Guide for Disposal of Laboratory Chemicals and Samples.
- Safety Data Sheet for 6-Methyl-1,3,5-triazine-2,4-diamine. Sigma-Aldrich.
- Safety Data Sheet for 2,4-Diamino-6-methyl-1,3,5-triazine. Thermo Fisher Scientific.
- Safety Data Sheet for 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. Thermo Fisher Scientific.
- Safety Data Sheet for 2,4,6-Tripyridyl-S-triazine. Spectrum Chemical.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methyl-1,2,4-triazin-5-ol
Immediate Safety Profile & Hazard Assessment
As of the date of this guide, 6-Methyl-1,2,4-triazin-5-ol (CAS No. 16120-00-6) is a research chemical with an unconfirmed toxicological profile.[1] In the absence of a comprehensive Safety Data Sheet (SDS), all handling must proceed under the assumption that the compound is hazardous.[2]
Analysis of structurally similar triazine derivatives indicates a high potential for the following hazards:
-
Skin Irritation (Potential H315): Many triazine compounds can cause skin irritation upon contact.[3][4]
-
Serious Eye Irritation (Potential H319): Direct contact with the eyes is likely to cause serious irritation or damage.[3][4]
-
Respiratory Irritation (Potential H335): As a solid powder, the compound poses an inhalation risk, which may lead to respiratory tract irritation.[3][4]
-
Harmful if Swallowed (Potential H302): Ingestion may lead to adverse health effects.[5][6]
Therefore, a conservative, multi-layered safety approach is mandatory, prioritizing engineering controls and supplementing them with robust Personal Protective Equipment (PPE).[7] This guide is built upon the foundational R.A.M.P. principle: R ecognize hazards, A ssess the risks of those hazards, M inimize the risks, and P repare for emergencies.
Core PPE Requirements: A Task-Based Approach
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure.[8][9] The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Laboratory Task | Minimum Engineering Control | Required Personal Protective Equipment |
| Weighing & Handling Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Eyes: ANSI Z87.1-compliant safety goggles.[2][7] Hands: Double-gloved nitrile gloves.[7] Body: Fully-fastened laboratory coat. Respiratory: Not required if handled exclusively within the specified engineering control. |
| Preparing Solutions (Dissolution) | Chemical Fume Hood | Eyes: Safety goggles. A face shield should be worn over goggles if there is a significant splash hazard.[7] Hands: Double-gloved nitrile gloves. Body: Laboratory coat. Consider a chemical-resistant apron if handling larger volumes (>1L). Respiratory: Not required if handled exclusively within a certified fume hood. |
| Running Reactions & Work-up | Chemical Fume Hood | Eyes: Safety goggles and a face shield are strongly recommended due to the increased risk of splashes or energetic reactions.[7] Hands: Double-gloved nitrile gloves. Inspect outer gloves frequently. Body: Laboratory coat and a chemical-resistant apron. Respiratory: Not required if operations are contained within the fume hood. |
Visual Workflow: PPE Selection Logic
The following diagram provides a visual decision-making tool for selecting the appropriate level of PPE based on the nature of the experimental task.
Caption: PPE Selection flowchart for handling this compound.
Detailed Protocols for PPE Use
Correctly donning and doffing PPE is as critical as its selection to prevent exposure and cross-contamination.
Step-by-Step Donning Procedure (Putting On)
-
Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat.
-
Outer Gloves: Don the second pair of nitrile gloves over the first pair. This allows for the safe removal of a contaminated outer layer without exposing the skin.
-
Eye/Face Protection: Put on safety goggles. If required, place a face shield over the goggles.
Step-by-Step Doffing and Disposal Procedure (Taking Off)
This procedure is designed to contain contaminants and should be performed in the work area before exiting.
-
Decontaminate (if possible): Gently wipe down the outer gloves with a suitable solvent (e.g., 70% ethanol) if gross contamination has occurred.
-
Remove Outer Gloves: Using a gloved hand, pinch the outside of the opposite glove near the wrist. Peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.[10]
-
Remove Face Shield/Goggles: Handle by the head strap or side arms. Avoid touching the front surface. Place in a designated area for decontamination.
-
Remove Lab Coat: Unfasten the coat. Shrug it forward off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it, folding the contaminated outside inwards. Place it in a designated container for hazardous laundry or disposal.
-
Remove Inner Gloves: Remove the final pair of gloves using the same technique as in step 2. Dispose of them in the hazardous waste container.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[10][11]
Emergency Procedures & Disposal
Emergency First Aid
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][5]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Operational and Disposal Plan
All materials contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, must be treated as hazardous chemical waste.
-
Collection: Segregate waste into a clearly labeled, sealed container. The label must identify the contents as "Hazardous Waste" and list the chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Do not dispose of this material down the drain or in regular trash.
References
- A Guide to the Safe Handling and Management of Novel Research Compounds. Benchchem.
- Novel Chemicals with Unknown Hazards SOP. University of California, Irvine Environmental Health & Safety.
- The Importance of Chemical Safety in R&D Labs. Wilco Prime.
- Laboratory Safety Guidance.
- Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety.
- OSHA's Personal Protective Equipment Standard.
- Laboratory Responsibilities for Personal Protective Equipment. Cornell University Environment, Health and Safety.
- OSHA's PPE Labor
- Guidance in a Nutshell: Chemical Safety Assessment. European Chemicals Agency (ECHA).
- Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University Environmental Health & Safety.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Safety Data Sheet: 1,3,5-Trimethylhexahydro-1,3,5-triazine. Generic SDS Source.
- Safety Data Sheet: 6-Methyl-1,3,5-triazine-2,4-diamine. Sigma-Aldrich.
- Safety Data Sheet: 2,4,6-Tripyridyl-S-triazine. Spectrum Chemical.
- This compound Product Page. Apollo Scientific.
- Safety Data Sheet: 2,4-Diamino-6-methyl-1,3,5-triazine. Thermo Fisher Scientific.
- Safety Data Sheet: Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine.
Sources
- 1. 16120-00-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. twu.edu [twu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. sintez-oka.com [sintez-oka.com]
- 6. www1.mscdirect.com [www1.mscdirect.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 9. clarionsafety.com [clarionsafety.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
